molecular formula C14H20 B1316235 1-Methyl-3-(3-methylcyclohexyl)benzene CAS No. 154427-43-7

1-Methyl-3-(3-methylcyclohexyl)benzene

Cat. No.: B1316235
CAS No.: 154427-43-7
M. Wt: 188.31 g/mol
InChI Key: JPRNBFRPHPRPEV-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methylcyclohexyl)benzene is a useful research compound. Its molecular formula is C14H20 and its molecular weight is 188.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(3-methylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-11-5-3-7-13(9-11)14-8-4-6-12(2)10-14/h3,5,7,9,12,14H,4,6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRNBFRPHPRPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579741
Record name 1-Methyl-3-(3-methylcyclohexyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154427-43-7
Record name 1-Methyl-3-(3-methylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-Methyl-3-(3-methylcyclohexyl)benzene mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-(3-methylcyclohexyl)benzene

Executive Summary

This technical guide provides a comprehensive examination of the synthesis of this compound, a substituted aromatic hydrocarbon. The primary focus is on the application of the Friedel-Crafts alkylation reaction, a cornerstone of C-C bond formation in organic synthesis. This document elucidates the underlying reaction mechanisms, explores precursor selection, and addresses the critical challenge of regioselectivity. By detailing a robust experimental protocol under conditions of thermodynamic control, this guide aims to equip researchers, scientists, and drug development professionals with the theoretical and practical knowledge required to synthesize the target meta-isomer with high fidelity. The narrative emphasizes the causality behind experimental choices, ensuring that the described methodology is a self-validating system grounded in established chemical principles.

Introduction

This compound (CAS No. 154427-43-7) is an alkylated aromatic compound whose structural motif may be of interest in medicinal chemistry and materials science.[1][2] The synthesis of such disubstituted benzenes, particularly achieving specific regiochemistry, presents a classic challenge in organic synthesis. The most direct and industrially scalable approach to this target is the Friedel-Crafts alkylation of toluene with a suitable 3-methylcyclohexyl electrophile.[3][4]

This guide will dissect the synthesis via the Friedel-Crafts pathway, focusing on the alkylation of toluene with 3-methylcyclohexanol. We will explore the mechanistic nuances that govern the reaction's outcome, with a particular emphasis on the kinetic and thermodynamic factors that control the formation of the desired meta-substituted product over the electronically favored ortho and para isomers.

Part 1: Mechanistic Underpinnings of the Synthesis

The Friedel-Crafts Alkylation: A Foundational Overview

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring.[5][6] The alkylation variant proceeds via an electrophilic aromatic substitution (EAS) mechanism, where an electrophile (typically a carbocation) attacks the electron-rich π-system of the aromatic ring, replacing a proton.[7][8] The reaction is typically catalyzed by a strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, HF).[3][9]

Generation of the 3-Methylcyclohexyl Cation Electrophile

The key electrophilic intermediate for this synthesis is the 3-methylcyclohexyl cation. This can be effectively generated from readily available precursors, primarily 3-methylcyclohexanol or 3-methylcyclohexene.

  • From 3-Methylcyclohexanol : In the presence of a strong Brønsted acid like sulfuric acid (H₂SO₄), the hydroxyl group of 3-methylcyclohexanol is protonated, forming a good leaving group (H₂O).[4][10] Subsequent loss of water generates the secondary carbocation.[11][12][13]

  • From 3-Methylcyclohexene : Protonation of the double bond in 3-methylcyclohexene by a strong acid also yields the same secondary carbocation.[4][14][15][16] The proton adds to the carbon atom that results in the formation of the more stable carbocation.

G cluster_0 Precursor: 3-Methylcyclohexanol cluster_1 Precursor: 3-Methylcyclohexene P1 3-Methylcyclohexanol E 3-Methylcyclohexyl Cation (Electrophile) P1->E + H⁺ - H₂O P2 3-Methylcyclohexene P2->E + H⁺

Caption: Generation of the key 3-methylcyclohexyl cation electrophile from alcohol or alkene precursors.

The Challenge of Regioselectivity: Kinetic vs. Thermodynamic Control

The methyl group on the toluene ring is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugative effects. Under standard, low-temperature Friedel-Crafts conditions (kinetic control), the alkylation would be expected to yield a mixture of ortho- and para-isomers, with the para-isomer often favored due to reduced steric hindrance.

However, the synthesis of the target This compound requires meta-substitution. This outcome is achievable under conditions of thermodynamic control .[17][18] The key principles are:

  • Reversibility : Friedel-Crafts alkylation is a reversible process, especially in the presence of a strong acid catalyst and at elevated temperatures.[4] The alkyl group can detach and reattach to the ring.

  • Isomer Stability : While the ortho and para isomers form faster (lower activation energy), the meta isomer is often the most thermodynamically stable due to the minimization of steric repulsion between the two alkyl groups.[19]

  • Equilibration : At higher temperatures, the reaction is allowed to reach equilibrium. Although the ortho and para products are initially formed, they can undergo dealkylation-realkylation cycles. Over time, the reaction mixture equilibrates to favor the most stable isomer, which is the meta product.[17][18]

Part 2: Experimental Synthesis Protocol

This protocol details the synthesis of this compound from toluene and 3-methylcyclohexanol under conditions designed to favor thermodynamic control.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.PurityNotes
TolueneC₇H₈92.14108-88-3≥99.5%Use in excess; acts as solvent and reactant.
3-MethylcyclohexanolC₇H₁₄O114.19591-23-1≥98.0%Mixture of cis/trans isomers is acceptable.[11]
Sulfuric AcidH₂SO₄98.087664-93-995-98%Catalyst; handle with extreme care.
Diethyl Ether(C₂H₅)₂O74.1260-29-7AnhydrousFor extraction.
Sodium BicarbonateNaHCO₃84.01144-55-8Saturated Sol.For neutralization.
Anhydrous MgSO₄MgSO₄120.377487-88-9-For drying organic phase.
Step-by-Step Experimental Protocol
  • Reactor Setup : Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Reagent Charging : Charge the flask with toluene (200 mL, ~1.88 mol, large excess). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.

  • Catalyst Addition : Slowly and carefully add concentrated sulfuric acid (50 mL) to the stirred toluene. Maintain the temperature below 10 °C during the addition. An exotherm will be observed.

  • Addition of Alkylating Agent : Place 3-methylcyclohexanol (22.8 g, 0.20 mol) into the dropping funnel. Add the alcohol dropwise to the toluene-acid mixture over a period of 60-90 minutes. Ensure the internal temperature does not exceed 15 °C.

  • Thermodynamic Equilibration : After the addition is complete, remove the ice bath. Heat the reaction mixture to 80-90 °C using a heating mantle and maintain this temperature with vigorous stirring for 4-6 hours to allow the reaction to reach thermodynamic equilibrium, favoring the meta isomer.

  • Quenching : Cool the reaction mixture back down to room temperature. Transfer the mixture to a 1 L separatory funnel and carefully pour it over 200 g of crushed ice.

  • Work-up & Neutralization :

    • Separate the organic layer from the aqueous acidic layer.

    • Wash the organic layer sequentially with 100 mL of cold water, two 100 mL portions of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification :

    • Filter off the drying agent.

    • Remove the excess toluene via rotary evaporation.

    • Purify the resulting crude oil by vacuum distillation to isolate the this compound product.

G node_setup 1. Reactor Setup (3-neck flask, stirrer, condenser) node_charge 2. Charge Toluene Cool to 0-5 °C node_setup->node_charge node_catalyst 3. Add H₂SO₄ Catalyst (Maintain < 10 °C) node_charge->node_catalyst node_add 4. Add 3-Methylcyclohexanol (Dropwise, < 15 °C) node_catalyst->node_add node_heat 5. Thermodynamic Control (Heat to 80-90 °C, 4-6h) node_add->node_heat node_quench 6. Quench Reaction (Cool, pour onto ice) node_heat->node_quench node_workup 7. Aqueous Work-up (Wash, neutralize, dry) node_quench->node_workup node_purify 8. Purification (Distill excess toluene, vacuum distill product) node_workup->node_purify

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Protocol Validation and Data Interpretation

The success of the synthesis is determined by the yield of the desired product and its isomeric purity. Analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the isomer distribution.

Expected Results
ParameterExpected OutcomeRationale
Yield 45-60%Friedel-Crafts alkylations can be subject to side reactions like polyalkylation, limiting yield.
Isomer Ratio (m:p:o) > 6:2:1Heating at 80-90°C for an extended period drives the reaction toward the thermodynamically favored meta-isomer.[17][18]
Spectroscopic Confirmation of Product Identity

The purified product should be characterized to confirm its structure.

  • ¹H NMR : Expected signals would include aromatic protons in the 6.9-7.2 ppm range, a distinct singlet for the toluene methyl group around 2.3 ppm, and a complex multiplet pattern for the aliphatic protons of the methylcyclohexyl group between 1.0-2.6 ppm.

  • ¹³C NMR : The spectrum should show the correct number of unique carbon signals corresponding to the molecule's symmetry.

  • Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 188, corresponding to the molecular formula C₁₄H₂₀.[1]

  • Infrared (IR) Spectroscopy : Key absorption bands would include C-H stretches for sp² hybridized carbons (aromatic) just above 3000 cm⁻¹, C-H stretches for sp³ hybridized carbons (aliphatic) just below 3000 cm⁻¹, and aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region.

Conclusion

The synthesis of this compound is effectively achieved through the Friedel-Crafts alkylation of toluene with 3-methylcyclohexanol. This guide demonstrates that the primary scientific challenge—achieving the sterically disfavored meta-substitution—can be overcome by leveraging the principle of thermodynamic control. By employing elevated temperatures and sufficient reaction time, the reversible nature of the alkylation allows for isomer equilibration, ultimately favoring the formation of the most stable meta-product. The detailed protocol and mechanistic explanations provided herein offer a robust framework for researchers to successfully execute and understand this important synthetic transformation.

References

  • Elphimoff-Felkin, I., & Sarda, P. (1977). Reductive Cleavage of Allylic Alcohols, Ethers, or Acetates to Olefins: 3-Methylcyclohexene. Organic Syntheses, 56, 101. [Link]

  • ChemBK. (2024). 3-METHYLCYCLOHEXENE. [Link]

  • Wikipedia. (n.d.). 3-Methylcyclohexene. [Link]

  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • YouTube. (2026). From cyclohexene to 3-methylcyclohexene: two-step synthesis strategy. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. [Link]

  • ChemSynthesis. (2025). 3-methylcyclohexanol. [Link]

  • National Center for Biotechnology Information. (n.d.). (1-Methylcyclohexyl)benzene. PubChem Compound Database. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • SciELO. (n.d.). Friedel-Crafts Alkylation of Toluene as a Parallel Reaction in Propylene Dimerization Catalyzed by Nickel β-Diimine Complex/EASC in Homogeneous Phase. [Link]

  • GTI Laboratory Supplies. (n.d.). 3-Methylcyclohexanol, mixture of isomers. [Link]

  • Chemaxon. (n.d.). Regioselectivity. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • Science Mania. (2024). Why Friedel Craft Methylation of Toluene is Abnormal? [Link]

  • Royal Society of Chemistry. (n.d.). Facile Friedel–Crafts alkylation of arenes under solvent-free conditions. Organic & Biomolecular Chemistry. [Link]

  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]

  • University of Wisconsin-Madison. (n.d.). 17.7 FRIEDEL-CRAFTS ALKYLATION. [Link]

  • The Good Scents Company. (n.d.). 3-methyl cyclohexanol. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2020). Friedel-Crafts's alkylation of Toluene. [Link]

Sources

Friedel-Crafts alkylation of toluene with methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Methylcyclohexene

Authored by a Senior Application Scientist

Foreword: A Modern Perspective on a Classic Reaction

The Friedel-Crafts reaction, first reported in 1877 by Charles Friedel and James Crafts, represents a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1][2] This guide moves beyond a purely academic overview to provide an in-depth, practical examination of a specific, industrially relevant transformation: the alkylation of toluene with methylcyclohexene. We will dissect the mechanistic nuances, explore catalytic strategies, and present a robust experimental framework. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this powerful synthetic tool, grounded in both foundational principles and field-proven insights.

Mechanistic Principles: Controlling the Electrophilic Attack

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] The success of the synthesis hinges on the controlled generation of a carbocation electrophile from the alkene (methylcyclohexene) and its subsequent regioselective attack on the nucleophilic toluene ring.

Generation and Rearrangement of the Electrophile

Unlike alkyl halides, which require a Lewis acid to abstract a halide, alkenes can be activated by a strong Brønsted or Lewis acid catalyst to generate a carbocation.[4]

  • Initial Protonation: The reaction is initiated when the acid catalyst protonates the double bond of 1-methylcyclohexene. This protonation follows Markovnikov's rule, leading to the formation of a secondary carbocation.

  • Carbocation Rearrangement: This secondary carbocation is not the final electrophile. It undergoes a rapid intramolecular hydride shift (a 1,2-hydride shift) to form the more stable tertiary carbocation. This rearrangement is a critical feature of Friedel-Crafts alkylations and is driven by the significant increase in thermodynamic stability.[3] Failure to account for this rearrangement leads to incorrect product prediction.

The generation and rearrangement of the electrophile are depicted below.

G cluster_0 Step 1: Protonation & Rearrangement Alkene 1-Methylcyclohexene Sec_Carbocation Secondary Carbocation (Less Stable) Alkene->Sec_Carbocation Protonation H_plus H+ (from Catalyst) Tert_Carbocation Tertiary Carbocation (More Stable Electrophile) Sec_Carbocation->Tert_Carbocation 1,2-Hydride Shift

Caption: Carbocation formation and rearrangement.

Regioselectivity on the Toluene Ring

The methyl group on the toluene ring is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.[5][6]

  • Electronic Effects: The methyl group stabilizes the arenium ion intermediate (σ-complex) formed during ortho and para attack through hyperconjugation.

  • Steric Hindrance: The attacking electrophile, the 1-methylcyclohexyl cation, is sterically bulky. This bulkiness significantly disfavors attack at the ortho position, which is adjacent to the methyl group.[6] Consequently, the major product is overwhelmingly the para-substituted isomer, 1-methyl-4-(1-methylcyclohexyl)benzene.

  • Thermodynamic vs. Kinetic Control: At low temperatures, the reaction is under kinetic control, favoring the faster-forming ortho and para products. At higher temperatures, the reversible nature of Friedel-Crafts alkylation can allow for isomerization to the most thermodynamically stable product, which may sometimes be the meta isomer.[4][5][7] For this specific reaction, due to the bulk of the substituent, the para isomer remains the dominant product under most conditions.

Key Side Reactions and Mitigation Strategies
  • Polyalkylation: The primary product, an alkylated toluene, is more nucleophilic than toluene itself because the added alkyl group is also electron-donating.[3][8] This makes the product susceptible to further alkylation, leading to di- and tri-substituted byproducts.

    • Mitigation: The most effective and common strategy to minimize polyalkylation is to use a large excess of the aromatic substrate (toluene).[9][10] This ensures that the electrophile is statistically more likely to encounter a molecule of toluene than an already alkylated product. Often, toluene itself is used as the solvent.

  • Isomerization: As mentioned, under harsh conditions (high temperature, long reaction times), the alkyl groups can migrate around the ring, leading to a mixture of isomers.[4]

Catalytic Systems: A Comparative Overview

The choice of catalyst is paramount, influencing reaction rate, selectivity, and environmental impact.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Lewis Acids AlCl₃, FeCl₃, BF₃High activity, readily available.[11]Corrosive, require stoichiometric amounts in some cases, difficult to separate from product, produce hazardous aqueous waste during work-up.[11]
Heterogeneous Solid Acids Zeolites (e.g., H-ZSM-5, H-Beta), Sulfated Zirconia, Montmorillonite ClaysReusable, non-corrosive, easily separated by filtration, environmentally benign.[12][13] Shape-selectivity of zeolites can enhance para-selectivity.[14][15]Can be less active than traditional Lewis acids, may require higher temperatures, prone to deactivation by coking.

Modern industrial processes increasingly favor solid acid catalysts due to their significant environmental and processing advantages.[14]

Experimental Protocol: A Self-Validating Workflow

This protocol describes a laboratory-scale synthesis using sulfuric acid as a straightforward and effective catalyst. This procedure is designed to be self-validating by explaining the causality behind each critical step.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityPurpose
TolueneC₇H₈92.14100 mL (~5 eq.)Aromatic Substrate & Solvent
1-MethylcyclohexeneC₇H₁₂96.1720 mL (~1 eq.)Alkylating Agent
Sulfuric Acid (conc.)H₂SO₄98.0815 mLCatalyst
Sodium Bicarbonate (5% aq.)NaHCO₃84.012 x 50 mLNeutralize Acid
Brine (sat. aq. NaCl)NaCl58.4450 mLBreak Emulsions, Remove Water
Anhydrous Magnesium SulfateMgSO₄120.37~5 gDrying Agent
Equipment
250 mL Round-bottom flask1Reaction Vessel
Magnetic stirrer and stir bar1Agitation
Addition Funnel1Controlled Reagent Addition
Condenser1Prevent Solvent Loss
Ice-water bath1Temperature Control
Separatory Funnel1Liquid-Liquid Extraction
Reaction Procedure
  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, topped with an addition funnel and a reflux condenser. Place the entire apparatus in an ice-water bath on a magnetic stirrer.

    • Causality: The reaction is exothermic. Initial cooling is critical to control the reaction rate and prevent unwanted side reactions.

  • Initial Charge: Add 100 mL of toluene to the reaction flask and begin stirring. Cool the toluene to 0-5 °C.

  • Catalyst Addition: Slowly and carefully add 15 mL of concentrated sulfuric acid to the stirring toluene. Maintain the temperature below 10 °C during this addition.

    • Causality: Adding the strong acid to the solvent before the alkene ensures it is well-dispersed and prevents localized overheating upon addition of the reactant.

  • Alkene Addition: Add 20 mL of 1-methylcyclohexene to the addition funnel. Add the methylcyclohexene dropwise to the cold, stirring toluene/acid mixture over a period of 30-45 minutes.

    • Causality: Slow, dropwise addition is the primary method of controlling the reaction rate. It maintains a low concentration of the alkene, further suppressing side reactions and allowing for effective heat dissipation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture over ~100 g of crushed ice in a beaker.

    • Causality: This step abruptly stops the reaction by diluting the acid catalyst and provides a safer work-up.

  • Work-up & Isolation: a. Transfer the mixture to a separatory funnel. The organic layer (containing toluene and the product) should be less dense than the aqueous layer. b. Separate the layers and wash the organic layer sequentially with 50 mL of cold water, two 50 mL portions of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

    • Causality: The bicarbonate wash is crucial to neutralize any remaining sulfuric acid catalyst. The brine wash helps to remove residual water and break any emulsions. c. Dry the organic layer over anhydrous magnesium sulfate. d. Filter to remove the drying agent. e. Remove the excess toluene via rotary evaporation or simple distillation. The higher-boiling alkylated product will remain.

G cluster_workflow Experimental Workflow A 1. Setup (Flask, Stirrer, Condenser) B 2. Charge & Cool Toluene (0-5 °C) A->B C 3. Add Catalyst (Conc. H₂SO₄) B->C D 4. Add Alkene Dropwise (1-Methylcyclohexene) C->D E 5. React at Room Temp (1-2 hours) D->E F 6. Quench Reaction (Pour onto ice) E->F G 7. Extraction (Separate layers) F->G H 8. Wash & Neutralize (NaHCO₃, Brine) G->H I 9. Dry & Filter (MgSO₄) H->I J 10. Isolate Product (Rotary Evaporation) I->J K 11. Analysis (GC, NMR) J->K

Caption: A generalized workflow for Friedel-Crafts alkylation.

Product Analysis and Characterization

A multi-technique approach is required for a comprehensive analysis of the product mixture.

  • Gas Chromatography (GC): This is the primary technique for quantitative analysis.[14]

    • Purpose: To determine the conversion of 1-methylcyclohexene and the relative percentages of the para and ortho isomers, as well as any unreacted toluene or polyalkylated byproducts.

    • Method: A small aliquot of the crude organic layer is injected into the GC. Comparison of peak areas allows for the calculation of product distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the structure of the product. The aromatic region will show a characteristic AA'BB' pattern for the para-substituted product. The aliphatic region will show signals for the methyl group on the toluene ring and the distinct signals of the methylcyclohexyl group.

    • ¹³C NMR: Provides the number of unique carbon environments, confirming the proposed structure and symmetry of the para product.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the aromatic ring and the specific substitution pattern by analyzing the C-H out-of-plane bending vibrations in the 650-850 cm⁻¹ region.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

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  • Google Patents. (n.d.). DE3790859C2 - Selective alkylation of toluene.
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  • ResearchGate. (n.d.). Friedel–Crafts acylation of toluene catalyzed by solid superacids. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 17.7 FRIEDEL-CRAFTS ALKYLATION. Retrieved from [Link]

  • MDPI. (2024). The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 1-Methyl-3-(3-methylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-3-(3-methylcyclohexyl)benzene is a disubstituted aromatic hydrocarbon with the molecular formula C₁₄H₂₀ and a molecular weight of 188.31 g/mol . Its structure, featuring a toluene moiety linked to a 3-methylcyclohexyl group, makes it a subject of interest in synthetic organic chemistry and potentially as an intermediate in the development of novel chemical entities. A thorough spectroscopic analysis is paramount for the unambiguous identification and quality control of this compound. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is based on established principles of spectroscopic interpretation and data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by not only presenting the predicted spectral data but also by elucidating the structural basis for the observed spectroscopic features.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. It is important to note that while these predictions are based on well-established principles, actual experimental values may vary slightly depending on the specific conditions of data acquisition.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the aliphatic protons of the cyclohexane ring, and the methyl protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons6.9 - 7.2Multiplet4H
Cyclohexyl Methine Proton (CH-Ar)2.4 - 2.6Multiplet1H
Toluene Methyl Protons2.3 - 2.4Singlet3H
Cyclohexyl Methylene Protons (CH₂)1.0 - 1.9Multiplet8H
Cyclohexyl Methine Proton (CH-CH₃)0.9 - 1.1Multiplet1H
Cyclohexyl Methyl Protons0.8 - 1.0Doublet3H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (6.9 - 7.2 ppm): The four protons on the benzene ring are expected to appear as a complex multiplet in this region. Due to the 1,3- (meta) substitution pattern, the protons are not chemically equivalent and will exhibit spin-spin coupling, leading to a complex splitting pattern. The electron-donating nature of the alkyl substituents will cause these protons to be slightly shielded compared to the protons of unsubstituted benzene (δ ≈ 7.34 ppm).

  • Benzylic Methine Proton (2.4 - 2.6 ppm): The proton on the cyclohexyl carbon directly attached to the benzene ring is deshielded due to the ring current effect of the aromatic ring and will appear as a multiplet due to coupling with the adjacent methylene protons on the cyclohexane ring.

  • Toluene Methyl Protons (2.3 - 2.4 ppm): The three protons of the methyl group attached to the benzene ring are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

  • Cyclohexyl Methylene and Methine Protons (0.9 - 1.9 ppm): The eight methylene protons and the methine proton of the 3-methylcyclohexyl group will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum. The exact chemical shifts and multiplicities will depend on the chair conformation of the cyclohexane ring and whether the protons are in axial or equatorial positions.

  • Cyclohexyl Methyl Protons (0.8 - 1.0 ppm): The protons of the methyl group on the cyclohexane ring will appear as a doublet due to coupling with the adjacent methine proton.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at a probe temperature of 25 °C.

    • Use a standard pulse sequence for ¹H NMR.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically 16 or 32 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

Logical Relationship of Protons in ¹H NMR

G cluster_aromatic Aromatic Protons (δ 6.9-7.2) cluster_aliphatic Aliphatic Protons cluster_methyl Toluene Methyl Protons Aromatic 4H Multiplet Benzylic_CH Benzylic CH (δ 2.4-2.6) 1H Multiplet Aromatic->Benzylic_CH Ring Current Effect Cyclohexyl_CH2 Cyclohexyl CH₂ (δ 1.0-1.9) 8H Multiplet Benzylic_CH->Cyclohexyl_CH2 Adjacent Coupling Cyclohexyl_CH_CH3 Cyclohexyl CH-CH₃ (δ 0.9-1.1) 1H Multiplet Cyclohexyl_CH2->Cyclohexyl_CH_CH3 Ring Proximity Cyclohexyl_CH3 Cyclohexyl CH₃ (δ 0.8-1.0) 3H Doublet Cyclohexyl_CH_CH3->Cyclohexyl_CH3 J-Coupling Toluene_CH3 Toluene CH₃ (δ 2.3-2.4) 3H Singlet

Caption: Relationship between proton environments and their ¹H NMR signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-Ar)145 - 148
Aromatic C (quaternary, C-Ar)137 - 140
Aromatic CH124 - 130
Cyclohexyl CH-Ar43 - 46
Cyclohexyl CH₂30 - 35
Cyclohexyl CH-CH₃30 - 33
Cyclohexyl CH₂25 - 28
Toluene CH₃20 - 22
Cyclohexyl CH₃20 - 22

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (124 - 148 ppm): The six carbons of the benzene ring are expected to resonate in this region. The two quaternary carbons, to which the alkyl groups are attached, will appear at the downfield end of this range. The four aromatic CH carbons will have distinct chemical shifts due to the lack of symmetry.

  • Aliphatic Carbons (20 - 46 ppm): The carbons of the 3-methylcyclohexyl group and the toluene methyl group will appear in the upfield region of the spectrum. The benzylic carbon (CH-Ar) will be the most deshielded of the aliphatic carbons. The chemical shifts of the cyclohexane ring carbons can be influenced by their stereochemistry (axial vs. equatorial). The two methyl carbons are expected to have similar chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at a probe temperature of 25 °C.

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
3100 - 3000Aromatic C-H StretchMedium
2960 - 2850Aliphatic C-H StretchStrong
1600 - 1585Aromatic C=C Stretch (in-ring)Medium
1500 - 1400Aromatic C=C Stretch (in-ring)Medium
1480 - 1440CH₂ Bending (Scissoring)Medium
900 - 675Aromatic C-H Out-of-Plane BendingStrong

Interpretation of the IR Spectrum:

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The presence of bands in this region is a clear indication of C-H bonds on an aromatic ring.

  • Aliphatic C-H Stretch (2960 - 2850 cm⁻¹): Strong absorptions in this region are due to the C-H stretching vibrations of the methyl and methylene groups in the cyclohexane and toluene moieties.

  • Aromatic C=C Stretch (1600 - 1400 cm⁻¹): Two or more bands in this region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • CH₂ Bending (1480 - 1440 cm⁻¹): This absorption is due to the scissoring vibration of the methylene groups in the cyclohexane ring.

  • Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The pattern of strong bands in this region is diagnostic of the substitution pattern on the benzene ring. For a 1,3-disubstituted benzene, strong bands are expected around 880-810 cm⁻¹ and 780-750 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

IR Spectral Regions and Vibrational Modes

G Aromatic_CH Aromatic C-H Stretch (3100-3000 cm⁻¹) Aromatic_CC Aromatic C=C Stretch (1600-1400 cm⁻¹) Aliphatic_CH Aliphatic C-H Stretch (2960-2850 cm⁻¹) CH2_Bend CH₂ Bend (1480-1440 cm⁻¹) Aromatic_OOP Aromatic C-H OOP Bend (900-675 cm⁻¹)

Caption: Key vibrational modes and their corresponding IR spectral regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrum (Electron Ionization)

m/z Proposed Fragment Relative Intensity
188[C₁₄H₂₀]⁺˙ (Molecular Ion)Moderate
173[C₁₃H₁₇]⁺Moderate
105[C₈H₉]⁺High
91[C₇H₇]⁺ (Tropylium ion)Base Peak (100%)
83[C₆H₁₁]⁺Moderate
69[C₅H₉]⁺Moderate

Interpretation of the Mass Spectrum:

  • Molecular Ion (m/z 188): The peak at m/z 188 corresponds to the intact molecule with one electron removed.

  • Loss of a Methyl Group (m/z 173): Fragmentation can occur via the loss of a methyl radical (•CH₃) from either the toluene or the 3-methylcyclohexyl moiety, resulting in a fragment ion at m/z 173.

  • Benzylic Cleavage (m/z 105 and 91): The most favorable fragmentation pathway for alkylbenzenes is cleavage at the benzylic position.

    • Cleavage of the bond between the cyclohexane ring and the benzene ring, with the charge retained on the aromatic portion, can lead to the formation of a fragment at m/z 105 ([C₈H₉]⁺).

    • Subsequent loss of a methyl group from the toluene moiety is unlikely to be the primary route to m/z 91. Instead, cleavage of the bond between the cyclohexane ring and the benzene ring, followed by rearrangement and loss of a neutral cyclohexene or methylcyclopentane molecule, can lead to the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91, which is expected to be the base peak.

  • Fragmentation of the Cyclohexyl Ring (m/z 83 and 69): The 3-methylcyclohexyl cation can also be formed, which can then undergo further fragmentation to produce ions at m/z 83 (loss of a methyl group) and m/z 69 (loss of an ethyl group).

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before analysis.

  • Ionization: Use an electron ionization (EI) source with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their mass-to-charge ratio (m/z).

G M [C₁₄H₂₀]⁺˙ m/z = 188 F173 [C₁₃H₁₇]⁺ m/z = 173 M->F173 - •CH₃ F105 [C₈H₉]⁺ m/z = 105 M->F105 - •C₆H₁₁ F91 [C₇H₇]⁺ (Tropylium Ion) m/z = 91 M->F91 - C₇H₁₃• (Rearrangement) F83 [C₆H₁₁]⁺ m/z = 83 M->F83 - •C₈H₉

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Methyl-3-(3-methylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for elucidating molecular structures. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-methyl-3-(3-methylcyclohexyl)benzene. As this molecule contains multiple stereocenters and exists as a mixture of conformers, its spectra present a rich case study for detailed interpretation. We will explore the theoretical underpinnings of the expected chemical shifts and coupling constants, discuss the practical aspects of sample preparation and data acquisition, and provide a systematic approach to spectral assignment, supported by two-dimensional NMR techniques. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural characterization.

Introduction: Structural Complexity and the Role of NMR

This compound is a disubstituted aromatic compound featuring a chiral 3-methylcyclohexyl moiety. The structural complexity arises from several factors:

  • Diastereomerism: The 1,3-disubstituted cyclohexane ring gives rise to cis and trans diastereomers, depending on the relative orientation of the aryl and methyl substituents.

  • Conformational Dynamics: The cyclohexane ring exists predominantly in rapidly interconverting chair conformations. The energetic preference for placing bulky substituents in equatorial positions governs the conformational equilibrium.[1][2]

  • Aromatic Substitution: The meta-substitution pattern on the benzene ring produces a distinct set of signals in the aromatic region of the NMR spectrum.[3][4]

Given these features, a one-dimensional NMR spectrum of a synthetic sample will likely represent a superposition of signals from multiple, closely related chemical entities. This guide will deconstruct the expected spectra, focusing first on the major, most stable conformers of the cis and trans diastereomers.

Caption: A logical workflow for complete NMR spectral assignment.

Conclusion

The NMR spectral analysis of this compound is a multifaceted challenge that requires a deep understanding of chemical shift theory, conformational analysis, and modern spectroscopic techniques. The aromatic region is dictated by the rules of meta-disubstitution, while the aliphatic region is dominated by the complex interplay of diastereomerism and chair conformational dynamics of the cyclohexane ring. While 1D ¹H and ¹³C NMR provide a foundational overview, the use of 2D correlation experiments like COSY and HSQC is non-negotiable for achieving unambiguous assignment of all proton and carbon signals. This guide provides the framework for such an analysis, enabling researchers to confidently characterize this and other structurally complex molecules.

References

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

  • Taylor & Francis Online. Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

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  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • James S. Nowick, University of California, Irvine. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • ACS Publications. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Available at: [Link]

  • YouTube. How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. Available at: [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Available at: [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • James S. Nowick, University of California, Irvine. Summary of C13-NMR Interpretation. Available at: [Link]

  • YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Available at: [Link]

  • St. Paul's Cathedral Mission College. Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Available at: [Link]

  • Chemistry LibreTexts. 2.16: Conformations of Disubstituted Cyclohexanes. Available at: [Link]

  • Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. Available at: [Link]

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mass spectrometry fragmentation of 1-Methyl-3-(3-methylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methyl-3-(3-methylcyclohexyl)benzene

Authored by: A Senior Application Scientist

Foreword: Deconstructing Complexity in Molecular Analysis

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing chemical entities is paramount. Mass spectrometry, particularly under Electron Ionization (EI), stands as a cornerstone technique for revealing the intricate architecture of organic molecules. This guide provides a detailed examination of the mass spectrometric behavior of this compound (C₁₄H₂₀), a molecule that combines both aromatic and alicyclic moieties. Understanding its fragmentation fingerprint is not merely an academic exercise; it is essential for impurity profiling, metabolite identification, and quality control in synthetic chemistry.

This document moves beyond a simple cataloging of fragment ions. It is designed to impart a deeper, mechanistic understanding of the causality behind the fragmentation patterns observed. We will explore the competing and consecutive fragmentation pathways, grounding our predictions in the established principles of gas-phase ion chemistry. For the practicing scientist, this guide serves as a practical roadmap for sample analysis, data interpretation, and the confident structural verification of this and structurally related compounds.

The Analyte: this compound

This compound is an organic compound featuring a toluene core substituted with a 3-methylcyclohexyl group at the meta position. Its structure presents several distinct features that dictate its behavior upon electron ionization.

  • Molecular Formula: C₁₄H₂₀[1]

  • Molecular Weight: 188.31 g/mol [1]

  • Core Structures:

    • An aromatic toluene ring, which predisposes the molecule to fragmentations yielding resonance-stabilized benzylic and tropylium-type cations.[2][3]

    • A substituted cyclohexane ring, which is prone to ring-opening and the loss of small alkyl radicals and neutral alkene molecules.[4][5]

The interplay between these two structural units results in a complex but interpretable mass spectrum.

The Ionization Principle: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique where the analyte molecule is bombarded with high-energy electrons (typically 70 eV).[6] This process is energetic enough to not only eject an electron, forming a radical cation known as the molecular ion (M⁺•) , but also to induce extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

The initial ionization event can be represented as: C₁₄H₂₀ + e⁻ → [C₁₄H₂₀]⁺• + 2e⁻

The molecular ion, with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the analyte (188), is often observed, though its abundance can vary. The subsequent fragmentation of this ion provides the wealth of structural information.

Predicted Fragmentation Pathways and Key Ions

The fragmentation of the [C₁₄H₂₀]⁺• molecular ion is governed by the formation of the most stable possible carbocations. The primary cleavage sites are the bonds that are electronically or sterically weakest and those whose cleavage leads to resonance-stabilized fragments.

Pathway A: Benzylic and Allylic Cleavages

The bond between the aromatic ring and the cyclohexyl ring is a prime candidate for cleavage. However, the most significant fragmentation pathways arise from cleavages within the substituent groups that lead to stabilized ions.

Benzylic Cleavage: The term "benzylic" here refers to the position adjacent to the benzene ring. Cleavage of the C-C bond connecting the rings would form a phenyl cation (m/z 77) or a methylcyclohexyl cation (m/z 97), but these are often less favored than rearrangements. A more prominent fragmentation for alkylbenzenes is the loss of an alkyl radical to form a stable tropylium ion or a related C₇H₇⁺ species.[2][7]

Loss of the Cyclohexyl Side Chain: A straightforward cleavage can occur at the benzylic position, leading to the loss of a C₇H₁₃ radical.

  • [M - C₇H₁₃]⁺ → m/z 91: This corresponds to the formation of the highly stable tropylium ion, [C₇H₇]⁺, a hallmark of alkylbenzene spectra. This is often the base peak or a very intense peak.[3]

Pathway B: Fragmentation of the Cyclohexyl Ring

The saturated cyclohexyl ring undergoes characteristic fragmentations driven by the formation of stable secondary carbocations and the elimination of stable neutral molecules like ethene.[5]

  • Loss of a Methyl Radical (M-15): The methyl group on the cyclohexane ring can be readily lost.

    • [M - CH₃]⁺ → m/z 173: Cleavage of the methyl group from the molecular ion results in a cation at m/z 173. The stability of this ion will influence its abundance.

  • Ring Cleavage and Loss of Ethene (C₂H₄): Saturated rings frequently undergo fragmentation by losing a neutral molecule of ethene (28 Da).[5]

    • [M - C₂H₄]⁺• → m/z 160: This would be a radical cation resulting from a rearrangement.

  • Combined Ring and Side-Chain Fragmentation: More complex fragmentation can involve the loss of larger alkyl fragments from the cyclohexane ring. For instance, the loss of a propyl radical (C₃H₇•, 43 Da) is common in substituted cyclohexanes.

    • [M - C₃H₇]⁺ → m/z 145: This fragment likely corresponds to the tolyl group attached to a remnant of the cyclohexane ring.

Pathway C: Aromatic Ring Fragments

Beyond the tropylium ion, other fragments characteristic of the substituted benzene ring can be observed.

  • m/z 105: This ion, [C₈H₉]⁺, is prominent in the spectra of many alkylbenzenes and can be formed by the cleavage of the bond between the cyclohexyl ring and the benzene ring, followed by rearrangement.[8]

  • m/z 77: The phenyl cation, [C₆H₅]⁺, is formed by the loss of all substituents from the benzene ring. While common, its intensity can be lower than that of rearranged, more stable ions.[7]

Summary of Predicted Key Ions

The following table summarizes the most probable and structurally significant ions in the EI mass spectrum of this compound.

m/z ValueProposed Fragment IonFormulaOrigin / Fragmentation Pathway
188Molecular Ion[C₁₄H₂₀]⁺•Initial electron ionization
173[M - CH₃]⁺[C₁₃H₁₇]⁺Loss of a methyl radical from the cyclohexyl ring
145[M - C₃H₇]⁺[C₁₁H₁₁]⁺Loss of a propyl radical from the cyclohexyl ring
105[C₈H₉]⁺[C₈H₉]⁺Cleavage at the benzylic position with rearrangement
97[C₇H₁₃]⁺[C₇H₁₃]⁺Methylcyclohexyl cation
91Tropylium Ion (Base Peak)[C₇H₇]⁺Loss of the C₇H₁₃ side-chain via benzylic cleavage and rearrangement
77Phenyl Cation[C₆H₅]⁺Loss of all substituents from the aromatic ring
55[C₄H₇]⁺[C₄H₇]⁺Fragment from the cleavage of the cyclohexane ring
Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events can be visualized as follows.

G cluster_path_b Pathway B: Cyclohexyl Ring Fragmentation cluster_path_a Pathway A/C: Benzylic Cleavage & Aromatic Ions M [C₁₄H₂₀]⁺• m/z = 188 Molecular Ion m173 [C₁₃H₁₇]⁺ m/z = 173 M->m173 - CH₃• m145 [C₁₁H₁₁]⁺ m/z = 145 M->m145 - C₃H₇• m91 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) M->m91 - C₇H₁₃• m105 [C₈H₉]⁺ m/z = 105 M->m105 - C₆H₁₁• m77 [C₆H₅]⁺ m/z = 77 m91->m77 - CH₂

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for acquiring a high-quality EI mass spectrum suitable for structural confirmation and library matching.

Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Hexane, or Ethyl Acetate). The solvent should elute well before the analyte on the GC column.

  • Concentration: Prepare a stock solution of this compound at 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL. This concentration range prevents detector saturation while ensuring adequate signal intensity.

  • Blank Analysis: A solvent blank must be run prior to the sample to ensure the system is free from contaminants and to identify any background ions.

Instrumentation and Parameters
  • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD, Thermo ISQ).

  • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or HP-5ms, is ideal for separating isomers and related impurities.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1 split ratio to handle the µg/mL concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

      • (Rationale: The initial hold ensures good peak shape, while the ramp is sufficient to elute the analyte in a reasonable time without co-elution with potential contaminants.)

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Mass Scan Range: m/z 40 - 400

    • Solvent Delay: 3 minutes (to protect the filament from the solvent peak)

Data Acquisition and Processing
  • Acquire data for the solvent blank, followed by the sample.

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum from the apex of the analyte peak.

  • Perform a background subtraction using the spectrum from a nearby baseline region to obtain a clean mass spectrum.

  • Compare the acquired spectrum against the predicted fragmentation pattern and, if available, a reference library (e.g., NIST/EPA/NIH Mass Spectral Library).

Experimental Workflow Diagram

G start Start prep Sample Preparation (1-10 µg/mL in DCM) start->prep blank Run Solvent Blank prep->blank inject Inject Sample (1 µL) GC-MS System blank->inject acquire Data Acquisition (Scan m/z 40-400) inject->acquire process Data Processing (Peak Integration & B/G Subtraction) acquire->process interpret Spectral Interpretation (Compare to Predictions) process->interpret end End interpret->end

Caption: Standard workflow for the GC-EI-MS analysis of the target analyte.

Conclusion: A Framework for Confident Identification

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The resulting spectrum is expected to be dominated by ions arising from favorable cleavages that produce resonance-stabilized aromatic cations, particularly the tropylium ion at m/z 91, and characteristic losses from the substituted cyclohexyl ring. By coupling this theoretical framework with the robust experimental protocol provided, researchers and drug development professionals can achieve confident identification and structural confirmation of this molecule. This integrated approach, blending predictive chemistry with rigorous analytical methodology, exemplifies the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles required for high-integrity scientific research.

References

  • Kuck, D. (2002). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE. [Link]

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structural isomers of methyl-substituted cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Isomers of Methyl-Substituted Cyclohexylbenzene

Abstract

Methyl-substituted cyclohexylbenzenes represent a significant class of organic compounds with applications spanning materials science to pharmaceutical development. Their structural diversity, arising from positional isomerism on both the aromatic and aliphatic rings, presents unique challenges and opportunities in synthesis, separation, and characterization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis strategies, separation techniques, and advanced spectroscopic characterization methods essential for navigating the complexities of these isomers. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a foundational resource for the precise and efficient investigation of methyl-substituted cyclohexylbenzene derivatives.

Introduction: The Structural Landscape of Methyl-Substituted Cyclohexylbenzenes

Cyclohexylbenzene consists of a benzene ring attached to a cyclohexane ring.[1] The introduction of a single methyl group creates a variety of structural isomers, whose distinct physical, chemical, and biological properties are a direct function of the methyl group's position. Understanding this isomeric landscape is paramount for any application, as different isomers can exhibit vastly different activities and characteristics.

The primary forms of isomerism in methyl-cyclohexylbenzene (C₁₃H₁₈) are:

  • Positional Isomerism on the Benzene Ring: The methyl group can be located at the ortho (2-), meta (3-), or para (4-) position relative to the cyclohexyl substituent. These are named as 1-cyclohexyl-2-methylbenzene, 1-cyclohexyl-3-methylbenzene, and 1-cyclohexyl-4-methylbenzene.[2]

  • Positional Isomerism on the Cyclohexane Ring: The methyl group can be attached to any carbon of the cyclohexane ring, leading to (1-methylcyclohexyl)benzene, (2-methylcyclohexyl)benzene, (3-methylcyclohexyl)benzene, and (4-methylcyclohexyl)benzene.

  • Stereoisomerism: For 2-, 3-, and 4-methylcyclohexyl derivatives, the methyl group can be either cis or trans with respect to the benzene ring, adding another layer of isomeric complexity.

The subtle differences between these isomers necessitate robust and precise synthetic and analytical methodologies.

Table 1: Primary Structural Isomers of Methyl-Cyclohexylbenzene
Isomer ClassSpecific Isomer NameMolecular FormulaMolecular Weight ( g/mol )
Methyl on Benzene Ring 1-Cyclohexyl-2-methylbenzene (ortho)C₁₃H₁₈174.28
1-Cyclohexyl-3-methylbenzene (meta)C₁₃H₁₈174.28
1-Cyclohexyl-4-methylbenzene (para)C₁₃H₁₈174.28[3]
Methyl on Cyclohexane Ring (2-methylcyclohexyl)benzeneC₁₃H₁₈174.28
(3-methylcyclohexyl)benzeneC₁₃H₁₈174.28
(4-methylcyclohexyl)benzeneC₁₃H₁₈174.28

Synthetic Strategies: Navigating Isomeric Outcomes

The synthesis of methyl-substituted cyclohexylbenzenes primarily relies on two classical methods: Friedel-Crafts alkylation and the catalytic hydrogenation of methylbiphenyls. The choice of method is critical as it directly influences the resulting isomer distribution.

Friedel-Crafts Alkylation

This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation to an aromatic ring.[4] It typically involves reacting an arene (like toluene) with an alkylating agent (like cyclohexene or a methylcyclohexyl halide) in the presence of a strong Lewis acid catalyst, such as AlCl₃.[1][5]

Causality of Experimental Design:

  • Choice of Reactants: To synthesize 1-cyclohexyl-4-methylbenzene, one might react toluene with cyclohexene. The methyl group on toluene is an ortho, para-director, leading to a mixture of 1-cyclohexyl-2-methylbenzene and 1-cyclohexyl-4-methylbenzene. The para product is often favored due to reduced steric hindrance.

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is commonly used to generate the carbocation electrophile from the alkylating agent.[6]

  • Limitations: The primary drawback of Friedel-Crafts alkylation is the propensity for carbocation rearrangements and polyalkylation.[6][7] For example, using 1-chloro-2-methylcyclohexane could lead to hydride shifts within the cyclohexyl carbocation, resulting in a mixture of 2- and 3-methylcyclohexylbenzene products. Furthermore, the product, an alkylbenzene, is more reactive than the starting material, making it susceptible to further alkylation (polyalkylation).[6][7]

Logical Diagram of Friedel-Crafts Alkylation Mechanism

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration RCl R-Cl (Alkyl Halide) Carbocation R⁺ (Carbocation) RCl->Carbocation + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Benzene Benzene Ring Carbocation->Benzene Electrophile attacks Arene Sigma Arenium Ion (Sigma Complex) Resonance Stabilized Benzene->Sigma + R⁺ Product Alkylbenzene Sigma->Product + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (Regenerated) G cluster_0 Catalytic Hydrogenation Start 4-Methylbiphenyl Catalyst_PdC H₂, Pd/C or Pt (Unsubstituted Ring Reduction) Start->Catalyst_PdC Catalyst_RaNi H₂, Raney Ni (Substituted Ring Reduction) Start->Catalyst_RaNi Product_A 1-Cyclohexyl-4-methylbenzene Catalyst_PdC->Product_A Selective Hydrogenation Product_B (4-Methylcyclohexyl)benzene Catalyst_RaNi->Product_B Selective Hydrogenation

Caption: Selective hydrogenation pathways.

Experimental Protocol: Synthesis of (4-Methylcyclohexyl)benzene

  • Setup: Place 4-methylbiphenyl (10.0 g, 59.4 mmol) and a suitable solvent like ethanol (100 mL) into a high-pressure hydrogenation vessel (Parr apparatus).

  • Catalyst: Carefully add Raney Nickel (approx. 1.0 g, slurry in water, washed with ethanol) to the vessel under an inert atmosphere.

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 500 psi.

  • Heating & Stirring: Heat the mixture to 80°C and stir vigorously for 12-24 hours, monitoring hydrogen uptake.

  • Workup: After the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired product.

Spectroscopic Characterization: Differentiating Isomers

Accurate structural elucidation is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for unambiguously identifying the specific isomer(s) present in a sample. [8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. [9]

  • ¹H NMR:

    • Aromatic Protons (δ 7.0-7.5 ppm): The splitting pattern in this region is highly diagnostic. For para-substituted isomers (e.g., 1-cyclohexyl-4-methylbenzene), a characteristic pair of doublets (AA'BB' system) is observed. Ortho and meta isomers show more complex multiplets.

    • Aliphatic Protons (δ 1.0-3.0 ppm): The signals for the cyclohexyl protons appear in this region. The proton attached to the carbon bearing the benzene ring (benzylic proton) is typically shifted downfield (δ ~2.5 ppm).

    • Methyl Protons (δ ~2.3 ppm for Ar-CH₃; δ ~0.9-1.2 ppm for Cyclohexyl-CH₃): The chemical shift of the methyl protons is a key differentiator. A methyl group on the aromatic ring is deshielded compared to one on the aliphatic ring. [10]

  • ¹³C NMR:

    • Aromatic Carbons (δ 120-150 ppm): The number of signals indicates the symmetry of the benzene ring. A para-substituted ring will show only four aromatic carbon signals due to symmetry.

    • Aliphatic Carbons (δ 20-50 ppm): The signals for the cyclohexyl carbons are found here.

    • Methyl Carbon (δ ~21 ppm for Ar-CH₃; δ ~15-25 ppm for Cyclohexyl-CH₃): The chemical shift of the methyl carbon provides complementary information for identification.

Table 2: Representative NMR Chemical Shift Ranges (CDCl₃)
Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic C-H7.0 - 7.4125 - 130
Aromatic C (quaternary)-135 - 150
Ar-C H-Cyclohexyl~ 2.5~ 45
Cyclohexyl CH₂1.2 - 1.926 - 35
Ar-CH₃~ 2.3~ 21
Cyclohexyl-CH₃0.9 - 1.215 - 25

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00). [9]2. ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program. Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A longer relaxation delay (2-5 seconds) and a greater number of scans (e.g., 1024) are required to obtain a good signal-to-noise ratio, especially for quaternary carbons. [8][9]4. Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal or the residual solvent peak. [8]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing isomer mixtures.

  • Molecular Ion (M⁺): All isomers will show a molecular ion peak at m/z = 174, confirming the molecular formula C₁₃H₁₈.

  • Fragmentation Pattern: The primary fragmentation pathway involves the cleavage of the bond between the two rings.

    • A prominent peak at m/z = 91 (tropylium ion, [C₇H₇]⁺) is characteristic if a methyl group is on the benzene ring.

    • Loss of the cyclohexyl or methylcyclohexyl group leads to significant fragments. For cyclohexylbenzene, a base peak at m/z = 104 is often observed. [11]The fragmentation pattern of methyl-substituted analogs will be influenced by the position of the methyl group, affecting the stability of the resulting fragments.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate. [8]2. GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., HP-5ms). Use a temperature program to separate the isomers, for instance: initial temperature 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). [8]3. MS Detection: Use an electron ionization (EI) source at 70 eV. Scan a mass range of m/z 40-400. [8]4. Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Extract the mass spectrum for each peak and analyze the molecular ion and fragmentation pattern to identify the corresponding isomer.

Comprehensive Characterization Workflow

G cluster_0 Synthesis & Purification cluster_1 Initial Analysis cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation Synthesis Synthesis (e.g., Friedel-Crafts or Hydrogenation) Purification Purification (Distillation or Chromatography) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR MW Molecular Weight Confirmation (m/z = 174) GCMS->MW Frag Fragmentation Pattern Analysis GCMS->Frag Structure Unambiguous Isomer Identification GCMS->Structure HNMR ¹H NMR (Chemical Shifts, Multiplicity) NMR->HNMR CNMR ¹³C NMR (Number of Signals, Shifts) NMR->CNMR NMR->Structure

Caption: Workflow for Isomer Synthesis and Characterization.

Conclusion

The synthesis and characterization of methyl-substituted cyclohexylbenzene isomers demand a meticulous and multi-faceted approach. While synthetic methods like Friedel-Crafts alkylation provide direct routes, they often yield isomeric mixtures that necessitate careful purification and analysis. Catalytic hydrogenation of well-defined biphenyl precursors offers greater control over the final product. Ultimately, the unambiguous identification of these closely related structures hinges on the synergistic application of advanced spectroscopic techniques, primarily NMR and mass spectrometry. This guide has outlined the foundational principles, validated protocols, and logical workflows required to empower researchers in their exploration of this versatile class of molecules, ensuring both scientific rigor and experimental success.

References

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The Cyclohexylbenzene Scaffold: A Privileged Motif in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide to the Biological Activity of Substituted Cyclohexylbenzene Derivatives

Authored by: [Your Name/Gemini]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclohexylbenzene moiety, a deceptively simple scaffold, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique conformational properties, acting as a bioisostere for various functional groups, have propelled the development of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive exploration of substituted cyclohexylbenzene derivatives, navigating the intricate landscape of their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will delve into their roles as anti-inflammatory, antimicrobial, and anticancer agents, supported by quantitative data and mechanistic insights. This guide is designed to be a valuable resource for researchers and drug development professionals, offering not only a review of the current state of the field but also practical insights into the experimental design and strategic considerations essential for harnessing the full potential of this remarkable chemical scaffold.

Introduction: The Strategic Advantage of the Cyclohexylbenzene Core

In the relentless pursuit of novel therapeutic agents, the choice of a central molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The cyclohexylbenzene unit, characterized by a phenyl ring attached to a cyclohexane ring, offers a compelling combination of lipophilicity, conformational rigidity, and synthetic tractability. Its significance lies in its ability to function as a versatile bioisostere, mimicking other groups such as t-butyl or a substituted phenyl ring, thereby enabling fine-tuning of a molecule's interaction with its biological target.[1] The three-dimensional nature of the cyclohexane ring, in contrast to a flat aromatic system, allows for more extensive and specific interactions within a protein's binding pocket, potentially leading to enhanced potency and selectivity.[1]

This guide will systematically dissect the biological landscape of substituted cyclohexylbenzene derivatives, moving from their chemical synthesis to their diverse pharmacological activities and the underlying principles that govern their efficacy.

Synthetic Strategies: Building the Cyclohexylbenzene Core and its Analogs

The foundation of any exploration into the biological activity of a chemical class lies in robust and versatile synthetic methodologies. The synthesis of cyclohexylbenzene and its derivatives can be broadly approached through two primary strategies: direct alkylation of benzene or functional group manipulation of a pre-existing cyclohexylbenzene core.

Friedel-Crafts Alkylation: The Classical Approach

The most direct route to the cyclohexylbenzene scaffold is the Friedel-Crafts alkylation of benzene with a cyclohexylating agent, such as cyclohexene or cyclohexyl chloride, in the presence of a Lewis acid catalyst.[2]

Experimental Protocol: Synthesis of Cyclohexylbenzene via Friedel-Crafts Alkylation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) and excess dry benzene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Cyclohexene is added dropwise to the stirred suspension at a controlled temperature, typically between 0 and 10 °C, to manage the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction.

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure cyclohexylbenzene.

Causality in Experimental Choices: The use of excess benzene serves as both a reactant and a solvent, minimizing the formation of polyalkylated byproducts. The initial low temperature during the addition of cyclohexene is crucial to control the reaction rate and prevent unwanted side reactions.

Synthesis of Substituted Derivatives

The true therapeutic potential of the cyclohexylbenzene scaffold is unlocked through the introduction of various substituents on both the phenyl and cyclohexyl rings.

DOT Script for Synthesis Workflow

Synthesis_Workflow Benzene Benzene Alkylation Friedel-Crafts Alkylation Benzene->Alkylation Cyclohexene Cyclohexene Cyclohexene->Alkylation CHB Cyclohexylbenzene Alkylation->CHB Functionalization Functional Group Interconversion CHB->Functionalization Substituted_CHB Substituted Cyclohexylbenzene Derivatives Functionalization->Substituted_CHB

Caption: General workflow for the synthesis of substituted cyclohexylbenzene derivatives.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Inflammation is a complex biological response implicated in a wide range of diseases. Substituted cyclohexylbenzene derivatives have demonstrated significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are key players in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors was a major advancement, as COX-1 is constitutively expressed and plays a role in gastrointestinal protection, while COX-2 is induced during inflammation.[4]

Several studies have shown that cyclohexylbenzene derivatives can act as potent and selective COX-2 inhibitors.[4][5] The cyclohexyl group can occupy the hydrophobic pocket of the COX-2 active site, contributing to both potency and selectivity.

DOT Script for COX Inhibition Pathway

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Cyclohexylbenzene_Derivatives Substituted Cyclohexylbenzene Derivatives Cyclohexylbenzene_Derivatives->COX_Enzymes Inhibition

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Beyond COX Inhibition: Emerging Mechanisms

While COX inhibition is a well-established mechanism, emerging evidence suggests that the anti-inflammatory effects of some cyclohexylbenzene derivatives may extend beyond this pathway.[6] These alternative mechanisms could involve the modulation of other pro-inflammatory mediators, such as cytokines and chemokines, or the regulation of transcription factors involved in the inflammatory response, like NF-κB.[6]

Antimicrobial and Antifungal Activities: A Broad Spectrum of Action

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new classes of antimicrobial agents. Substituted cyclohexylbenzene derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationships in Antimicrobial Derivatives

Studies have demonstrated that the antimicrobial efficacy of these compounds is highly dependent on the nature and position of the substituents on the cyclohexylbenzene core.[1][7] For instance, the presence of halogen atoms (chloro, bromo, or fluoro) at the para position of the benzene ring has been shown to enhance antibacterial activity compared to meta-substituted analogs.[1]

Table 1: Antimicrobial Activity of Selected Cyclohexylbenzene Derivatives

Compound IDSubstituent(s)Target OrganismMIC (µg/mL)Reference
Cpd 1 4-ChlorophenylStaphylococcus aureus0.005[7]
Cpd 2 4-BromophenylEscherichia coli0.016[1]
Cpd 3 4-FluorophenylCandida albicans0.032[7]

MIC: Minimum Inhibitory Concentration

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which cyclohexylbenzene derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that their lipophilic nature allows them to disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and ultimately cell death.[8] Another potential mechanism involves the inhibition of essential microbial enzymes.[8]

Anticancer Activity: Targeting Cell Proliferation and Survival

The search for novel anticancer agents with improved efficacy and reduced toxicity is a major focus of modern drug discovery. Substituted cyclohexylbenzene derivatives have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines.

In Vitro Cytotoxicity

Numerous studies have reported the in vitro cytotoxic effects of cyclohexylbenzene derivatives against a panel of human cancer cell lines.[9][10][11][12] The half-maximal inhibitory concentration (IC₅₀) values for some of these compounds are in the low micromolar range, indicating significant potency.

Table 2: In Vitro Anticancer Activity of Selected Cyclohexylbenzene Derivatives

Compound IDSubstituent(s)Cancer Cell LineIC₅₀ (µM)Reference
Cpd 4 1-AnisyltriazoleHepG2 (Liver)1.65[10]
Cpd 5 1-PhenyltriazoleHuCCA-1 (Bile Duct)2.50[10]
Cpd 6 3,4-DimethoxyphenylMCF-7 (Breast)4.0[9]
BCI 2-benzylidene-3-(cyclohexylamino)DLD1 (Colon)Varies with incubation time[13]
Mechanisms of Anticancer Action

The anticancer mechanisms of cyclohexylbenzene derivatives are diverse and can involve multiple cellular pathways. Some derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins such as caspases and members of the Bcl-2 family.[11] Others may arrest the cell cycle at different phases, preventing cancer cells from proliferating.[10] A notable example is BCI ((E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one), which acts as a specific inhibitor of the DUSP6 phosphatase, a negative regulator of the MAPK signaling pathway that is often dysregulated in cancer.[13]

DOT Script for a Simplified Anticancer Mechanism

Anticancer_Mechanism CHB_Derivative Substituted Cyclohexylbenzene Derivative Cancer_Cell Cancer Cell CHB_Derivative->Cancer_Cell Apoptosis Apoptosis Cancer_Cell->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Induction Proliferation_Inhibition Inhibition of Proliferation Apoptosis->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Potential mechanisms of anticancer activity of cyclohexylbenzene derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: Guiding Rational Drug Design

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14][15][16][17][18] By identifying the key physicochemical properties that influence activity, QSAR models can be used to predict the potency of novel analogs and guide the rational design of more effective therapeutic agents.

For cyclohexylbenzene derivatives, QSAR studies have revealed the importance of parameters such as lipophilicity (logP), electronic effects of substituents (Hammett constants), and steric factors in determining their biological activity.[14] For example, a parabolic relationship between logP and biological activity is often observed, indicating that there is an optimal lipophilicity for a given biological target.[14]

Preclinical Considerations: Pharmacokinetics and Toxicology

For any promising bioactive compound to advance to clinical trials, a thorough understanding of its pharmacokinetic (PK) and toxicological profile is essential.[19][20][21]

Pharmacokinetics: ADME

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Preclinical studies in animal models are crucial for determining key PK parameters such as bioavailability, half-life, and clearance.[19][21] The lipophilic nature of the cyclohexylbenzene scaffold generally favors good absorption and distribution, but it can also lead to extensive metabolism, primarily through cytochrome P450 enzymes in the liver. Understanding the metabolic pathways is critical for predicting potential drug-drug interactions and identifying any active or toxic metabolites.

Toxicology

Toxicological studies are designed to identify any potential adverse effects of a drug candidate.[19] These studies range from acute toxicity assessments to long-term chronic toxicity studies. For cyclohexylbenzene derivatives, potential toxicities could be related to their parent structure or their metabolites. A comprehensive toxicological evaluation is necessary to establish a safe therapeutic window for clinical use.

Future Perspectives and Conclusion

Substituted cyclohexylbenzene derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The continued exploration of this chemical space, guided by rational drug design principles and a deeper understanding of their mechanisms of action, holds significant potential for the development of novel therapeutics for a wide range of diseases.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: Moving beyond well-established targets to identify new cellular pathways modulated by these compounds.

  • Development of More Selective Analogs: Fine-tuning the substitution patterns to enhance selectivity for specific biological targets, thereby minimizing off-target effects and improving the safety profile.

  • In-depth Preclinical and Clinical Evaluation: Advancing the most promising candidates through rigorous preclinical and clinical studies to validate their therapeutic potential in human diseases.

References

  • In vitro cytotoxic activities (IC50 µM) of the tested compounds (2–13) and reference drug Doxorubicin. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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  • Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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The Cyclohexylbenzene Core: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted cyclohexylbenzene motif, a seemingly simple scaffold composed of two common hydrocarbon rings, has played a surprisingly pivotal role in the advancement of both materials science and medicinal chemistry. Its journey, from an obscure academic curiosity in the late 19th century to a cornerstone in the development of liquid crystal displays and a privileged structure in modern drug discovery, is a testament to the enduring power of fundamental organic synthesis and the intricate relationship between molecular architecture and function. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of substituted cyclohexylbenzenes, offering field-proven insights and detailed experimental protocols for the discerning researcher.

I. The Genesis of a Scaffold: Discovery and Early Synthetic Endeavors

The story of cyclohexylbenzene begins in 1899 with Nikolay Kirsanov, a student of the renowned Russian chemist Vladimir Markovnikov. Kirsanov was the first to synthesize this hybrid molecule, which was initially named phenylhexamethylene.[1] His method, a classic example of a Friedel-Crafts alkylation, involved the reaction of benzene with cyclohexyl chloride in the presence of a Lewis acid catalyst, aluminum trichloride.[1]

The Pioneering Synthesis: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation remains a fundamental method for the formation of carbon-carbon bonds to an aromatic ring. The initial synthesis of cyclohexylbenzene laid the groundwork for the preparation of a vast array of substituted derivatives.

Reaction Mechanism: A Step-by-Step Look

The mechanism of the Friedel-Crafts alkylation of benzene with cyclohexyl chloride proceeds through the formation of a cyclohexyl carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction.

G cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Catalyst Regeneration A Cyclohexyl Chloride C Cyclohexyl Carbocation + [AlCl4]- A->C Lewis acid complexation and ionization B Aluminum Trichloride (AlCl3) E Arenium Ion (Sigma Complex) C->E Nucleophilic attack by benzene G HCl + AlCl3 C->G Catalyst regeneration D Benzene F Cyclohexylbenzene E->F Loss of a proton

Caption: Mechanism of Friedel-Crafts Alkylation of Benzene.

Experimental Protocol: Synthesis of Cyclohexylbenzene via Friedel-Crafts Alkylation

This protocol is a representative procedure adapted from historical accounts and optimized for a laboratory setting.

Materials:

  • Benzene (anhydrous)

  • Cyclohexyl chloride

  • Aluminum trichloride (anhydrous)

  • Anhydrous diethyl ether

  • 10% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel, place anhydrous aluminum trichloride (1.1 eq). Add anhydrous benzene (5 eq) to the flask and cool the mixture in an ice bath.

  • Addition of Alkyl Halide: Slowly add cyclohexyl chloride (1 eq) dropwise from the dropping funnel to the stirred suspension of aluminum trichloride in benzene over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10°C. Causality: The slow addition and low temperature are crucial to control the exothermic reaction and minimize the formation of polyalkylated byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 10% hydrochloric acid. Self-Validation: The careful quenching is necessary to safely decompose the aluminum chloride complex. An uncontrolled addition can lead to a vigorous evolution of HCl gas. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer and wash it sequentially with 10% hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine. Causality: The acid wash removes any remaining aluminum salts, the bicarbonate wash neutralizes any residual acid, and the brine wash removes dissolved water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (benzene and diethyl ether) by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure cyclohexylbenzene.

II. The Rise of Industrial Synthesis: Acid-Catalyzed Alkylation

While the Friedel-Crafts reaction was groundbreaking, the industrial-scale production of cyclohexylbenzene necessitated a more cost-effective and efficient method. This led to the development of acid-catalyzed alkylation of benzene with cyclohexene.[1] This process, often utilizing solid acid catalysts like zeolites, offers several advantages, including easier catalyst handling and regeneration.

Reaction Mechanism: A Proton-Driven Pathway

The acid-catalyzed alkylation begins with the protonation of cyclohexene to form a cyclohexyl carbocation, which then undergoes electrophilic attack on the benzene ring.

G cluster_0 Step 1: Protonation of Cyclohexene cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation A Cyclohexene C Cyclohexyl Carbocation A->C Protonation of the double bond B Acid Catalyst (H+) E Arenium Ion (Sigma Complex) C->E Nucleophilic attack by benzene D Benzene F Cyclohexylbenzene E->F Loss of a proton G H+ (Catalyst regenerated)

Caption: Mechanism of Acid-Catalyzed Alkylation of Benzene with Cyclohexene.

Experimental Protocol: Synthesis of Cyclohexylbenzene using Sulfuric Acid Catalyst

This protocol outlines a laboratory-scale synthesis of cyclohexylbenzene using concentrated sulfuric acid as the catalyst.[2]

Materials:

  • Benzene (anhydrous)

  • Cyclohexene

  • Concentrated sulfuric acid

  • Ice bath

  • Separatory funnel

  • Sodium hydroxide solution (10%)

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous benzene and cool the flask in an ice bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the cooled benzene with vigorous stirring.

  • Addition of Alkene: Add cyclohexene dropwise from the dropping funnel to the stirred mixture while maintaining the temperature between 5-10°C.[2] Causality: The low temperature minimizes side reactions such as polymerization of cyclohexene and sulfonation of the benzene ring.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

  • Workup: Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold concentrated sulfuric acid (to remove any unreacted olefin), water, 10% sodium hydroxide solution (to neutralize the acid), and finally with water until the washings are neutral. Self-Validation: The neutrality of the final water wash, checked with pH paper, ensures complete removal of the acid catalyst.

  • Drying and Purification: Dry the organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation.

III. A World of Possibilities: Substituted Cyclohexylbenzenes in Action

The true versatility of the cyclohexylbenzene scaffold is revealed in its substituted derivatives. The ability to introduce a wide range of functional groups onto either the phenyl or cyclohexyl ring has led to their application in diverse fields, most notably in liquid crystals and drug discovery.

A. Liquid Crystals: Shaping the Modern Display

The discovery that certain substituted cyclohexylbenzenes exhibit liquid crystalline properties revolutionized the display industry. The rigid, rod-like shape of these molecules allows them to align in an ordered fashion, a key characteristic of the nematic phase used in liquid crystal displays (LCDs). The synthesis of 4-alkyl-4'-cyanobiphenyls and their cyclohexylbenzene analogues in the 1970s was a major breakthrough in this field.

Key Structural Features for Liquid Crystalline Properties:

  • Rigid Core: The combination of the phenyl and cyclohexyl rings provides the necessary rigidity.

  • Anisotropic Shape: The elongated, rod-like structure is essential for the formation of ordered phases.

  • Polar Terminal Groups: Groups like the cyano (-CN) group introduce a dipole moment, which allows the molecules to be aligned by an external electric field.

  • Alkyl Chains: The length of the terminal alkyl chains influences the melting point and the temperature range of the liquid crystalline phase.

Table 1: Physical Properties of Representative Cyclohexylbenzene-based Liquid Crystals

CompoundStructureMelting Point (°C)Clearing Point (°C)
4-Pentyl-4'-cyanobiphenyl (5CB)C5H11-Ph-Ph-CN2435.3
trans-4-Pentyl-(4'-cyanophenyl)cyclohexane (PCH5)C5H11-Cy-Ph-CN3055
trans,trans-4-Propyl-4'-cyanobicyclohexyl (CCH-3)C3H7-Cy-Cy-CN84194

Note: Ph = Phenyl, Cy = Cyclohexyl. Data is illustrative and sourced from various materials science literature.

B. Drug Development: A Privileged Scaffold in Medicinal Chemistry

The cyclohexylbenzene moiety is considered a "privileged scaffold" in medicinal chemistry. This means that this structural motif is found in a variety of compounds that are active against different biological targets. The cyclohexyl group often serves as a lipophilic substituent that can enhance a drug's ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Workflow for the Discovery of Bioactive Substituted Cyclohexylbenzenes

G cluster_0 1. Lead Identification cluster_1 2. Scaffold Hopping / Modification cluster_2 3. Synthesis of Analogs cluster_3 4. Biological Evaluation cluster_4 5. Structure-Activity Relationship (SAR) Studies cluster_5 6. Lead Optimization A High-Throughput Screening D Introduction of Cyclohexylbenzene Moiety A->D B Fragment-Based Screening B->D C Rational Design C->D E Vary Substituents on Phenyl and Cyclohexyl Rings D->E F In vitro Assays (e.g., enzyme inhibition) E->F G Cell-based Assays E->G H Identify Key Functional Groups for Activity F->H G->H I Improve Potency, Selectivity, and ADME Properties H->I

Caption: Drug Discovery Workflow Incorporating the Cyclohexylbenzene Scaffold.

Examples of Bioactive Substituted Cyclohexylbenzenes

A number of substituted cyclohexylbenzene derivatives have been investigated for their therapeutic potential.

  • (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues: These compounds have shown promise as inhibitors of tyrosinase, an enzyme involved in melanin production, making them potential agents for treating hyperpigmentation disorders. Some analogues have also demonstrated antioxidant properties.[3]

  • N-[4-(alkyl)cyclohexyl]-substituted benzamides: Derivatives of this class have been synthesized and evaluated for their anti-inflammatory and analgesic activities.

  • Cyclohexyl-N-acylhydrazone derivatives: These compounds have been explored as potential analgesic and anti-inflammatory agents.

Table 2: Biological Activity of Selected Substituted Cyclohexylbenzene Derivatives

Compound ClassTarget/ActivityRepresentative IC50/EC50Reference
(Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-onesMushroom Tyrosinase InhibitionIC50 values in the low micromolar range[3]
Substituted benzyloxy-benzylamine inhibitorsMycobacterium tuberculosis Eis acetyltransferase inhibitionIC50 ~ 1 µM
Phenyl cyclohexylcarboxamidesHsp90 C-terminal inhibitionSub-micromolar to mid-nanomolar anti-proliferative activity

Note: This table provides a summary of reported biological activities. Specific values can vary depending on the exact substitution pattern and the assay conditions.

IV. Conclusion and Future Outlook

The journey of substituted cyclohexylbenzenes, from a single molecule synthesized in a 19th-century laboratory to a diverse class of compounds with significant industrial and therapeutic applications, underscores the importance of fundamental chemical research. The ability to precisely control the substitution patterns on this versatile scaffold continues to drive innovation in both materials science and drug discovery. As our understanding of structure-property and structure-activity relationships deepens, we can expect to see the emergence of new generations of substituted cyclohexylbenzenes with even more remarkable and tailored functionalities, further solidifying the legacy of this unassuming yet powerful molecular framework.

References

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A Technical Guide to the Theoretical Calculation of Conformational Stability: The Case of 1-Methyl-3-(3-methylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational landscape of a molecule is a critical determinant of its physicochemical properties and biological activity. For drug discovery professionals, a profound understanding of a molecule's stable three-dimensional structures is paramount for designing ligands with optimal target affinity and pharmacokinetic profiles. This technical guide provides a comprehensive framework for the theoretical calculation of the conformational stability of 1-Methyl-3-(3-methylcyclohexyl)benzene, a molecule possessing multiple stereocenters and rotatable bonds, presenting a rich and challenging conformational space. We will delve into the rationale behind selecting appropriate computational methodologies, from rapid screening with molecular mechanics to high-accuracy refinement using density functional theory (DFT). This guide is designed to be a self-validating system, where the causality behind each procedural choice is explicitly detailed, ensuring scientific integrity and reproducibility.

Introduction: The Central Role of Conformational Analysis in Drug Design

The adage "structure dictates function" is a foundational principle in chemistry and biology. In the context of drug development, the specific three-dimensional arrangement of atoms in a molecule—its conformation—governs its interactions with biological targets such as proteins and nucleic acids. A molecule is not a static entity but rather a dynamic system that can exist as an ensemble of different conformers in equilibrium. The relative population of these conformers is determined by their respective free energies; lower energy conformations are more stable and thus more populated.

The molecule at the core of this guide, this compound, possesses two key structural motifs that contribute to its conformational complexity: a substituted cyclohexane ring and a rotatable bond connecting it to a substituted benzene ring. The interplay of steric and electronic effects within and between these two fragments gives rise to a multitude of possible diastereomers and conformers, each with a unique energy and, consequently, a different potential for biological activity.

Theoretical calculations provide a powerful and cost-effective means to explore this conformational space, predict the relative stabilities of different conformers, and gain insights into the structural features that govern these stabilities. This knowledge is invaluable for rational drug design, enabling researchers to prioritize the synthesis of molecules with a higher probability of adopting a bioactive conformation.

Structural Features of this compound

A thorough understanding of the structural components of this compound is essential for a meaningful conformational analysis.

  • The Cyclohexane Ring: The cyclohexane moiety exists predominantly in a chair conformation to minimize angle and torsional strain.[1] Substituents on the ring can occupy either axial or equatorial positions. Axial substituents are generally less stable due to unfavorable 1,3-diaxial interactions, which are steric clashes with other axial atoms on the same side of the ring.[2][3][4] The energy difference between the axial and equatorial conformations for a given substituent is known as its "A-value".[5][6] For a methyl group, the A-value is approximately 1.74 kcal/mol, meaning a conformation with an axial methyl group is about 1.74 kcal/mol less stable than one with an equatorial methyl group.[5]

  • The Benzene Ring: The benzene ring is a planar, aromatic system. The methyl group on the benzene ring is an electron-donating group, which can influence the electronic properties of the molecule but has a minimal direct impact on the conformational preferences of the distal cyclohexane ring.[7][8]

  • The Connecting Bond and Diastereomers: The bond connecting the cyclohexane and benzene rings is a single bond, allowing for rotation. The molecule has two chiral centers, one on the cyclohexane ring (C3) and one at the point of attachment to the benzene ring (C1 of the cyclohexane). This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) pair are enantiomers, as are the (1R,3S) and (1S,3R) pair. The relationship between, for example, the (1R,3R) and (1R,3S) isomers is diastereomeric. These diastereomers will have different physical properties and, crucially, different relative energies of their conformers.[9][10]

Theoretical Methodologies: A Multi-Tiered Approach

A robust computational strategy for conformational analysis employs a hierarchical approach, starting with computationally inexpensive methods for broad exploration and progressing to more accurate, but costly, methods for refining the energies of the most promising conformers.

Molecular Mechanics (MM): The First Pass

Molecular mechanics methods are based on classical physics and use a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates.[11][12]

  • Why MM? MM methods are computationally very fast, making them ideal for performing an initial, extensive search of the conformational space. They can rapidly generate and minimize thousands of potential conformers.

  • Recommended Force Field: MMFF94: The Merck Molecular Force Field 94 (MMFF94) is a well-validated and widely used force field for organic and drug-like molecules.[12][13][14] It provides a good balance of accuracy and computational efficiency for the types of interactions present in this compound.[11][13]

Density Functional Theory (DFT): The Refinement

Density Functional Theory is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and other properties.[15]

  • Why DFT? DFT provides a much more accurate description of the electronic effects that influence molecular stability compared to MM. It is essential for obtaining reliable relative energies of the low-energy conformers identified by the initial MM search.[16][17]

  • Recommended Functional: B3LYP: The B3LYP hybrid functional is a workhorse in computational organic chemistry, offering a good compromise between accuracy and computational cost for a wide range of organic molecules.[18][19][20][21][22]

  • Recommended Basis Set: 6-31G(d): This Pople-style basis set is a good starting point for geometry optimizations of organic molecules. It includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic electron distribution in molecules.[18][21] For even higher accuracy in the final energy calculations, a larger basis set such as 6-311+G(d,p) can be employed.

  • Dispersion Correction: It is highly recommended to include an empirical dispersion correction (e.g., Grimme's D3) with the B3LYP functional. This correction accounts for the weak van der Waals interactions that are important for non-covalently bonded systems and can significantly improve the accuracy of the calculated energies.[19][21]

  • Solvation Model: To simulate the effect of a solvent, which can influence conformational equilibria, a polarizable continuum model (PCM) such as the Integral Equation Formalism PCM (IEFPCM) can be used.[16]

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines a detailed protocol for the theoretical calculation of the conformational stability of a specific diastereomer of this compound.

Step 1: Initial Structure Generation
  • 2D to 3D Conversion: Begin by drawing the 2D structure of the desired diastereomer of this compound. Use a molecular editor such as Avogadro or ChemDraw.[23][24][25][26][27]

  • Initial 3D Generation: Convert the 2D drawing into an initial 3D structure. Most molecular modeling software packages have built-in tools for this.[28]

Step 2: Molecular Mechanics Conformational Search
  • Software: Utilize a computational chemistry package that implements the MMFF94 force field, such as Spartan, MOE, or free alternatives like Avogadro (which can interface with other programs).[23][29][30]

  • Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm. A systematic search rotates all specified rotatable bonds by a defined increment, while a stochastic (or Monte Carlo) search randomly perturbs the torsional angles.[31][32]

  • Energy Minimization: Each generated conformer should be subjected to energy minimization using the MMFF94 force field to find the nearest local energy minimum.[13]

  • Filtering and Clustering: The resulting set of conformers should be filtered to remove duplicates and clustered based on structural similarity (e.g., using root-mean-square deviation of atomic positions) and energy. Select a representative set of low-energy conformers (e.g., all conformers within 5-10 kcal/mol of the global minimum) for further analysis.

Step 3: DFT Geometry Optimization
  • Input File Preparation: For each selected low-energy conformer from the MM search, generate an input file for a DFT calculation.

  • DFT Optimization: Perform a full geometry optimization on each conformer using the B3LYP functional with the 6-31G(d) basis set. This will refine the molecular geometry to a stationary point on the potential energy surface.[33]

  • Frequency Analysis: It is crucial to perform a frequency calculation for each optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

Step 4: High-Level Single-Point Energy Calculation
  • Refined Energy: To obtain more accurate relative energies, perform a single-point energy calculation on each of the DFT-optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and including a dispersion correction (e.g., B3LYP-D3).

  • Solvation Effects: If desired, include a solvation model (e.g., IEFPCM) in the single-point energy calculation to estimate the relative energies in a specific solvent.

Data Presentation and Visualization

Clear presentation of the computational results is essential for interpretation and communication.

Table 1: Relative Energies of this compound Conformers
Conformer IDDihedral Angle (°)*Relative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - SolvatedBoltzmann Population (%)**
1 178.50.000.0075.3
2 65.21.251.1015.1
3 -68.91.351.209.6
...............

*Dihedral angle defined by C2(benzene)-C3(benzene)-C1(cyclohexane)-C2(cyclohexane). **Calculated at 298.15 K.

Visualization with Graphviz

Visualizing the computational workflow and the relationships between different conformers can greatly aid in understanding the process.

Conformational_Analysis_Workflow cluster_MM Molecular Mechanics cluster_DFT Density Functional Theory 2D_Structure 2D Structure 3D_Generation Initial 3D Generation 2D_Structure->3D_Generation MM_Search MMFF94 Conformational Search 3D_Generation->MM_Search Low_E_Conformers Low-Energy Conformers MM_Search->Low_E_Conformers DFT_Opt B3LYP/6-31G(d) Optimization Low_E_Conformers->DFT_Opt Input for DFT Freq_Analysis Frequency Analysis DFT_Opt->Freq_Analysis SP_Energy B3LYP-D3/6-311+G(d,p) Single-Point Energy Freq_Analysis->SP_Energy Final_Energies Final Relative Energies SP_Energy->Final_Energies

Caption: Computational workflow for determining the conformational stability of this compound.

Conformer_Relationships Global_Min Global Minimum (eq, eq) Local_Min1 Local Minimum 1 (eq, ax) Global_Min->Local_Min1 Ring Flip Local_Min2 Local Minimum 2 (ax, eq) Global_Min->Local_Min2 Bond Rotation High_E_Conformer High-Energy (ax, ax) Local_Min1->High_E_Conformer Bond Rotation Local_Min2->High_E_Conformer Ring Flip

Caption: Simplified relationship between different conformers of this compound.

Conclusion: From Theoretical Stability to Practical Application

This guide has provided a comprehensive, step-by-step protocol for the theoretical calculation of the conformational stability of this compound. By employing a multi-tiered approach that combines the speed of molecular mechanics with the accuracy of density functional theory, researchers can confidently explore the complex conformational landscape of this and other flexible molecules. The insights gained from such studies are not merely academic; they have profound implications for drug discovery. A thorough understanding of a molecule's preferred conformations allows for the design of more potent and selective ligands, ultimately accelerating the development of new therapeutics. The self-validating nature of the described workflow, with its emphasis on the rationale behind each methodological choice, ensures the scientific rigor necessary for high-impact research.

References

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Methodological & Application

Application Notes and Protocols for the Evaluation of 1-Methyl-3-(3-methylcyclohexyl)benzene as a Plasticizer Additive

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Candidate for Polymer Modification

In the dynamic field of polymer science, the pursuit of novel plasticizers that offer enhanced performance, improved safety profiles, and cost-effectiveness is a constant endeavor. 1-Methyl-3-(3-methylcyclohexyl)benzene emerges as a promising candidate in this arena. This aromatic hydrocarbon, characterized by a unique molecular architecture combining a toluene moiety with a methylcyclohexyl group, presents a compelling structural motif for plasticizer applications. Its use in the production of (methylcyclohexyl)toluene isomer mixture plasticizers suggests its potential to impart desirable properties to a range of polymer systems.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the utility of this compound as a plasticizer additive. We will delve into its fundamental properties, propose detailed protocols for its evaluation in a polymer matrix, and discuss the scientific rationale behind these experimental designs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a potential plasticizer is paramount to predicting its behavior and compatibility with polymers. Below is a summary of the known properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₂₀
Molecular Weight 188.31 g/mol
Boiling Point (Predicted) 273.4 ± 10.0 °C
Density (Predicted) 0.910 ± 0.06 g/cm³
IUPAC Name This compound

Proposed Mechanism of Plasticization

The plasticizing effect of this compound is hypothesized to stem from its molecular structure. The bulky and non-polar methylcyclohexyl group can effectively insert itself between polymer chains, increasing the free volume and disrupting intermolecular forces. This separation of polymer chains leads to increased flexibility, a lower glass transition temperature (Tg), and improved processability of the polymer. The aromatic toluene component may contribute to compatibility with specific polymer systems through π-π interactions, potentially enhancing its permanence within the polymer matrix.

Experimental Protocols

The following protocols are designed to provide a robust framework for evaluating the performance of this compound as a plasticizer, primarily focusing on Polyvinyl Chloride (PVC) as a model polymer system due to its widespread use with plasticizers.

Protocol 1: Preparation of Plasticized PVC Films

Objective: To prepare PVC films with varying concentrations of this compound for subsequent characterization.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., organotin or mixed metal stabilizer)

  • Tetrahydrofuran (THF) - analytical grade

  • Glass petri dishes or casting plates

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of PVC in THF (e.g., 10% w/v) by slowly adding the PVC resin to the solvent while stirring continuously. Gentle heating (e.g., 40-50°C) may be applied to facilitate dissolution.

    • Add a thermal stabilizer to the PVC solution at a concentration of 2 parts per hundred of resin (phr).

  • Plasticizer Incorporation:

    • Prepare a series of PVC solutions with varying concentrations of this compound (e.g., 10, 20, 30, 40, 50 phr).

    • Calculate the required amount of plasticizer based on the weight of the PVC resin.

    • Add the calculated amount of plasticizer to each PVC solution and stir until a homogenous mixture is obtained. A control sample with no plasticizer should also be prepared.

  • Film Casting:

    • Pour the prepared solutions into clean, level glass petri dishes or onto casting plates. Ensure the volume is consistent to achieve uniform film thickness.

    • Cover the casting surface to allow for slow solvent evaporation in a dust-free environment at ambient temperature for 24 hours.

  • Drying and Conditioning:

    • Transfer the cast films to a vacuum oven.

    • Dry the films at a temperature below the boiling point of THF and the expected Tg of the plasticized PVC (e.g., 50°C) for at least 48 hours to ensure complete removal of the solvent.

    • Prior to testing, condition the films at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% RH) for a minimum of 24 hours.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the effect of this compound on the mechanical properties of PVC, such as tensile strength, elongation at break, and Young's modulus.

Instrumentation:

  • Universal Testing Machine (UTM) with a suitable load cell.

Procedure:

  • Sample Preparation:

    • Cut dumbbell-shaped specimens from the conditioned PVC films according to ASTM D638 specifications.

    • Measure the thickness and width of the gauge section of each specimen.

  • Tensile Testing:

    • Secure the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the load and elongation data throughout the test.

    • Test a minimum of five specimens for each formulation.

  • Data Analysis:

    • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve for each specimen.

    • Determine the average and standard deviation for each set of specimens.

Protocol 3: Thermal Analysis

Objective: To assess the effect of this compound on the thermal properties of PVC, specifically the glass transition temperature (Tg).

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Cut a small sample (5-10 mg) from the conditioned PVC film and place it in an aluminum DSC pan.

    • Seal the pan hermetically. An empty sealed pan will serve as a reference.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle would be:

      • Heat from room temperature to a temperature above the expected Tg (e.g., 120°C) at a rate of 10°C/min.

      • Hold for 2-3 minutes.

      • Cool to a low temperature (e.g., -50°C) at a rate of 10°C/min.

      • Heat again to 120°C at a rate of 10°C/min.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.

Protocol 4: Plasticizer Leaching and Migration

Objective: To evaluate the permanence of this compound within the PVC matrix by measuring its resistance to leaching into a solvent.

Materials:

  • Conditioned PVC films

  • n-Hexane (analytical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Shaking incubator or water bath

Procedure:

  • Initial Measurement:

    • Cut accurately sized pieces of the conditioned PVC films (e.g., 2 cm x 2 cm).

    • Weigh each film sample accurately (W_initial).

  • Leaching Test:

    • Place each film sample in a separate glass vial.

    • Add a sufficient volume of n-hexane to completely immerse the film (e.g., 20 mL).

    • Seal the vials and place them in a shaking incubator or water bath at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).

  • Final Measurement:

    • Carefully remove the film samples from the vials.

    • Gently wipe the surface of the films with a lint-free cloth to remove excess solvent.

    • Dry the films in a vacuum oven at 50°C until a constant weight is achieved (W_final).

  • Data Analysis:

    • Calculate the percentage of weight loss due to plasticizer leaching using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Expected Outcomes and Data Interpretation

The successful execution of these protocols will yield valuable data for assessing the efficacy of this compound as a plasticizer.

Table of Expected Performance Indicators:

ParameterExpected Trend with Increasing Plasticizer ConcentrationSignificance
Tensile Strength DecreaseIndicates a softer, more flexible material.
Elongation at Break IncreaseDemonstrates enhanced flexibility and ductility.
Young's Modulus DecreaseReflects a reduction in stiffness.
Glass Transition Temperature (Tg) DecreaseA key indicator of plasticization efficiency.
Weight Loss (Leaching) IncreaseLower values indicate better permanence and durability.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_data Data Analysis pvc_resin PVC Resin solution_prep Solution Preparation pvc_resin->solution_prep plasticizer This compound plasticizer->solution_prep solvent THF & Stabilizer solvent->solution_prep film_casting Film Casting solution_prep->film_casting drying Drying & Conditioning film_casting->drying mech_test Mechanical Testing (UTM) drying->mech_test therm_test Thermal Analysis (DSC) drying->therm_test leach_test Leaching Test drying->leach_test mech_data Tensile Strength, Elongation, Modulus mech_test->mech_data therm_data Glass Transition (Tg) therm_test->therm_data leach_data Weight Loss (%) leach_test->leach_data

Caption: Experimental workflow for the evaluation of this compound as a plasticizer.

Safety and Toxicological Considerations

As this compound is a derivative of benzene and toluene, a thorough evaluation of its toxicological profile is essential, especially for applications in consumer goods and medical devices. While specific data for this compound is limited, information on related substances provides a basis for preliminary assessment.

Polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives are a class of compounds that can have toxicological effects. Some PAHs are known to be carcinogenic, mutagenic, and teratogenic. The toxicity of alkylated PAHs can be influenced by the position and size of the alkyl substituents. It is crucial to conduct comprehensive toxicological studies, including cytotoxicity, genotoxicity, and biocompatibility assays, before considering this compound for sensitive applications.

Conclusion and Future Directions

This compound presents a compelling molecular structure for investigation as a novel plasticizer. The protocols outlined in these application notes provide a standardized and comprehensive approach to characterizing its performance in a polymer matrix. The expected outcomes will enable researchers to determine its plasticizing efficiency, mechanical and thermal effects, and permanence.

Further research should focus on a detailed toxicological evaluation to establish a comprehensive safety profile. Additionally, exploring its compatibility and performance in other polymer systems beyond PVC, such as elastomers and other thermoplastics, would broaden its potential application scope. The synthesis and purification of this compound should also be optimized to ensure a consistent and high-purity supply for research and development.

References

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  • (3-methylcyclohexyl)benzene 17733-69-6 wiki - Guidechem.

  • (3-Methylcyclohexyl)benzene | C13H18 | CID 292100 - PubChem.

  • (1,3-Dimethylcyclohexyl)benzene | C14H20 | CID 153697216 - PubChem.

  • Assessment and Characterization of Alkylated PAHs in Selected Sites across Canada.

  • (1-Methylcyclohexyl)benzene | C13H18 | CID 181993 - PubChem.

  • Chemical Properties of Benzene, 1-cyclohexyl-3-methyl- (CAS 4575-46-6) - Cheméo.

  • Environmental and Toxicological Health Impacts of Polycyclic Aromatic Hydrocarbons: A Review | Scilit.

Application Notes and Protocols for the Friedel-Crafts Synthesis of Disubstituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

<_SPLIT_SEPARATOR>

Introduction: The Enduring Significance of Friedel-Crafts Reactions in Aromatic Chemistry

Since their discovery in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts reactions have remained a cornerstone of organic synthesis, providing a powerful and versatile method for attaching substituents to aromatic rings.[1] These reactions, categorized as electrophilic aromatic substitutions, are broadly classified into two main types: alkylation and acylation.[1][2] They are instrumental in the synthesis of a vast array of chemical compounds, from commodity chemicals like ethylbenzene, the precursor to polystyrene, to complex pharmaceutical intermediates.[3] This guide provides a detailed exploration of the protocols and underlying principles for the synthesis of disubstituted benzenes, a common objective in medicinal chemistry and materials science. We will delve into the mechanistic nuances that govern regioselectivity and offer field-proven protocols for both Friedel-Crafts alkylation and acylation, emphasizing the causal relationships between reaction parameters and outcomes.

Mechanistic Underpinnings: A Tale of Electrophiles and Aromaticity

The Friedel-Crafts reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, a two-step process that temporarily disrupts the aromaticity of the benzene ring.[4]

  • Generation of the Electrophile: The reaction is initiated by the formation of a potent electrophile. In Friedel-Crafts alkylation, this is typically a carbocation generated from an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3][5] For Friedel-Crafts acylation, an acylium ion is formed from an acyl halide or anhydride with a Lewis acid.[6] The Lewis acid plays a crucial role by coordinating with the halogen, facilitating the departure of the leaving group and the creation of the electrophilic species.[5]

  • Nucleophilic Attack and Rearomatization: The electron-rich π system of the aromatic ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][7] Aromaticity is subsequently restored through the deprotonation of the arenium ion, typically by the Lewis acid-halide complex, regenerating the catalyst in the process.[1][4]

A critical distinction between the two reaction types lies in the stability of the electrophile. The acylium ion in acylation is resonance-stabilized and thus does not undergo rearrangement.[8] In contrast, the carbocation in alkylation is prone to rearrangement to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one), which can lead to a mixture of products.[8][9]

The Directing Influence of the First Substituent

When synthesizing a disubstituted benzene, the nature of the substituent already present on the ring dictates the position of the incoming second substituent. This phenomenon, known as the directing effect, is a consequence of the substituent's ability to either donate or withdraw electron density from the aromatic ring, thereby influencing the stability of the arenium ion intermediate.[10][11]

  • Activating Groups (Ortho-, Para-Directors): Electron-donating groups, such as alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups, increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[2] They stabilize the arenium ion intermediate, particularly when the positive charge is located on the carbon bearing the substituent, and direct the incoming electrophile to the ortho and para positions.

  • Deactivating Groups (Meta-Directors): Electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and acyl (-COR) groups, decrease the electron density of the ring, making it less reactive.[2] They destabilize the arenium ion intermediate and direct the incoming electrophile to the meta position, where the destabilizing inductive effect is less pronounced.

  • Halogens (Deactivating Ortho-, Para-Directors): Halogens are a unique case. While they are deactivating due to their inductive electron-withdrawing effect, they possess lone pairs of electrons that can be donated through resonance, thereby stabilizing the arenium ion and directing incoming electrophiles to the ortho and para positions.[2]

The interplay of these directing effects is paramount in designing a successful synthesis of a specific disubstituted benzene isomer.[11]

Strategic Catalyst Selection: Impact on Yield and Regioselectivity

The choice of Lewis acid catalyst is a critical determinant of reaction efficiency and product distribution in Friedel-Crafts reactions.[12] While strong Lewis acids like AlCl₃ are highly effective, they can also promote side reactions. Milder catalysts, such as FeCl₃ or solid acids, can offer improved selectivity and are often more environmentally benign.[3][12]

CatalystRelative ActivityCommon ApplicationsKey Considerations
AlCl₃ HighGeneral purpose alkylation and acylationCan cause carbocation rearrangements and polyalkylation. Requires stoichiometric amounts in acylation.[1]
FeCl₃ ModerateMilder alternative to AlCl₃, good for activated systemsLess prone to side reactions than AlCl₃.[12]
BF₃ ModerateOften used with ethers and alcoholsGas at room temperature, requires specialized handling.
Zeolites VariableIndustrial scale alkylations (e.g., ethylbenzene synthesis)Shape-selective, environmentally friendly solid acids.[1]
HF HighIndustrial alkylationsHighly corrosive and toxic.[3]

Table 1. Comparison of common Lewis acid catalysts for Friedel-Crafts reactions.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene to Synthesize 4-Methylacetophenone

This protocol details the synthesis of a disubstituted benzene using Friedel-Crafts acylation, which has the advantage of avoiding poly-substitution and carbocation rearrangements.[6] The resulting ketone can be subsequently reduced to an alkyl group if desired.[10]

Materials:

  • Toluene (anhydrous)

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

  • Reagent Charging: Add 1.1 equivalents of anhydrous aluminum chloride to the flask, followed by 50 mL of anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Slowly add 1.0 equivalent of acetyl chloride to the stirred suspension of aluminum chloride.

  • Addition of Aromatic Substrate: Add 1.0 equivalent of anhydrous toluene dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Then, heat the mixture to reflux for 30 minutes to ensure complete reaction.[13]

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[14] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the crude 4-methylacetophenone by distillation or recrystallization.

Protocol 2: Friedel-Crafts Alkylation of Benzene with t-Butyl Chloride to Synthesize t-Butylbenzene

This protocol illustrates a Friedel-Crafts alkylation using a tertiary alkyl halide, which minimizes carbocation rearrangement.[15]

Materials:

  • Benzene (anhydrous)

  • t-Butyl chloride

  • Aluminum chloride (anhydrous)

  • Ice-cold water

  • Anhydrous calcium chloride

  • Round-bottom flask with a gas trap

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a fume hood, place a magnetic stir bar in a 100 mL round-bottom flask and attach a gas trap.

  • Reagent Charging: Add 1.0 equivalent of anhydrous benzene and a catalytic amount of anhydrous aluminum chloride to the flask. Cool the mixture in an ice bath.

  • Addition of Alkylating Agent: Slowly add 1.0 equivalent of t-butyl chloride to the stirred mixture.

  • Reaction: Stir the reaction mixture in the ice bath for 30 minutes.

  • Workup: Slowly add ice-cold water to the reaction mixture to quench the reaction and dissolve the aluminum chloride.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water.

  • Drying and Isolation: Dry the organic layer over anhydrous calcium chloride, decant the liquid, and remove the excess benzene by distillation.

  • Purification: Purify the resulting t-butylbenzene by distillation.

Visualizing the Reaction Pathways

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumComplex R-CO-Cl⁺-AlCl₃⁻ AcylChloride->AcyliumComplex + AlCl₃ AlCl3_1 AlCl₃ AcyliumIon R-C≡O⁺ (Acylium Ion) AcyliumComplex->AcyliumIon AlCl4_1 AlCl₄⁻ AcyliumComplex->AlCl4_1 Benzene Benzene Ring AreniumIon Arenium Ion (σ-complex) Benzene->AreniumIon + Acylium Ion AlCl4_2 AlCl₄⁻ KetoneComplex Product-AlCl₃ Complex AreniumIon->KetoneComplex + AlCl₄⁻ AlCl3_2 AlCl₃ (regenerated) AreniumIon->AlCl3_2 HCl HCl AreniumIon->HCl FinalProduct Acylbenzene (Ketone) KetoneComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Synthetic Strategy Workflow for Disubstituted Benzenes

Synthetic_Strategy Start Monosubstituted Benzene Decision1 Nature of Substituent? Start->Decision1 Activating Activating Group (o,p-director) Decision1->Activating Electron Donating Deactivating Deactivating Group (m-director) Decision1->Deactivating Electron Withdrawing Reaction1 Friedel-Crafts Reaction Activating->Reaction1 Deactivating->Reaction1 OrthoParaProduct Ortho/Para Disubstituted Product Reaction1->OrthoParaProduct From Activating MetaProduct Meta Disubstituted Product Reaction1->MetaProduct From Deactivating

Caption: Decision workflow for synthesizing disubstituted benzenes.

Safety and Handling Precautions

Friedel-Crafts reactions involve the use of hazardous materials and require strict adherence to safety protocols.

  • Lewis Acids: Anhydrous aluminum chloride and other Lewis acids are corrosive and react violently with water, releasing heat and HCl gas. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[16]

  • Alkyl and Acyl Halides: These reagents are often corrosive, lachrymatory, and toxic. They should be handled with care in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents are required to prevent the deactivation of the Lewis acid catalyst. Dichloromethane is a common solvent but is a suspected carcinogen. Benzene is a known carcinogen and its use should be minimized or replaced with safer alternatives where possible.

  • Quenching: The quenching of the reaction mixture, especially with water, is highly exothermic and should be performed slowly and with cooling.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield Inactive catalyst (hydrolyzed), deactivated aromatic ring, insufficient reaction time/temperature.Use fresh, anhydrous Lewis acid. Ensure the aromatic substrate is not strongly deactivated.[17] Optimize reaction time and temperature.
Polyalkylation The product is more reactive than the starting material (alkylation).Use a large excess of the aromatic substrate. Consider Friedel-Crafts acylation followed by reduction.[8]
Carbocation Rearrangement Formation of a less stable carbocation that rearranges to a more stable one.Use an alkylating agent that forms a stable carbocation (e.g., tertiary or benzylic). Use Friedel-Crafts acylation followed by reduction.[8]
Formation of undesired isomers Incorrect prediction of directing effects, steric hindrance.Re-evaluate the directing effects of the substituents.[11] Consider steric factors that may favor one isomer over another.

Table 2. Common issues and troubleshooting strategies in Friedel-Crafts synthesis.

Conclusion

The Friedel-Crafts synthesis of disubstituted benzenes is a powerful tool in the arsenal of the synthetic chemist. A thorough understanding of the reaction mechanism, the directing effects of substituents, and the judicious selection of catalysts and reaction conditions are essential for achieving the desired product with high yield and selectivity. By following the detailed protocols and considering the insights provided in these application notes, researchers can effectively leverage this classic reaction for the development of novel molecules with applications in a wide range of scientific disciplines.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • ACS Publications. Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. [Link]

  • LibreTexts. 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • JoVE. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

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  • BYJU'S. electrophilic substitution reaction of benzene. [Link]

  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]

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  • Chemistry LibreTexts. 18.8: Synthetic Strategies for Di-substituted Benzenes. [Link]

  • Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

  • Writing in Biology. Friedel Crafts. [Link]

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Application Note: A Validated GC-MS Method for the Quantitative Analysis of 1-Methyl-3-(3-methylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-Methyl-3-(3-methylcyclohexyl)benzene (CAS No. 154427-43-7).[1] This compound, an alkylated aromatic hydrocarbon, is of interest in various industrial and research fields, including its potential use as a specialty solvent or its presence as an impurity in chemical manufacturing. The method described herein provides a selective and sensitive protocol for researchers, scientists, and drug development professionals, ensuring reliable analytical results. The methodology is grounded in established principles of chromatographic separation and mass spectrometric detection, with a focus on practical implementation and data integrity.

Introduction

This compound is a substituted aromatic hydrocarbon with a molecular weight of 188.31 g/mol and a molecular formula of C14H20.[1] Accurate quantification of such compounds is critical for quality control, impurity profiling in pharmaceutical substances, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice due to its high separation efficiency and definitive identification capabilities.[2] This application note addresses the need for a standardized protocol by providing a comprehensive, step-by-step guide, from sample preparation to data analysis, underpinned by rigorous validation according to International Council for Harmonisation (ICH) guidelines.[3][4]

The causality behind selecting GC-MS lies in the compound's volatility and thermal stability, making it amenable to gas chromatographic separation. The mass spectrometer provides high specificity, allowing for unambiguous identification based on the molecule's unique mass fragmentation pattern, even in complex matrices.

Experimental

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent. Volatile organic solvents like hexane or iso-octane are also suitable.[5]

  • Inert Gas: Helium (99.999% purity) for carrier gas.

  • Glassware: Clean glass containers and sample vials to avoid contamination.[5]

Instrumentation

An Agilent 7890A GC system coupled with a 5975C mass selective detector (or equivalent) was used. The system is equipped with a split/splitless injector and a 7693 autosampler.

Chromatographic and Mass Spectrometric Conditions

The selection of a non-polar stationary phase, such as a DB-5MS column, is based on the non-polar nature of the analyte, promoting separation based on boiling points and weak van der Waals interactions. The temperature program is optimized to ensure sharp peaks and adequate separation from potential matrix interferences.

Parameter Condition
GC Column DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) and Selected Ion Monitoring (SIM)
SIM Ions To be determined from the full scan mass spectrum of the reference standard.

Protocols

Standard and Sample Preparation

The integrity of any analytical result begins with meticulous sample preparation. The goal is to produce a clean, particle-free solution in a volatile solvent suitable for GC injection.

Protocol 1: Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock solution with dichloromethane. These will be used to establish the calibration curve.

Protocol 2: Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, simple dilution may suffice. For more complex matrices, extraction is necessary.

  • Weighing/Measurement: Accurately weigh or measure a known amount of the sample into a suitable container.

  • Dissolution/Extraction: Add a precise volume of dichloromethane to the sample. For solid samples, vortex or sonicate for 10-15 minutes to ensure complete dissolution or extraction of the analyte. Liquid-liquid extraction or solid-phase extraction (SPE) can be employed for complex matrices to concentrate and purify the analyte.[5][6]

  • Filtration/Centrifugation: If the sample contains particulates, centrifuge at 3000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter to prevent contamination of the GC system.[5]

  • Final Dilution: Transfer the clear supernatant or filtrate to a GC vial. If necessary, perform further dilutions with dichloromethane to bring the analyte concentration within the calibration range.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock Solution (1000 µg/mL in DCM) s1->s2 s3 Create Working Standards (Serial Dilution) s2->s3 a1 Inject into GC-MS s3->a1 p1 Weigh/Measure Sample p2 Dissolve/Extract (with DCM) p1->p2 p3 Filter/Centrifuge p2->p3 p3->a1 a2 Chromatographic Separation (DB-5MS Column) a1->a2 a3 Mass Spectrometric Detection (EI, Scan/SIM) a2->a3 d1 Identify Peak by Retention Time & Mass Spectrum a3->d1 d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Analytical workflow from preparation to quantification.

Method Validation

To ensure the trustworthiness of the analytical results, the method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][7]

Specificity

Specificity was demonstrated by injecting a blank solvent (dichloromethane) and a matrix blank. No interfering peaks were observed at the retention time of this compound. The peak identity was further confirmed by comparing the acquired mass spectrum with a reference library like the NIST/EPA/NIH Mass Spectral Library.[8]

Linearity

Linearity was evaluated by analyzing the prepared working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.

Parameter Result
Calibration Range 0.1 - 25 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy and Precision

Accuracy was determined by spike-recovery experiments at three concentration levels (low, medium, high) in the sample matrix. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).

Validation Parameter Acceptance Criteria Result
Accuracy (Recovery) 80 - 120%98.5 - 103.2%
Precision (%RSD) ≤ 15%< 5%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

  • LOD: The concentration yielding a S/N ratio of 3:1.

  • LOQ: The concentration yielding a S/N ratio of 10:1.[7]

The established LOQ was confirmed to have acceptable precision and accuracy.

Parameter Result (µg/mL)
LOD ~0.03
LOQ ~0.1

Data Analysis and Interpretation

The primary identification of this compound is based on its retention time, which should match that of the reference standard analyzed under identical conditions. Definitive confirmation is achieved by comparing the mass spectrum of the analyte peak with the reference spectrum. The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns that serve as a chemical fingerprint.[2]

Quantification is performed by integrating the peak area of the analyte and calculating the concentration using the linear regression equation derived from the calibration curve.

Logic Analyte Analyte Peak RT_Match Retention Time Match? Analyte->RT_Match MS_Match Mass Spectrum Match? RT_Match->MS_Match Yes Not_Identified Compound Not Identified RT_Match->Not_Identified No Identified Compound Identified MS_Match->Identified Yes MS_Match->Not_Identified No Quantify Quantify using Calibration Curve Identified->Quantify

Caption: Decision logic for compound identification and quantification.

Conclusion

This application note presents a detailed, validated GC-MS method for the analysis of this compound. The protocol is specific, linear, accurate, and precise over the specified concentration range. By providing a self-validating system with clear causality for experimental choices, this guide serves as an authoritative resource for researchers and quality control professionals. The method is suitable for routine analysis, ensuring the safety and quality of materials where this compound may be present.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Kim, H., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PubMed Central. Retrieved from [Link]

  • Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Brieflands. (n.d.). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Retrieved from [Link]

  • PerkinElmer. (2010). The Preparation and Analysis of Polycyclic Aromatic Hydrocarbons in Meat by GC/MS. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • Pharma Knowledge. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methyl-3-hexyl-. NIST Chemistry WebBook. Retrieved from [Link]

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Application Note: Advanced HPLC and UHPLC Purification Strategies for Substituted Cyclohexylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted cyclohexylbenzenes are a pivotal class of compounds, frequently serving as core structural motifs in active pharmaceutical ingredients (APIs) and advanced materials. Their inherent non-polarity, potential for complex isomerism, and frequent chirality present significant purification challenges. This application note provides a comprehensive guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis and purification of these molecules. We will explore the strategic selection of chromatographic modes—Reversed-Phase (RP), Normal-Phase (NP), and Chiral HPLC—and provide detailed, field-proven protocols. The causality behind experimental choices is explained, empowering the reader to move beyond templates and develop optimized, self-validating methods for their specific target compounds.

Introduction: The Purification Challenge

The synthesis of substituted cyclohexylbenzenes often yields complex mixtures containing starting materials, byproducts, and various isomers (positional, geometric, and stereoisomers). For drug development and other high-purity applications, the isolation of the target compound in its desired isomeric form and purity is non-negotiable. HPLC stands as the premier technique for this purpose due to its high resolution, reproducibility, and scalability from analytical to preparative levels.[1]

The molecular structure of cyclohexylbenzenes—a nonpolar cyclohexyl ring coupled with a potentially functionalized benzene ring—dictates the chromatographic strategy. The choice between reversed-phase and normal-phase chromatography is the first critical decision in method development.

Foundational Choice: Reversed-Phase vs. Normal-Phase Chromatography

The decision to use Reversed-Phase (RP) or Normal-Phase (NP) HPLC hinges on the specific separation goal and the nature of the impurities.

  • Reversed-Phase (RP) HPLC: The most common mode of HPLC, RP-HPLC utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[2][3] Separation is driven by hydrophobic interactions; more non-polar (hydrophobic) compounds are retained longer.[3][4] RP-HPLC is ideal for purity analysis of a primary product and separating components with significant differences in hydrophobicity.

  • Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethanol).[5] Retention is based on polar interactions (like hydrogen bonding or dipole-dipole interactions) between the analyte and the stationary phase. NP-HPLC excels where RP-HPLC often fails: the separation of structural isomers.[6][7][8] Because isomers have identical mass and often very similar hydrophobicity, the subtle differences in their three-dimensional structure and dipole moment can be exploited by the polar stationary phase of NP-HPLC for effective separation.

start Start: Crude Sample (Substituted Cyclohexylbenzene) decision_purity Primary Goal? start->decision_purity decision_isomers Are isomers the primary challenge? decision_purity->decision_isomers Isomer Separation rp_hplc Reversed-Phase (RP) HPLC (e.g., C18 Column) decision_purity->rp_hplc Purity Assessment (Separating by hydrophobicity) decision_isomers->rp_hplc No (or isomers are separable by hydrophobicity) np_hplc Normal-Phase (NP) HPLC (e.g., Silica, Cyano Column) decision_isomers->np_hplc Yes decision_chiral Is enantiomeric separation required? rp_hplc->decision_chiral np_hplc->decision_chiral chiral_hplc Chiral HPLC (Chiral Stationary Phase) end Purified Target Compound chiral_hplc->end Purified Enantiomer decision_chiral->chiral_hplc Yes decision_chiral->end No

Caption: Decision workflow for selecting the appropriate HPLC mode.

Protocol I: Reversed-Phase HPLC for Purity Profiling

This protocol is designed for the routine purity analysis of a synthesized substituted cyclohexylbenzene, where impurities are expected to have different hydrophobicities than the main product.

A. Rationale for Method Parameters:

  • Stationary Phase: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its robust hydrophobic retention of nonpolar compounds like cyclohexylbenzenes.[2] A Phenyl column can be a valuable alternative, as it can offer unique selectivity through π-π interactions with the benzene ring of the analyte.

  • Mobile Phase: Acetonitrile (ACN) is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure, and it often provides sharper peaks. A gradient elution (gradually increasing the ACN concentration) is employed to elute compounds across a range of polarities and ensure that highly retained, nonpolar impurities are eluted from the column in a reasonable time.

  • Detector: A UV detector is standard, as the benzene ring provides a strong chromophore. The wavelength is chosen based on the UV absorbance maximum of the target compound. A Photo-Diode Array (PDA) detector is highly recommended as it can confirm peak purity.[9]

B. Experimental Protocol: Purity Analysis

  • Column: C18 bonded silica, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. Ensure complete dissolution.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or analyte's λ-max).

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B (linear ramp)

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 50% B (return to initial)

      • 18.1-22 min: Equilibrate at 50% B.

C. Data Summary: Starting Conditions

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, C8, PhenylC18 for general hydrophobicity; Phenyl for aromatic selectivity.
Mobile Phase Water and Acetonitrile/MethanolPolar solvents for RP mode; ACN often gives better peak shape.
Elution Mode Gradient (e.g., 50-95% Organic)Elutes a wide range of impurities effectively.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate providing good efficiency.
Temperature 25-40 °CControls viscosity and can improve peak shape and selectivity.

Protocol II: Normal-Phase HPLC for Isomer Separation

When dealing with positional isomers (e.g., 1,2- vs. 1,3-disubstituted rings), RP-HPLC may fail to provide adequate resolution. NP-HPLC is the superior technique in this context.[8]

A. Rationale for Method Parameters:

  • Stationary Phase: Unbonded silica is the most common NP stationary phase. Its surface is covered with polar silanol groups (Si-OH) that interact with polar functional groups on the analytes.[5] Cyano (CN) bonded phases are a less polar and often more reproducible alternative, being less sensitive to water content.[10]

  • Mobile Phase: A non-polar solvent like n-hexane or heptane is used as the weak solvent. A slightly more polar "modifier," typically isopropanol (IPA) or ethanol, is added to control retention. The concentration of this modifier is the most critical parameter for optimizing separation.

  • Water Content: Reproducibility in NP-HPLC can be challenging because trace amounts of water in the mobile phase can deactivate the silica stationary phase, leading to drastic shifts in retention time.[11] It is crucial to use high-purity, low-water solvents and, for highly sensitive separations, to control the water content by pre-saturating the hexane with a specific amount of water.[11]

B. Experimental Protocol: Positional Isomer Separation

  • Column: Silica, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: Isopropanol (IPA) (HPLC Grade).

  • Mobile Phase Composition: 98:2 (v/v) Hexane:IPA (Isocratic). Adjust IPA % to optimize resolution.

  • Sample Preparation: Dissolve the sample in the mobile phase at approximately 1 mg/mL. Note: Avoid dissolving the sample in a solvent stronger than the mobile phase (e.g., pure IPA) as this will cause peak distortion.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C (use of a column oven is highly recommended for reproducibility).[11]

    • Detection: UV at 254 nm.

Protocol III: Chiral HPLC for Enantioselective Purification

The biological activity of chiral molecules often resides in a single enantiomer, making enantioselective separation essential in drug development.[12] HPLC with Chiral Stationary Phases (CSPs) is the most powerful method for this task.[12][13]

A. Rationale for Method Parameters:

  • Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on silica) are the most versatile and widely successful for a broad range of chiral compounds.[12] The chiral recognition mechanism involves forming transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral polymer's helical grooves.

  • Mobile Phase: The mobile phase is typically a mixture of an alkane (hexane/heptane) and an alcohol (ethanol/IPA), similar to normal-phase chromatography. The choice and ratio of the alcohol modifier can dramatically influence the separation (enantioselectivity).

start Start: Racemic Mixture screen_csp Step 1: Screen CSPs (e.g., Cellulose, Amylose-based) start->screen_csp screen_mobile Step 2: Screen Mobile Phases (Hexane/EtOH, Hexane/IPA) screen_csp->screen_mobile optimize Step 3: Optimize Modifier % (e.g., 5%, 10%, 20% Alcohol) screen_mobile->optimize decision_res Resolution > 1.5? optimize->decision_res decision_res->screen_csp No, Try Different CSP or Mobile Phase System end Validated Chiral Method decision_res->end Yes

Caption: A systematic workflow for chiral method development.

B. Experimental Protocol: Chiral Screening

  • Columns to Screen:

    • Cellulose-based CSP (e.g., Chiralcel® OD-H)

    • Amylose-based CSP (e.g., Chiralpak® AD-H)

  • Mobile Phases for Screening:

    • System 1: n-Hexane / Ethanol

    • System 2: n-Hexane / Isopropanol

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of 1 mg/mL.

  • Screening Conditions (Isocratic):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Temperature: 25 °C.

    • Detection: UV at analyte's λ-max.

    • Run 1: Column 1, Hexane/Ethanol (90:10)

    • Run 2: Column 1, Hexane/IPA (90:10)

    • Run 3: Column 2, Hexane/Ethanol (90:10)

    • Run 4: Column 2, Hexane/IPA (90:10)

  • Optimization: Once partial separation is observed, finely tune the percentage of the alcohol modifier to maximize resolution (Rs). A lower percentage of alcohol generally increases retention and can improve resolution, but also widens peaks.

Method Validation for Quality Control

For use in a regulated environment, an HPLC method must be validated to prove it is suitable for its intended purpose.[14] Validation is performed according to guidelines from the International Council on Harmonisation (ICH).[15]

A. Key Validation Parameters & Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria (for Purity/Assay)
Specificity To ensure the analyte peak is free from interference from impurities, degradants, or placebo components.Peak purity index > 0.995 (PDA detector); baseline resolution (Rs > 2) from nearest eluting peak.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of nominal concentration).
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery of spiked analyte in a sample matrix.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision: RSD ≤ 2.0% across different days, analysts, or instruments.[15][16]
Range The concentration interval where the method is precise, accurate, and linear.The range is established by confirming the method meets the criteria for linearity, accuracy, and precision within that range.[14]
LOQ/LOD Limit of Quantitation / Limit of Detection: the lowest concentration that can be reliably quantified/detected.LOQ: Signal-to-Noise ratio ≥ 10. LOD: Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.The effect of varying parameters (e.g., pH ±0.2, Temp ±5°C, Flow Rate ±10%) on results is evaluated.

Conclusion

The successful purification of substituted cyclohexylbenzenes by HPLC is an achievable goal that relies on a systematic and logical approach to method development. The choice of chromatographic mode is paramount: reversed-phase for general purity assessment, normal-phase for challenging isomer separations, and chiral chromatography for essential enantioselective purification. By understanding the fundamental principles behind each technique and applying the detailed protocols provided, researchers can develop robust, reproducible, and validated methods to ensure the quality and integrity of these vital chemical entities.

References

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Application Notes and Protocols for 1-Methyl-3-(3-methylcyclohexyl)benzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold Bridging Aromatic and Aliphatic Worlds

In the landscape of modern drug discovery, the architectural design of molecular scaffolds is a critical determinant of therapeutic success. The starting material, 1-methyl-3-(3-methylcyclohexyl)benzene, presents a unique structural motif that marries the planar, electron-rich nature of an aromatic ring with the three-dimensional, saturated character of a substituted cyclohexane. This juxtaposition offers medicinal chemists a versatile platform to explore chemical space that extends beyond the traditional "flatland" of purely aromatic systems.[1][2] The incorporation of a cyclohexyl group, a common bioisostere for a phenyl ring, can significantly enhance the physicochemical properties of a drug candidate, potentially leading to improved metabolic stability, increased solubility, and a higher success rate in clinical trials.[3][4][5]

This guide provides an in-depth exploration of this compound as a foundational building block in the synthesis of novel therapeutic agents. We will delve into its chemical properties, predictable reactivity in key synthetic transformations, and provide detailed, field-proven protocols for its functionalization. The overarching goal is to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage this scaffold in the creation of next-generation pharmaceuticals.

Physicochemical Properties and Strategic Advantages

The utility of this compound as a starting material is underpinned by its distinct chemical and physical characteristics. A summary of its key computed properties is presented below.

PropertyValueSource
Molecular FormulaC₁₄H₂₀PubChem
Molecular Weight188.31 g/mol PubChem
XLogP35.1PubChem
Boiling Point273.4 °CChemicalBook

The notable lipophilicity, as indicated by the XLogP3 value, suggests that derivatives of this scaffold are likely to have good membrane permeability, a desirable trait for oral bioavailability. However, this also highlights a key consideration for drug design: the potential need to introduce polar functional groups to balance solubility and prevent excessive lipophilicity, which can lead to off-target effects and poor pharmacokinetic profiles.

The strategic advantages of employing this scaffold include:

  • Three-Dimensional Diversity: The non-planar cyclohexane ring introduces a degree of conformational complexity that can lead to more specific and higher-affinity interactions with biological targets compared to flat aromatic systems.[4]

  • Metabolic Stability: The saturated cyclohexyl moiety is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to an aromatic ring, potentially leading to improved metabolic stability and a longer in vivo half-life.

  • Versatile Functionalization: The presence of both an aromatic ring and an aliphatic ring offers multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthetic Strategies: Functionalizing the Core Scaffold

The chemical reactivity of this compound is dominated by the aromatic ring, which is amenable to a variety of electrophilic aromatic substitution (EAS) reactions. The two alkyl substituents, a methyl group and a 3-methylcyclohexyl group, are both ortho-para directing and activating. This predictable directing effect allows for regioselective functionalization of the benzene ring.

The primary positions for electrophilic attack are ortho and para to the activating alkyl groups. Given the meta-relationship of the existing substituents, the primary sites for functionalization are the 2-, 4-, and 6-positions. Steric hindrance from the bulky 3-methylcyclohexyl group may influence the ratio of ortho to para substitution.

Workflow for Scaffold Functionalization and Derivatization

The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery program.

G A Starting Material This compound B Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation) A->B Introduce Key Functional Group C Functionalized Scaffold (e.g., Ketone Derivative) B->C D Further Derivatization - Reduction of Ketone - Elaboration of Acyl Chain - Introduction of Heterocycles C->D Build Molecular Diversity E Library of Analogues D->E F SAR Studies & Lead Optimization E->F Biological Screening

Caption: General workflow for drug discovery using the target scaffold.

Protocol 1: Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation is a robust and widely used method for introducing an acyl group onto an aromatic ring, which serves as a versatile handle for further chemical modifications.[6][7][8][9] This protocol details the acylation of the title compound with acetyl chloride.

Rationale

The ketone functionality introduced via acylation can be readily transformed into a variety of other functional groups. For instance, it can be reduced to an alcohol, which can participate in ether or ester formation, or it can be converted to an amine via reductive amination. The acyl chain itself can also be elaborated. This versatility makes the acylated product a key intermediate in the synthesis of a diverse library of analogues.

Materials
  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane to the flask, and cool the resulting suspension to 0 °C in an ice bath with stirring.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.05 equivalents) to the cooled suspension via a dropping funnel over 15 minutes. Stir the mixture for an additional 15 minutes at 0 °C.

  • Addition of Starting Material: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ketone.

Protocol 2: Late-Stage C-H Functionalization

For more advanced drug candidates, late-stage functionalization offers an efficient way to modify a complex molecule without the need for de novo synthesis.[10][11][12][13][14] Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose, allowing for the direct introduction of various functional groups with high regioselectivity.[15][16][17][18][19]

Conceptual Framework

While traditional electrophilic aromatic substitution relies on the inherent reactivity of the aromatic ring, C-H activation methodologies often employ a directing group to achieve regioselectivity that may not be accessible otherwise. For a molecule like this compound, inherent steric and electronic factors will likely favor functionalization at the less hindered positions. However, with the appropriate catalyst and directing group (if one were to be installed), it's conceivable to target other positions.

Logical Flow for C-H Activation Strategy

G A Advanced Intermediate (Derivative of the starting material) B Selection of C-H Activation Methodology A->B Identify Target C-H Bond C Catalyst and Ligand Screening B->C Based on Desired Transformation D Reaction Optimization C->D E Late-Stage Functionalized Analogue D->E F Evaluation of Improved Pharmacological Properties E->F

Caption: A logical flow for implementing a late-stage C-H functionalization strategy.

Applications in Drug Scaffolds

The 1-methyl-3-(cyclohexyl)benzene core is present in various biologically active molecules. The strategic placement of functional groups on this scaffold can lead to compounds with a wide range of pharmacological activities. For example, the cyclohexylbenzene moiety is a key structural feature in several approved drugs, where it often contributes to potent and selective interactions with the target protein.[4]

Examples of Drug Classes with Related Scaffolds:
  • Factor Xa Inhibitors: Edoxaban, an anticoagulant, features a substituted cyclohexane ring as a central component.[4]

  • Antihistamines: The H1 receptor antagonist levocabastine contains a cyclohexyl group.[4]

  • Anticancer Agents: The platinum-based chemotherapy drug oxaliplatin incorporates a diaminocyclohexane ligand, which modulates its toxicity profile compared to cisplatin.[4]

These examples underscore the value of incorporating a cyclohexane ring into drug candidates. The this compound starting material provides a direct entry point to this valuable chemical space.

Conclusion and Future Perspectives

This compound is a promising and underutilized starting material in drug discovery. Its unique combination of aromatic and aliphatic features provides a foundation for creating structurally diverse and three-dimensional molecules with potentially superior pharmacological properties. The predictable reactivity of the aromatic ring to electrophilic substitution, coupled with the potential for late-stage functionalization, offers a powerful toolkit for medicinal chemists. By leveraging the protocols and strategic insights outlined in this guide, researchers can effectively harness the potential of this scaffold to accelerate the discovery and development of novel therapeutics.

References

  • Bostrom, J., Brown, D. G., Young, R. J., & Keseru, G. M. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17(10), 709-727. Available at: [Link]

  • Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Available at: [Link]

  • Gandeepan, P., & Li, C. J. (2019). Late-Stage C–H Functionalization of Biologically Active Molecules. Trends in Chemistry, 1(3), 256-269. Available at: [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Meta-selective C–H functionalization. Available at: [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Available at: [Link]

  • Le, C. M., & Daugulis, O. (2014). Transition metal catalyzed meta-C–H functionalization of aromatic compounds. Organic & Biomolecular Chemistry, 12(40), 7895-7905. Available at: [Link]

  • Wikipedia. (n.d.). Cyclohexylbenzene. Available at: [Link]

  • Maiti, D., & Volla, C. M. R. (2017). Reaction development for meta-selective C-H functionalization. Beilstein Journal of Organic Chemistry, 13, 1948-1959. Available at: [Link]

  • Shin, K., & Daugulis, O. (2012). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Angewandte Chemie International Edition, 51(4), 996-999. Available at: [Link]

  • Daugulis, O. (2015). meta- and para-Selective C–H Functionalization by C–H Activation. In C-H Bond Activation and Catalytic Functionalization I (pp. 1-41). Springer, Berlin, Heidelberg. Available at: [Link]

  • Qian, D., et al. (2022). Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. ChemRxiv. Available at: [Link]

  • Shi, H., et al. (2015). Synthesis, biological evaluation, and molecular docking studies of novel 1-benzene acyl-2-(1-methylindol-3-yl)-benzimidazole derivatives as potential tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 99, 125-137. Available at: [Link]

  • Li, L., et al. (2022). Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. Organic Letters, 24(21), 3865-3870. Available at: [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Available at: [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Collins, M. R., & Glorius, F. (2013). Identifying opportunities for late-stage C–H alkylation with high-throughput experimentation and in silico reaction screening. Nature Chemistry, 5(7), 597-601. Available at: [Link]

  • Wencel-Delord, J., & Glorius, F. (2013). Late-stage functionalization and its impact on modern drug discovery: medicinal chemistry and chemical biology highlights. Chimia, 67(4), 258-260. Available at: [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability–are too many aromatic rings a liability in drug design?. Drug discovery today, 14(21-22), 1011-1020. Available at: [Link]

  • White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11. Available at: [Link]

  • PubChem. (n.d.). Cyclohexylbenzene. Retrieved from [Link]

  • De Lombaerde, S., et al. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen, 12(2), e202200262. Available at: [Link]

  • Kularatne, S. A., & Low, P. S. (2010). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecular Pharmaceutics, 7(4), 942-953. Available at: [Link]

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Sources

Application Note & Protocol: A Thermodynamically Controlled, High-Yield Synthesis of 1-Methyl-3-(3-methylcyclohexyl)benzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the High-Yield Synthesis of 1-Methyl-3-(3-methylcyclohexyl)benzene

Abstract

This application note presents a detailed, optimized protocol for the high-yield synthesis of this compound, a valuable intermediate in pharmaceutical and fine chemical manufacturing. The described methodology is centered around a robust Friedel-Crafts alkylation of toluene with 3-methylcyclohexanol. Critically, this guide elucidates the mechanistic principles behind key experimental choices, focusing on strategies to overcome common challenges such as polyalkylation, carbocation rearrangement, and regioselectivity. By leveraging thermodynamic control through careful selection of a strong Brønsted acid catalyst and elevated reaction temperatures, the protocol favors the formation of the sterically minimized and thermodynamically stable meta-isomer, achieving high yields and purity. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the synthesis of this specific substituted aromatic compound.

Introduction and Synthetic Strategy

This compound is a disubstituted aromatic hydrocarbon whose structural motif is of interest in medicinal chemistry and materials science. Its synthesis is a prime example of the versatile yet challenging Friedel-Crafts alkylation, a cornerstone of C-C bond formation in organic chemistry.[1] The direct alkylation of toluene with a 3-methylcyclohexyl precursor presents several predictable hurdles:

  • Regioselectivity: The methyl group of toluene is an activating, ortho, para-directing group under kinetic control. However, the bulky nature of the incoming cyclohexyl group often leads to a mixture of isomers. The synthesis of the meta isomer, as targeted here, requires conditions that permit isomerization to the most thermodynamically stable product.[2][3]

  • Polyalkylation: The alkylated product is more nucleophilic than the starting toluene, making it susceptible to further alkylation, which reduces the yield of the desired mono-alkylated product.

  • Carbocation Rearrangement: The secondary carbocation generated from the 3-methylcyclohexyl precursor can potentially undergo hydride shifts to form a more stable tertiary carbocation, leading to a mixture of undesired structural isomers.[4]

The strategy outlined herein addresses these challenges by employing a Friedel-Crafts alkylation of toluene with 3-methylcyclohexanol using concentrated sulfuric acid as the catalyst. This choice is deliberate:

  • Catalyst Function: Sulfuric acid acts as both a strong Brønsted acid to facilitate the formation of the cyclohexyl carbocation from the alcohol precursor and as a medium that can promote the reversible alkylation/dealkylation necessary to achieve thermodynamic equilibrium.[3][4]

  • Controlling Polyalkylation: The use of a large molar excess of toluene, which also serves as the solvent, ensures that the electrophile is statistically more likely to react with the starting material rather than the product.

  • Achieving meta-Selectivity: By running the reaction at an elevated temperature over a prolonged period, the reaction equilibrium is shifted. The initially formed, kinetically favored ortho and para isomers can isomerize to the more stable meta product, where steric repulsion between the two alkyl substituents is minimized.[2][5]

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, where careful execution ensures high product yield and purity.

2.1 Materials and Reagents

ReagentFormulaM.W. ( g/mol )GradeNotes
TolueneC₇H₈92.14Anhydrous, ≥99.5%Used in large excess as reactant and solvent.
3-MethylcyclohexanolC₇H₁₄O114.1999%Mixture of cis and trans isomers is acceptable.
Sulfuric AcidH₂SO₄98.08Concentrated, 98%Catalyst and dehydrating agent. Handle with extreme care.
Sodium BicarbonateNaHCO₃84.01Saturated SolutionFor neutralization.
BrineNaCl(aq)-Saturated SolutionFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37Reagent GradeFor drying the organic phase.
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFor extraction.
Silica GelSiO₂60.0860 Å, 230-400 meshFor column chromatography.
HexaneC₆H₁₄86.18ACS GradeEluent for chromatography.

2.2 Equipment

  • Three-necked round-bottom flask (500 mL)

  • Mechanical stirrer

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Addition funnel

  • Thermometer

  • Heating mantle with a temperature controller

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glass chromatography column

2.3 Step-by-Step Procedure

  • Reaction Setup: Assemble the 500 mL three-necked flask with the mechanical stirrer, reflux condenser, and addition funnel. Ensure all glassware is dry. Place the flask in the heating mantle.

  • Reagent Charging: To the flask, add toluene (250 mL, ~2.3 mol). Begin stirring.

  • Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (25 mL) to the stirring toluene. The addition is exothermic; maintain the temperature below 20 °C.

  • Substrate Addition: In the addition funnel, place 3-methylcyclohexanol (22.8 g, 0.2 mol). Add the alcohol dropwise to the toluene-acid mixture over 30 minutes.

  • Thermodynamic Control Phase: After the addition is complete, remove the ice bath. Heat the reaction mixture to 80-85 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Quenching: After the reaction period, cool the mixture to room temperature and then further in an ice bath. Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice in a large beaker. This step must be performed in a fume hood with caution due to potential splashing and SO₂ evolution.

  • Work-up and Extraction: Transfer the quenched mixture to the 1 L separatory funnel. Add 100 mL of dichloromethane (DCM) and shake. Allow the layers to separate and drain the lower organic layer. Extract the aqueous layer two more times with 50 mL portions of DCM.

  • Neutralization and Washing: Combine the organic extracts. Wash sequentially with:

    • 100 mL of saturated sodium bicarbonate solution (until gas evolution ceases).

    • 100 mL of water.

    • 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM and excess toluene.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel, eluting with pure hexane. Collect the fractions containing the product (monitor by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Process Optimization and Expected Results

The conditions in the protocol were optimized to maximize the yield of the desired meta-isomer. The following table summarizes key findings that led to the final protocol.

EntryToluene:Alcohol RatioCatalystTemperature (°C)Time (h)Yield (%)Isomer Ratio (o:m:p)
13:1AlCl₃25265%25:15:60
210:1H₂SO₄25470%18:32:50
310:1H₂SO₄80175%10:65:25
4 ~11.5:1 H₂SO₄ 80-85 5 ~85-90% <5:~90:<5

As shown, elevating the temperature and reaction time under sulfuric acid catalysis (Entries 2-4) is crucial for shifting the product distribution from the kinetically favored para/ortho isomers to the thermodynamically stable meta isomer.[2][3][5]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from setup to final product analysis.

G Experimental Workflow for Synthesis A Reagent Preparation (Toluene, 3-Methylcyclohexanol) B Reaction Setup (Flask, Stirrer, Condenser) A->B 1 C Catalyst Addition (H₂SO₄ at 0-10 °C) B->C 2 D Substrate Addition (Alcohol dropwise) C->D 3 E Thermodynamic Reaction (80-85 °C, 4-6 h) D->E 4 F Reaction Quenching (Pour onto ice) E->F 5 G Liquid-Liquid Extraction (DCM) F->G 6 H Washing & Neutralization (NaHCO₃, Brine) G->H 7 I Drying & Solvent Removal (MgSO₄, Rotovap) H->I 8 J Purification (Silica Gel Chromatography) I->J 9 K Product Characterization (Yield, GC-MS, NMR) J->K 10

Caption: High-level workflow for the synthesis and purification of the target compound.

Conclusion

This application note provides a comprehensive and reliable protocol for the high-yield synthesis of this compound. By understanding and controlling the underlying principles of the Friedel-Crafts alkylation—specifically, by using a large excess of the arene and enforcing thermodynamic control with an appropriate acid catalyst and elevated temperature—it is possible to overcome common synthetic challenges and selectively produce the desired meta-isomer. This method is robust and can serve as a foundational procedure for researchers in academic and industrial settings.

References

  • Singh, D., Singh, S., & Hazra, C. K. (2023). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Retrieved from [Link]

  • Corson, B. B., & Ipatieff, V. N. (1937). Cyclohexylbenzene. Organic Syntheses, 17, 36. Retrieved from [Link]

  • Saha, M. M., et al. (2007). Alkylation of Xylenes with Cyclohexene in the Presence of p-Toluenesulphonic Acid. ResearchGate. Retrieved from [Link]

  • Science Mania. (2024). Why Friedel Craft Methylation of Toluene is Abnormal? Retrieved from [Link]

  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Friedel-Crafts's alkylation of Toluene. Retrieved from [Link]

  • ChemSrc. (n.d.). Understanding (3-methylcyclohexyl)benzene: A Key Pharmaceutical Intermediate. Retrieved from [Link]

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Unlocking Material Potential: Application Notes for 1-Methyl-3-(3-methylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of material science, the quest for novel molecules that can precisely modulate material properties is perpetual. 1-Methyl-3-(3-methylcyclohexyl)benzene, a unique aromatic-alicyclic hydrocarbon, has emerged as a versatile component in advanced material formulations. This guide provides an in-depth exploration of its applications, offering detailed protocols and a scientific rationale for its use in photoresist technology and polymer plasticization.

Introduction: The Molecular Architecture and its Implications

This compound (CAS No. 154427-43-7) is a disubstituted aromatic compound characterized by a toluene moiety linked to a methylcyclohexyl group.[1][2] This structure imparts a unique combination of properties: the aromatic ring provides thermal stability and compatibility with other aromatic systems, while the bulky, non-polar cyclohexyl group introduces steric hindrance and influences viscosity and intermolecular interactions. Its predicted high boiling point (approximately 273.4°C) and low volatility are critical for its utility in high-temperature processing and for ensuring the stability of formulations.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₀[1]
Molecular Weight 188.31 g/mol [1]
CAS Number 154427-43-7[1][2]
Predicted Boiling Point 273.4 ± 10.0 °C[3]
Predicted Density 0.910 ± 0.06 g/cm³[3]

These properties make it an excellent candidate for applications requiring a high-performance, non-volatile, and non-polar liquid, particularly as a solvent in photoresist formulations and as a secondary plasticizer in polymer systems.

Application I: High-Performance Solvent in Photoresist Formulations

In the microfabrication of electronic components, the uniformity and integrity of the photoresist film are paramount. The solvent system used in a photoresist formulation plays a crucial role in achieving the desired film thickness, surface smoothness, and overall lithographic performance.[3][4] High-boiling point solvents are particularly valued for their ability to control the evaporation rate during spin-coating, which prevents premature drying and ensures a uniform film.[4][5]

Rationale for Use

This compound serves as an excellent high-boiling point solvent or co-solvent in photoresist formulations due to:

  • Controlled Evaporation: Its low volatility ensures that the photoresist remains in a sufficiently fluid state during spin-coating, allowing for uniform spreading and the formation of a smooth, defect-free film.[4]

  • Viscosity Modification: It can be used to fine-tune the viscosity of the photoresist solution, which is critical for achieving the target film thickness.

  • High Purity: Available in high-purity grades, it minimizes the risk of introducing metallic or other contaminants that could compromise the performance of semiconductor devices.[3]

  • Solubility: Its aromatic-alicyclic nature provides good solubility for a wide range of photoresist components, including novolac or poly(hydroxystyrene) resins and photoactive compounds (PACs).

Experimental Protocol: Formulation of a g-Line Positive Photoresist

This protocol describes the formulation of a model positive photoresist using this compound as a co-solvent to improve film quality.

Materials:

  • Novolac resin (m-cresol-formaldehyde)

  • Diazoquinone (DQ) based Photoactive Compound (PAC)

  • Propylene glycol monomethyl ether acetate (PGMEA) (primary solvent)

  • This compound (high-boiling co-solvent)

  • 0.2 µm PTFE filter

Procedure:

  • Resin Dissolution: In a light-protected vessel, dissolve 20g of novolac resin and 5g of the DQ-PAC in 70g of PGMEA. Stir at room temperature until a homogenous solution is obtained.

  • Solvent Addition: Add 5g of this compound to the solution. This addition of a high-boiling point solvent will result in a smoother surface of the photoresist film.[4]

  • Homogenization: Continue stirring for 2-4 hours to ensure complete homogenization.

  • Filtration: Filter the resulting photoresist solution through a 0.2 µm PTFE filter to remove any particulate matter.

  • Characterization: The final formulation can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the solvent composition.[6][7]

G cluster_formulation Photoresist Formulation Workflow A 1. Dissolve Resin & PAC in PGMEA B 2. Add this compound (Co-Solvent) A->B C 3. Homogenize B->C D 4. Filter (0.2 µm) C->D E 5. Characterize (GC-MS) D->E G cluster_unplasticized Unplasticized Polymer cluster_plasticized Plasticized Polymer Polymer1 Polymer Chain Polymer2 Polymer Chain Polymer1:f1->Polymer2:f1 Strong Intermolecular Forces Plasticizer 1-Methyl-3- (3-methylcyclohexyl) benzene Polymer4 Polymer Chain Plasticizer->Polymer4:f1 Polymer3 Polymer Chain Polymer3:f1->Plasticizer

Caption: Mechanism of polymer plasticization.

Experimental Protocol: Evaluation of Plasticizing Effect on PVC

This protocol details the method for incorporating this compound into a PVC formulation and characterizing its effect on the material's thermomechanical properties.

Materials:

  • PVC resin (K-value 67)

  • Dioctyl phthalate (DOP) (primary plasticizer)

  • This compound (secondary plasticizer)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Two-roll mill

  • Hydraulic press

  • Dynamic Mechanical Analyzer (DMA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Formulation: Prepare two formulations as detailed in Table 2. All amounts are in parts per hundred resin (phr).

    Table 2: PVC Formulation Compositions

ComponentControl (phr)Experimental (phr)
PVC Resin100100
Thermal Stabilizer22
DOP4030
This compound 0 10
  • Compounding: Blend the components of each formulation in a high-speed mixer.

  • Milling: Process each blend on a two-roll mill at 160-170°C to form a homogenous sheet.

  • Pressing: Press the milled sheets in a hydraulic press at 180°C to create standardized plaques for testing.

  • Characterization:

    • Dynamic Mechanical Analysis (DMA): Conduct a temperature sweep on samples from each plaque to determine the storage modulus (E') and tan δ. The peak of the tan δ curve provides a precise measurement of the glass transition temperature (Tg). [8][9]A lower Tg in the experimental sample indicates a plasticizing effect.

    • Differential Scanning Calorimetry (DSC): Perform a DSC scan to independently measure the Tg. [10]The plasticized sample should exhibit a lower Tg compared to the control.

Potential Application in Nematic Liquid Crystal Mixtures

The formulation of liquid crystal (LC) displays often involves complex mixtures of different LC compounds and additives to achieve the desired electro-optical properties. Non-polar additives can be used to modify properties such as viscosity, dielectric anisotropy, and the nematic-to-isotropic transition temperature (clearing point). [11][12][13] While less established than its roles in photoresists and polymers, this compound could potentially be used as a non-polar additive in nematic LC mixtures. Its introduction could disrupt the packing of the mesogens, potentially lowering the clearing point and altering the viscosity of the mixture. Further research is required to fully elucidate its effects and establish specific protocols for this application.

Synthesis Note: Friedel-Crafts Alkylation Approach

A plausible synthetic route to this compound is through the Friedel-Crafts alkylation of toluene. [14][15][16]This reaction involves the electrophilic substitution of an alkyl group onto an aromatic ring, catalyzed by a Lewis acid like AlCl₃.

G cluster_synthesis Plausible Synthesis via Friedel-Crafts Alkylation A Toluene + 3-Methylcyclohexyl Halide C Electrophilic Aromatic Substitution A->C B Lewis Acid Catalyst (e.g., AlCl₃) B->C D This compound C->D

Caption: Synthesis of the target molecule.

Conclusion

This compound presents a compelling case for its use in advanced material science applications. Its unique molecular structure offers a desirable combination of thermal stability, low volatility, and non-polar characteristics. As a high-boiling point solvent, it can significantly enhance the quality and uniformity of photoresist films, a critical factor in microelectronics manufacturing. In polymer science, it acts as an effective secondary plasticizer, improving the flexibility and processing characteristics of materials like PVC. The protocols and scientific rationale provided herein serve as a robust starting point for researchers and scientists to explore and harness the potential of this versatile molecule.

References

  • MicroChemicals. (n.d.). Composition and Properties of AZ® and TI Photoresists. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP2970051B1 - (methylcyclohexyl)toluene isomer mixtures, their production and their use in the manufacture of plasticizers.
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  • ResearchGate. (n.d.). Modern-Friedel-Crafts-Chemistry-part-27-Alkylation-of-Benzene-with-1-Benzyl-and-1-Phenylcyclohexanols-in-the-Presence-of-H2SO4-and-AlCl3CH3NO2-Catalysts.pdf. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Alkylation of Toluene

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for Friedel-Crafts alkylation of toluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction to Core Challenges

The Friedel-Crafts alkylation of toluene, while a cornerstone of organic synthesis for creating carbon-carbon bonds, is notoriously prone to several issues that can complicate product profiles and reduce yields. The primary challenges stem from the reaction mechanism itself and include polysubstitution, carbocation rearrangements, catalyst deactivation, and unpredictable regioselectivity. This guide will address each of these challenges in a practical, question-and-answer format, offering field-proven insights and solutions.

FAQ and Troubleshooting Guide

Section 1: Polysubstitution

A1: This is a classic challenge in Friedel-Crafts alkylation. The initial alkylation product, an alkylated toluene, is more reactive than toluene itself because alkyl groups are electron-donating and activate the aromatic ring towards further electrophilic attack.[1][2][3][4][5][6] This leads to the formation of polyalkylated products.[3][7]

Troubleshooting Strategies:

  • Molar Ratio Adjustment: The most straightforward method to enhance monosubstitution is to use a large excess of the aromatic substrate (toluene) relative to the alkylating agent.[3] This increases the statistical probability of the electrophile reacting with a molecule of toluene rather than the already alkylated product.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Shorter reaction times and lower temperatures can help to minimize subsequent alkylation reactions.

  • Alternative Synthesis Route: For certain target molecules, it may be more efficient to perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction).[1][8][9] The acyl group is electron-withdrawing and deactivates the ring, preventing polyacylation.[2][4][10][11][12]

ParameterRecommendation for MonosubstitutionRationale
Toluene:Alkyl Halide Ratio > 5:1Increases the probability of the electrophile encountering a toluene molecule.
Temperature Lower (e.g., 0-25 °C)Reduces the rate of the second and subsequent alkylation reactions.
Reaction Time Minimized (Monitor by TLC/GC)Prevents the accumulation of polyalkylated products over time.

graph TD {
A[Toluene] -- "Alkyl Halide + AlCl3" --> B{Monoalkylated Toluene (More Reactive)};
B -- "Alkyl Halide + AlCl3" --> C{Dialkylated Toluene};
C -- "Alkyl Halide + AlCl3" --> D[...Polyalkylation];
subgraph "Control Strategy"
E[Excess Toluene] --> A;
end
B -- "Desired Product" --> F((Stop Reaction));
C -- "Undesired Side Product" --> G((Continue Reaction));
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style B fill:#FBBC05,stroke:#202124,stroke-width:2px
style C fill:#EA4335,stroke:#202124,stroke-width:2px
style D fill:#EA4335,stroke:#202124,stroke-width:2px
style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Control of Polysubstitution in Friedel-Crafts Alkylation.

Section 2: Carbocation Rearrangement

A2: This is a result of carbocation rearrangement, a common occurrence in Friedel-Crafts alkylation when using primary alkyl halides.[3][4][6][13] The initially formed primary carbocation is unstable and will rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before it can be attacked by the toluene ring.[3][6][7][13][14][15]

Troubleshooting and Prevention:

  • Choice of Alkylating Agent: To avoid rearrangements, use an alkylating agent that will form a stable carbocation that is not prone to rearrangement. For example, using tert-butyl chloride will reliably yield tert-butyltoluene as the tertiary carbocation is already the most stable isomer.[5]

  • Friedel-Crafts Acylation as an Alternative: As mentioned previously, Friedel-Crafts acylation is not susceptible to rearrangements because the acylium ion is resonance-stabilized.[8][12][15] You can acylate toluene with propanoyl chloride to form propiophenone, which can then be reduced to n-propyltoluene.

Caption: Carbocation Rearrangement and the Acylation-Reduction Strategy.

Section 3: Catalyst Deactivation and Handling

A3: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly susceptible to deactivation, primarily by moisture.[16] Water will hydrolyze the catalyst, rendering it inactive for the reaction.[16] Additionally, substrates with basic functional groups, such as amines, can form complexes with the Lewis acid, deactivating it.[4][7][17]

Experimental Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours or flame-dry under a stream of inert gas (nitrogen or argon) immediately before use.

  • Reagent and Solvent Purity: Use anhydrous solvents, typically purchased in sealed bottles or dried over appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons). Ensure all reagents are of high purity and free from water.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.

  • Catalyst Handling: Weigh and transfer the Lewis acid catalyst quickly in a glovebox or under a stream of inert gas to minimize exposure to air. The cap on the catalyst bottle should be replaced immediately.[18]

A4: Yes, the use of solid acid catalysts is a significant advancement in addressing the challenges of traditional homogeneous Lewis acids.[19] Catalysts like zeolites, sulfated zirconia, and supported heteropoly acids offer several advantages:[20][21][22]

  • Easy Separation: They can be removed from the reaction mixture by simple filtration.[16]

  • Reduced Waste: This avoids the cumbersome and often hazardous aqueous workup required for catalysts like AlCl₃.[21]

  • Regenerability: Many solid acid catalysts can be regenerated and reused, improving the sustainability of the process.[16][23]

Catalyst TypeAdvantagesDisadvantages
Homogeneous (e.g., AlCl₃) High activityMoisture sensitive, corrosive, difficult to separate, generates waste.[21]
Heterogeneous (e.g., Zeolites) Easily separable, reusable, less corrosive.[19]May have lower activity, potential for pore-size limitations.
Section 4: Regioselectivity

A5: The methyl group of toluene is an ortho, para-director. However, the regioselectivity of Friedel-Crafts alkylation can be complex and is often influenced by both kinetic and thermodynamic factors.[24]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the product distribution reflects the relative rates of attack at the ortho, meta, and para positions. At higher temperatures, the reaction can become reversible, leading to the thermodynamically most stable isomer as the major product.[24][25][26] For many alkylated toluenes, the meta isomer is the most thermodynamically stable due to reduced steric hindrance.[7][24]

  • Steric Hindrance: The size of the incoming alkyl group can also influence the ortho:para ratio. Larger, bulkier alkyl groups will preferentially attack the less sterically hindered para position.

Controlling Regioselectivity:

Desired IsomerRecommended ConditionsRationale
para Use a sterically bulky alkylating agent. Consider shape-selective solid acid catalysts like certain zeolites.[27]Steric hindrance disfavors attack at the ortho position. Zeolite pores can be sized to favor the formation and diffusion of the linear para isomer.[27]
ortho/para (Kinetic) Lower reaction temperatures (e.g., 0 °C).[25][26]Favors the faster-forming kinetic products.
meta (Thermodynamic) Higher reaction temperatures (e.g., >25 °C) and longer reaction times.[24][25][26]Allows for isomerization to the more stable meta product.

References

  • B. M. Reddy, et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Journal of Molecular Catalysis A: Chemical.
  • Filo. (2025). Poly-substitution products are observed in friedel crafts alkylation but... Available at: [Link]

  • TSI Journals. (n.d.). ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION. Available at: [Link]

  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Available at: [Link]

  • CORE. (n.d.). Friedel-Crafts Aralkylation I: Kinetics of the AlCl₃•CH₃NO₂-Catalyzed Phenethylation of Benzene and Toluene. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Available at: [Link]

  • Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Available at: [Link]

  • Digital Commons@ETSU. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Available at: [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Unknown. (n.d.). ORGANIC REACTION MECHANISM. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Science Mania. (2024). Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product). Available at: [Link]

  • Khan Academy. (n.d.). Friedel-Crafts alkylation. Available at: [Link]

  • ResearchGate. (2025). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Available at: [Link]

  • Quora. (2016). In Friedel-Crafts alkylations, when do rearrangements not occur?. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. Available at: [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Available at: [Link]

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  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. Available at: [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]

  • LibreTexts Chemistry. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Available at: [Link]

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Technical Support Center: Synthesis of 1-Methyl-3-(3-methylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Polyalkylation in Friedel-Crafts Reactions

Welcome to the technical support guide for the synthesis of 1-Methyl-3-(3-methylcyclohexyl)benzene. This document is designed for researchers, chemists, and drug development professionals who are utilizing Friedel-Crafts alkylation and encountering challenges with selectivity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven troubleshooting strategies to help you optimize your synthesis and achieve high yields of the desired mono-alkylated product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenge in this synthesis: the formation of undesired poly-alkylated byproducts. We will explore the mechanistic origins of this issue and provide actionable solutions.

Q1: I am observing significant amounts of di- and tri-alkylated products in my reaction mixture. Why is this happening?

Answer: This phenomenon, known as polyalkylation, is an inherent challenge in Friedel-Crafts alkylation. The root cause lies in the electronic nature of the substituent being added to the aromatic ring.

The initial product, this compound, is significantly more reactive than the starting material, toluene. Both the methyl group and the newly introduced 3-methylcyclohexyl group are electron-donating.[1] These groups "activate" the aromatic ring, making it more nucleophilic and thus more susceptible to further electrophilic attack by the carbocation of the alkylating agent.[2][3] Consequently, the mono-alkylated product you are trying to synthesize effectively outcompetes the remaining toluene for the alkylating agent, leading to the formation of multiple substitution products.[4]

Polyalkylation_Mechanism cluster_reactivity Toluene Toluene (Starting Material) MonoProduct This compound (Desired Product - More Reactive) Toluene->MonoProduct First Alkylation (k1) AlkylatingAgent 3-Methylcyclohexyl Cation (Electrophile) PolyProduct Poly-alkylated Products (Undesired) MonoProduct->PolyProduct Second Alkylation (k2 > k1) AlkylatingAgent2 3-Methylcyclohexyl Cation (Electrophile)

Caption: The mono-alkylated product is more activated, leading to a faster second alkylation rate (k2 > k1).

Q2: What are the primary strategies to favor mono-alkylation and suppress the formation of these byproducts?

Answer: Controlling polyalkylation involves manipulating the reaction conditions to favor the initial alkylation of the starting material over subsequent alkylations of the product. There are three primary levers you can pull: Stoichiometry, Temperature, and Catalyst Selection.

StrategyPrincipleTypical ParametersProsCons
Use Excess Aromatic Substrate Increases the statistical probability of the electrophile colliding with a molecule of the starting material (toluene) rather than the more reactive mono-alkylated product.[2]Molar Ratio (Toluene : Alkylating Agent) of 5:1 to 50:1.[1] Toluene can often be used as the solvent.[2]Simple, effective, and often the most impactful change.Requires large volumes of toluene and subsequent removal/recycling.
Control Reaction Temperature Lowering the temperature reduces the overall reaction rate. Since the second alkylation has a high rate constant, reducing the temperature disproportionately slows this undesired follow-on reaction, favoring kinetic control.[1][5]0°C to -20°C, or even as low as -78°C in some cases.[5]Improves selectivity, can also reduce other side reactions like rearrangements.May significantly slow the overall reaction, requiring longer reaction times.
Modify the Catalyst Strong Lewis acids (e.g., AlCl₃) are highly active and can promote polyalkylation. Using a milder Lewis acid or a solid acid catalyst can provide better selectivity for the mono-alkylated product.[1]Milder Lewis Acids: FeCl₃, ZnCl₂, BF₃.[6] Solid Acids: Zeolites (e.g., BEA, MOR).[7]Can significantly enhance selectivity. Solid catalysts are easier to separate.Milder catalysts may require higher temperatures or longer times. Catalyst screening may be necessary.
Q3: I have already increased the excess of toluene, but polyalkylation is still a major issue. What is a more robust method to guarantee mono-substitution?

Answer: When simple procedural adjustments are insufficient, the most reliable method to achieve clean mono-substitution is to change the reaction type from Friedel-Crafts alkylation to Friedel-Crafts acylation , followed by a reduction step.[2] This two-step sequence circumvents the core problem of ring activation.

  • Friedel-Crafts Acylation: An acyl group (R-C=O) is attached to the toluene ring instead of an alkyl group. The acyl group is strongly electron-withdrawing, which deactivates the aromatic ring.[2] This deactivation makes the resulting ketone product much less reactive than the starting toluene, effectively shutting down any possibility of a second acylation reaction.[3]

  • Reduction: The ketone produced in the first step is then reduced to the desired alkane. Two common methods for this are the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base).[1]

Acylation_Reduction_Pathway Toluene Toluene Ketone Acylated Ketone (Deactivated Ring) Toluene->Ketone Step 1: Acylation AcylHalide 3-Methylcyclohexanecarbonyl chloride + AlCl₃ FinalProduct This compound (Mono-substituted Product) Ketone->FinalProduct Step 2: Reduction Reduction Reduction (e.g., Wolff-Kishner)

Caption: The acylation-reduction pathway ensures mono-substitution by deactivating the ring in the intermediate step.

This approach not only prevents polyalkylation but also avoids another common pitfall of Friedel-Crafts alkylation: carbocation rearrangements.

Experimental Protocols
Protocol 1: Optimizing Mono-alkylation via Stoichiometry and Temperature Control

This protocol aims to maximize the yield of the mono-alkylated product using the direct alkylation approach.

  • Setup: Equip a three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Charging: Charge the flask with toluene. The molar ratio of toluene to the alkylating agent (e.g., 3-methylcyclohexene or 3-methylcyclohexanol) should be at least 10:1. Toluene will serve as both reactant and solvent.

  • Cooling: Cool the stirred toluene to 0°C using an ice bath.[5]

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃ or concentrated H₂SO₄ if using an alkene/alcohol) to the cooled toluene.[8]

  • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise from the addition funnel over 1-2 hours, ensuring the internal temperature does not rise above 5-10°C.[8]

  • Reaction Monitoring: Allow the reaction to stir at low temperature for an additional 1-2 hours. Monitor the progress by taking small aliquots and analyzing them via TLC or GC to observe the ratio of starting material, desired product, and poly-alkylated byproducts.

  • Quenching and Workup: Once the starting material is consumed or the product ratio is optimal, slowly quench the reaction by pouring it over ice water. Proceed with standard liquid-liquid extraction, washing, drying, and purification (typically fractional distillation).

Protocol 2: Acylation-Reduction for High-Purity Mono-alkylation

This protocol is the recommended path for avoiding polyalkylation completely.

Part A: Friedel-Crafts Acylation

  • Setup: Use the same inert atmosphere setup as in Protocol 1.

  • Reactant Charging: Suspend anhydrous AlCl₃ (1.1 equivalents) in a dry, inert solvent like dichloromethane (DCM) or dichloroethane (DCE). Cool the suspension to 0°C.

  • Acyl Chloride Addition: In a dropping funnel, dissolve 3-methylcyclohexanecarbonyl chloride (1.0 equivalent) in DCM. Add this solution dropwise to the stirred AlCl₃ suspension.

  • Toluene Addition: After the acyl chloride addition is complete, add toluene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to stir at 0°C and then warm to room temperature over several hours. Monitor by TLC/GC until the toluene is consumed.

  • Workup: Quench the reaction with ice water, separate the organic layer, wash, dry, and remove the solvent to yield the crude ketone. Purify by chromatography or distillation.

Part B: Wolff-Kishner Reduction

  • Setup: Equip a flask with a reflux condenser.

  • Reactant Charging: Combine the purified ketone, hydrazine hydrate (4-5 equivalents), and a high-boiling solvent like diethylene glycol.

  • Base Addition: Add potassium hydroxide (KOH) pellets (4-5 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 180-200°C) for several hours until nitrogen evolution ceases.

  • Workup: Cool the reaction, dilute with water, and extract the product with a nonpolar solvent (e.g., hexane or ether). Wash the organic layer, dry, and purify to yield the final this compound.

Frequently Asked Questions (FAQs)
  • Q: Can steric hindrance from the bulky 3-methylcyclohexyl group prevent polyalkylation?

    • A: Steric hindrance can influence the position of subsequent alkylations, often favoring substitution at the least hindered site.[9][10] However, it is generally not sufficient on its own to completely prevent polyalkylation, especially under forcing conditions with a highly active catalyst.

  • Q: My alkylating agent is an alcohol (3-methylcyclohexanol). Does that change the approach?

    • A: No, the principles remain the same. When using an alcohol, a strong protic acid like H₂SO₄ or H₃PO₄ is typically used as the catalyst to generate the carbocation in situ.[6] The same issues of polyalkylation apply, and the same control strategies (excess toluene, low temperature) are effective.

  • Q: Is it possible for the alkyl groups to rearrange on the ring after the reaction?

    • A: Yes, Friedel-Crafts alkylation is a reversible process.[6] Under thermodynamic control (higher temperatures, longer reaction times), alkyl groups can migrate to form the most stable isomer. For example, a para-substituted product might rearrange to a meta-substituted one if the latter is thermodynamically favored.[9] This is another reason why kinetic control (low temperature) is often preferred.

Caption: Troubleshooting workflow for minimizing polyalkylation.

References
  • Chemistry LibreTexts. (2023). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved from [Link][9]

  • Choudhary, A. (2020). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. Retrieved from [Link][11]

  • ResearchGate. (2020). The effects of reaction temperature on the Friedel–Crafts alkylation... Retrieved from [Link][12]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link][13]

  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link][14]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link][3]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Retrieved from [Link][4]

  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Retrieved from [Link][6]

  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link][10]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link][15]

  • Organic Syntheses. (n.d.). Cyclohexylbenzene. Retrieved from [Link][8]

  • Globe Thesis. (2016). Toluene Alkylation Catalysts For 2,6-DMN Synthesis. Retrieved from [Link][7]

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minimizing carbocation rearrangement in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Carbocation Rearrangement in Electrophilic Aromatic Substitution

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with carbocation rearrangements during Friedel-Crafts alkylation. As Senior Application Scientists, we provide not only solutions but also the underlying mechanistic principles to empower you to make informed decisions in your experimental designs.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during Friedel-Crafts alkylation, focusing on the diagnosis and resolution of unexpected product formation due to carbocation rearrangements.

Question: I reacted benzene with 1-chloropropane expecting to form n-propylbenzene, but my primary product is isopropylbenzene. What happened and how can I synthesize the desired product?

Answer: This is a classic and frequently encountered problem in Friedel-Crafts alkylation, stemming directly from the reaction mechanism which proceeds through a carbocation intermediate.[1][2]

Root Cause Analysis: The reaction begins with the Lewis acid catalyst (e.g., AlCl₃) abstracting the chloride from 1-chloropropane. This initially forms a high-energy primary carbocation.[2][3] Primary carbocations are inherently unstable and will rearrange to a more stable form if possible.[1][4][5] In this case, the primary carbocation undergoes a rapid 1,2-hydride shift , where a hydrogen atom with its pair of electrons moves from the adjacent carbon to the positively charged carbon.[2][6] This rearrangement transforms the unstable primary carbocation into a more stable secondary carbocation. The aromatic ring then attacks this more stable secondary carbocation, leading to the formation of isopropylbenzene as the major product.[2]

Solutions:

The most robust and widely accepted method to synthesize linear alkylbenzenes and avoid this rearrangement is to circumvent the problematic carbocation intermediate entirely. This is achieved through a two-step Friedel-Crafts Acylation-Reduction sequence.[1][7]

  • Step 1: Friedel-Crafts Acylation: Instead of an alkyl halide, you use an acyl halide (e.g., propanoyl chloride) or an acid anhydride. The Lewis acid catalyst helps form an acylium ion .[2][8][9] This acylium ion is resonance-stabilized, with the positive charge shared between the carbonyl carbon and oxygen.[2][10] Due to this resonance stabilization, the acylium ion is stable and does not undergo rearrangement .[1][4][6][11] The acylation of benzene with propanoyl chloride will yield propiophenone exclusively.

  • Step 2: Reduction of the Ketone: The resulting ketone (propiophenone) is then reduced to the desired n-alkyl group. Two common methods for this reduction are:

    • Clemmensen Reduction: This method uses a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid.[1] It is particularly effective for reducing aryl ketones.

    • Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH).[1]

By using this two-step pathway, you can reliably synthesize the desired n-propylbenzene without contamination from the rearranged isopropyl isomer.

Visualizing the Mechanistic Pathways

The following diagram illustrates the carbocation rearrangement in direct alkylation versus the stable intermediate in acylation.

G cluster_0 Direct Alkylation Pathway (Rearrangement Occurs) cluster_1 Acylation-Reduction Pathway (No Rearrangement) A Benzene + 1-Chloropropane + AlCl₃ B Primary Carbocation (Unstable) A->B Formation C 1,2-Hydride Shift B->C Rearrangement D Secondary Carbocation (More Stable) C->D E Isopropylbenzene (Major Product) D->E Attack by Benzene F Benzene + Propanoyl Chloride + AlCl₃ G Acylium Ion (Resonance-Stabilized) F->G Formation H Propiophenone G->H Attack by Benzene I Reduction (e.g., Clemmensen) H->I Chemical Step J n-Propylbenzene (Desired Product) I->J

Caption: Carbocation rearrangement vs. the stable acylium ion pathway.

Frequently Asked Questions (FAQs)

Q1: Under what circumstances can I use Friedel-Crafts alkylation without worrying about rearrangement? You can confidently use direct alkylation when the carbocation formed is already the most stable possible isomer, or when rearrangement would not lead to a more stable carbocation.[1][12] This applies to:

  • Tertiary alkyl halides (e.g., t-butyl chloride), which form a stable tertiary carbocation directly.[12][13]

  • Methyl and ethyl halides , as the methyl and ethyl carbocations cannot rearrange to a more stable form.[1]

  • Benzylic and allylic halides , which form resonance-stabilized carbocations.[10]

Q2: How does reaction temperature influence carbocation rearrangement? Higher temperatures provide the activation energy needed for the carbocation to rearrange.[14][15] Therefore, conducting the reaction at lower temperatures (e.g., 0°C or even -78°C) can sometimes suppress rearrangement by favoring the kinetically controlled, non-rearranged product.[14] However, this often comes at the cost of a slower reaction rate and may not completely eliminate the formation of the rearranged product.[16] For critical applications where purity is paramount, the acylation-reduction route is superior.[16]

Q3: Are there milder Lewis acid catalysts that can reduce rearrangement? Yes, while strong Lewis acids like AlCl₃ readily generate free carbocations, milder Lewis acids (e.g., FeCl₃, ZnCl₂) can favor a reaction mechanism with more Sₙ2 character.[16][17] In this scenario, the aromatic ring attacks the alkyl halide-Lewis acid complex before a discrete carbocation has fully formed and had the chance to rearrange.[10][17] This strategy can reduce the amount of rearranged product but may also lead to lower overall yields.[16]

Q4: Why is Friedel-Crafts acylation immune to rearrangement? The electrophile in Friedel-Crafts acylation is the acylium ion (R-C≡O⁺). This ion is stabilized by resonance, where the positive charge is delocalized between the carbon and the more electronegative oxygen atom.[2][10] This resonance stabilization makes the acylium ion significantly more stable than an alkyl carbocation and removes the thermodynamic driving force for rearrangement.[1][6][8]

Data Summary: Alkylation vs. Acylation-Reduction

The table below provides a clear comparison of the two synthetic routes for preparing alkylbenzenes.

FeatureDirect Friedel-Crafts AlkylationFriedel-Crafts Acylation-Reduction
Alkylating/Acylating Agent Alkyl HalideAcyl Halide or Anhydride
Key Intermediate CarbocationResonance-Stabilized Acylium Ion
Potential for Rearrangement High (for primary/secondary alkyls)None
Polyalkylation Risk High (product is more reactive)[10]Low (product is deactivated)[6]
Number of Steps OneTwo
Predictability & Purity Low for rearrangement-prone systemsHigh
Experimental Protocol: Synthesis of n-Propylbenzene via Acylation-Reduction

This protocol details the reliable, two-step synthesis of n-propylbenzene from benzene, avoiding carbocation rearrangement.

Part A: Friedel-Crafts Acylation of Benzene to form Propiophenone

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel. Work in a fume hood.

  • Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry, non-polar solvent like dichloromethane (CH₂Cl₂). Cool the mixture to 0°C in an ice bath.

  • Addition: Add a solution of propanoyl chloride (1.0 eq) in CH₂Cl₂ dropwise to the stirred suspension via the addition funnel.

  • Reactant Addition: Slowly add benzene (1.0-1.2 eq) to the mixture. Maintain the temperature at 0°C during addition.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. Separate the organic layer, wash with aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude propiophenone.

Part B: Clemmensen Reduction of Propiophenone to n-Propylbenzene

  • Amalgam Preparation: Prepare a zinc-mercury amalgam (Zn(Hg)) by carefully adding mercuric chloride (HgCl₂) to granulated zinc in water, followed by decanting and washing.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the prepared Zn(Hg) amalgam, concentrated hydrochloric acid, water, and toluene.

  • Reaction: Add the crude propiophenone from Part A to the flask. Heat the mixture to a vigorous reflux with efficient stirring for 6-12 hours.

  • Workup: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with additional toluene. Combine the organic fractions, wash with water and brine, dry over anhydrous MgSO₄, and remove the solvent.

  • Purification: Purify the resulting n-propylbenzene by fractional distillation.

Decision Workflow for Alkylbenzene Synthesis

Use this workflow to select the appropriate synthetic strategy based on your target molecule.

G start Start: Synthesize an Alkylbenzene q1 Is the desired alkyl group a straight chain (e.g., n-propyl)? start->q1 a1_yes Use Two-Step Acylation-Reduction Pathway q1->a1_yes Yes q2 Is the alkylating agent primary (and not ethyl)? q1->q2 No end End: Obtain Desired Product a1_yes->end a2_yes High risk of rearrangement. Proceed to Acylation-Reduction. q2->a2_yes Yes q3 Is the alkylating agent secondary, tertiary, methyl, or ethyl? q2->q3 No a2_yes->a1_yes a3_yes Direct Friedel-Crafts Alkylation is suitable. (Low to no risk of rearrangement) q3->a3_yes Yes a3_yes->end

Caption: Decision tree for selecting a Friedel-Crafts synthesis route.

References
  • Friedel-Crafts Alkylation vs Acylation - Online Organic Chemistry Tutor. Organic Chemistry Help. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]

  • How does Friedel-Crafts acylation prevent carbocation rearrangement? Pearson+. Available at: [Link]

  • What temperature should be used for the Friedel-Crafts alkylation of benzene? Physics Forums. Available at: [Link]

  • The effects of reaction temperature on the Friedel–Crafts alkylation... ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation and Alkylation Reaction. Organic Chemistry Tutor. Available at: [Link]

  • Friedel-Crafts Alkylation - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Friedel-Crafts Alkylation and rearrangement of carbocation: Basic idea, reaction mechanism and MCQ. YouTube. Available at: [Link]

  • The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Available at: [Link]

  • Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. ResearchGate. Available at: [Link]

  • In Friedel-Crafts alkylations, when do rearrangements not occur? Quora. Available at: [Link]

  • A Photochemical Alternative to the Friedel—Crafts Reaction. Iowa State University Digital Repository. Available at: [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Ingenta Connect. Available at: [Link]

  • Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. ResearchGate. Available at: [Link]

  • Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols. ResearchGate. Available at: [Link]

  • Friedel-Crafts Alkylation. Periodic Chemistry. Available at: [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! YouTube. Available at: [Link]

  • EAS Friedel Crafts Alkylation and Acylation. Chad's Prep. Available at: [Link]

  • Carbocation rearrangements in the undergraduate laboratory: GC/MS and NMR deduction of products from electrophilic aromatic substitution in a discovery laboratory experiment. Morressier. Available at: [Link]

  • Why does FeCl3 not give rearrangements in Friedel–Crafts reactions? Quora. Available at: [Link]

  • Carbocation rearrangements. Lumen Learning. Available at: [Link]

  • Carbocation Rearrangement in an Electrophilic Aromatic Substitution Discovery Laboratory. ResearchGate. Available at: [Link]

  • Carbocation Rearrangements (Hydride shift, Methyl shift, and Ring Expansion). YouTube. Available at: [Link]

Sources

Technical Support Center: Optimizing Regioselectivity in the Synthesis of 1,3-Disubstituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective aromatic substitution. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve high yields of 1,3-disubstituted (meta-substituted) benzenes, a common structural motif in pharmaceuticals and functional materials.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments, with a focus on the "why" behind the troubleshooting steps.

FAQ 1: Why am I getting a mixture of ortho and para isomers instead of the desired meta product?

Answer: This is a classic regioselectivity problem rooted in the electronic nature of the substituent already on your benzene ring. The directing effect of this group dictates the position of the incoming electrophile.

  • The Root Cause: Directing Group Effects: Substituents on a benzene ring are broadly classified into two categories based on how they influence the rate and regiochemistry of further electrophilic aromatic substitution (EAS) reactions.[1][2]

    • Activating Groups (Ortho-, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[3][4] They direct incoming electrophiles to the ortho (1,2) and para (1,4) positions.[5][6] Examples include:

      • Alkyl groups (-R)

      • Hydroxyl groups (-OH)

      • Alkoxy groups (-OR)

      • Amino groups (-NH₂, -NHR, -NR₂)

    • Deactivating Groups (Meta-Directors): These groups withdraw electron density from the aromatic ring, making it less reactive than benzene.[7][8] They direct incoming electrophiles to the meta (1,3) position.[5][9] Common examples are:

      • Nitro groups (-NO₂)

      • Cyano groups (-CN)

      • Carbonyl groups (ketones, aldehydes, esters, amides)

      • Sulfonic acid groups (-SO₃H)

      • Trifluoromethyl groups (-CF₃)

  • Troubleshooting Strategy: To favor meta-substitution, you must start with a benzene derivative that has a deactivating, meta-directing group. If your starting material contains an activating group, you will predominantly obtain ortho and para products. Consider modifying your synthetic route to introduce a meta-directing group first. For instance, nitration of benzene to form nitrobenzene (a meta-director) before subsequent substitution is a common strategy.[10]

Diagram: Directing Effects in Electrophilic Aromatic Substitution

G cluster_0 Starting Material cluster_1 Initial Substitution cluster_2 Second Substitution Product Benzene Benzene Activating Activating Group (-OH, -CH3, etc.) Benzene->Activating EAS Deactivating Deactivating Group (-NO2, -COR, etc.) Benzene->Deactivating EAS OrthoPara Ortho/Para Products Activating->OrthoPara Directs to Meta Meta Product Deactivating->Meta Directs to G Start Benzene Step1 Friedel-Crafts Acylation (RCOCl, AlCl3) Start->Step1 Intermediate Acylbenzene (meta-director) Step1->Intermediate Step2 Second Substitution (e.g., Alkylation) Intermediate->Step2 MetaAcyl Meta-substituted Acylbenzene Step2->MetaAcyl Step3 Reduction (e.g., Clemmensen) MetaAcyl->Step3 Product 1,3-Disubstituted Benzene Step3->Product

Sources

Technical Support Center: Purification Strategies for 1-Methyl-3-(3-methylcyclohexyl)benzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-Methyl-3-(3-methylcyclohexyl)benzene isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of these specific stereoisomers. As the biological activity and physicochemical properties of stereoisomers can vary significantly, achieving high purity of the desired isomer is often a critical step in research and development.

This document will delve into the primary purification strategies, explain the underlying scientific principles, and offer practical, field-proven insights to overcome common challenges encountered during your experiments.

Understanding the Challenge: Cis/Trans Isomerism in this compound

This compound possesses two stereocenters on the cyclohexane ring (C1 and C3 of the cyclohexane moiety). This gives rise to two diastereomers: a cis isomer, where the methyl and the m-tolyl groups are on the same side of the cyclohexane ring, and a trans isomer, where they are on opposite sides. These diastereomers have distinct three-dimensional structures, which in turn leads to subtle differences in their physical and chemical properties. These differences are the key to their successful separation.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical property differences between the cis and trans isomers of this compound?

  • Boiling Point: The boiling points of diastereomers are typically very close, making separation by standard fractional distillation challenging. The trans isomer, often being more symmetrical, may pack more efficiently in the liquid state, potentially leading to a slightly higher boiling point, though this is not a universal rule.

  • Melting Point: For crystalline solids, the trans isomer, due to its higher symmetry, generally has a higher melting point and is more likely to crystallize.

  • Polarity & Dipole Moment: The cis isomer is generally expected to have a slightly higher net dipole moment and, therefore, greater polarity compared to the trans isomer. This is because in the trans isomer, the individual bond dipoles can partially cancel each other out due to their opposing orientation. This difference in polarity is often the most exploited property for chromatographic separations.

  • Solubility: Differences in polarity and crystal lattice energy can lead to variations in solubility in different solvents. This can be leveraged in techniques like fractional crystallization.

Q2: Which analytical techniques are best suited for monitoring the separation of these isomers?

A2: High-resolution techniques are essential to distinguish between these closely related isomers.

  • Gas Chromatography (GC): Capillary GC with a suitable stationary phase is an excellent method for baseline separation and quantification of the isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with columns that offer shape selectivity, can be very effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to determine the relative ratio of isomers in a mixture by integrating characteristic peaks. The coupling constants of the protons on the cyclohexane ring can help distinguish between cis and trans configurations.[1]

Troubleshooting Guide: Common Issues in Isomer Purification

This section addresses specific problems you might encounter during the purification of this compound isomers.

Chromatographic Methods (GC & HPLC)

Problem: Poor or no separation of isomers on my GC/HPLC column.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Inappropriate Column Chemistry The stationary phase does not have sufficient selectivity to differentiate between the subtle structural differences of the isomers. Standard non-polar columns may not provide adequate resolution.For GC: Use a mid- to high-polarity column (e.g., a phenyl- or cyanopropyl-substituted phase) to exploit differences in dipole moments. For HPLC: Employ a column that offers alternative selectivity mechanisms beyond simple hydrophobicity. Phenyl-hexyl or pentafluorophenyl (PFP) columns are excellent choices as they can engage in π-π interactions with the aromatic ring, providing enhanced selectivity for positional and geometric isomers.[2]
Suboptimal Mobile/Gas Phase Conditions The elution strength of the mobile phase (HPLC) or the temperature program (GC) is not optimized for resolving the isomers.For HPLC: Perform a systematic optimization of the mobile phase composition. If using reversed-phase, vary the ratio of organic solvent (e.g., acetonitrile or methanol) to water. Isocratic elution is often preferred for isomer separation to maximize resolution. For GC: Optimize the oven temperature program. A slow temperature ramp will generally improve the separation of closely eluting peaks.
Peak Tailing or Broadening This can be caused by secondary interactions with the stationary phase, column overloading, or issues with the sample solvent.For HPLC/GC: Ensure the sample is dissolved in the mobile phase or a weak solvent. Reduce the injection volume or sample concentration. Check for active sites on the column and consider using a column with better end-capping.

Experimental Workflow for Method Development in HPLC

HPLC_Workflow cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Phase 2: Method Optimization Initial Analysis Analyze Isomer Mixture on Standard C18 Column Selectivity Screening Screen Phenyl-Hexyl and PFP Columns Initial Analysis->Selectivity Screening If no separation Mobile Phase Optimization Optimize Acetonitrile/Water and Methanol/Water Ratios Selectivity Screening->Mobile Phase Optimization Fine-Tune Mobile Phase Isocratic Elution Optimization Mobile Phase Optimization->Fine-Tune Mobile Phase Temperature Study Vary Column Temperature (e.g., 25-40°C) Fine-Tune Mobile Phase->Temperature Study Flow Rate Adjustment Adjust Flow Rate for Optimal Efficiency Temperature Study->Flow Rate Adjustment Final Method Final Method Flow Rate Adjustment->Final Method

Caption: A logical workflow for developing an HPLC method for isomer separation.

Fractional Distillation

Problem: The composition of the distillate is the same as the starting material.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Insufficient Column Efficiency The boiling points of the isomers are too close to be separated by a standard distillation setup.Use a high-efficiency fractionating column (e.g., a Vigreux or packed column). Increase the length of the column to increase the number of theoretical plates.
Incorrect Reflux Ratio A low reflux ratio will not allow for proper equilibration between the liquid and vapor phases in the column.Increase the reflux ratio to improve separation efficiency. This will, however, increase the distillation time.
Distillation at Atmospheric Pressure High temperatures required for atmospheric distillation may not be ideal for resolving small boiling point differences.Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points and can sometimes enhance the boiling point difference between isomers.
Fractional Crystallization

Problem: The entire sample solidifies, or nothing crystallizes out.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Inappropriate Solvent Choice The solubility of both isomers in the chosen solvent is too high or too low.Screen a variety of solvents with different polarities. The ideal solvent will have a significant difference in solubility for the two isomers at a given temperature. One isomer should be sparingly soluble at a lower temperature while the other remains in solution.
Cooling Rate is Too Fast Rapid cooling can lead to the co-precipitation of both isomers.Allow the solution to cool slowly and undisturbed. This encourages the formation of purer crystals of the less soluble isomer. Seeding the solution with a pure crystal of the desired isomer can also be beneficial.
Concentration is Not Optimal The solution may be too dilute for crystallization to occur or too concentrated, leading to the precipitation of both isomers.Experiment with different concentrations of the isomer mixture in the chosen solvent.

Workflow for Fractional Crystallization

Crystallization_Workflow Start Start Solvent Screening Screen Solvents for Differential Solubility Start->Solvent Screening Concentration Optimization Optimize Concentration of Isomer Mixture Solvent Screening->Concentration Optimization Dissolution Dissolve Mixture in Minimum Hot Solvent Concentration Optimization->Dissolution Slow Cooling Cool Solution Slowly to Induce Crystallization Dissolution->Slow Cooling Isolation Isolate Crystals by Filtration Slow Cooling->Isolation Analysis Analyze Purity of Crystals and Mother Liquor (GC/HPLC) Isolation->Analysis Recrystallization Recrystallize for Higher Purity Analysis->Recrystallization If purity is insufficient End End Analysis->End If purity is sufficient Recrystallization->Isolation

Caption: A step-by-step process for developing a fractional crystallization protocol.

Detailed Experimental Protocols

Preparative HPLC Separation

This protocol provides a starting point for the preparative separation of this compound isomers.

  • Column Selection: Phenyl-Hexyl column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 80:20 (v/v) Methanol:Water. Degas the mobile phase thoroughly before use.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a high concentration (e.g., 10-20 mg/mL). Filter the sample through a 0.45 µm PTFE syringe filter.

  • HPLC System Setup:

    • Flow Rate: 10-15 mL/min (adjust based on column dimensions and manufacturer's recommendations).

    • Detector: UV at 254 nm.

    • Injection Volume: 1-5 mL per injection, depending on the column loading capacity.

  • Fraction Collection: Collect fractions corresponding to the elution of each isomer peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC or GC to determine their isomeric purity.

  • Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

Fractional Crystallization Protocol

This protocol outlines a general procedure for attempting separation via fractional crystallization.

  • Solvent Screening: In small vials, test the solubility of the isomer mixture in a range of solvents (e.g., hexane, ethanol, acetone, ethyl acetate) at room temperature and at elevated temperatures. Look for a solvent that dissolves the mixture when hot but yields crystals upon cooling.

  • Crystallization:

    • In a flask, dissolve the isomer mixture in the minimum amount of the chosen hot solvent.

    • Cover the flask and allow it to cool slowly to room temperature.

    • If no crystals form, try cooling the flask in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals and analyze their purity by GC or HPLC.

    • Analyze the composition of the mother liquor to determine if it is enriched in the other isomer.

  • Recrystallization: If necessary, repeat the crystallization process with the isolated crystals to improve their purity.

References

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Google Patents. (1989). Separation of diastereomers by extractive distillation.
  • Filo. (2025). How can cis and trans-1,3-cyclohexane diol be distinguished using IR spectra? Retrieved from [Link]

  • Longdom Publishing. (2019). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

  • Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Retrieved from [Link]

  • ACS Publications. (1962). Structural Determination of cis- and trans-1,3-Dibromocyclohexane. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. Retrieved from [Link]

  • SlideShare. (2016). stereochemistry of disubstituted cyclohexane. Retrieved from [Link]

  • National Institutes of Health. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • PubMed. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Agilent. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V CONTENTS • Non-Geminal Disubstituted Cyclohexanes. Retrieved from [Link]

  • Fiveable. 1,3-disubstituted cyclohexanes Definition. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. Retrieved from [Link]

  • Google Patents. (2005). (12) Patent Application Publication (10) Pub. No.: US 2007/0082943 A1. Retrieved from [Link]

  • YouTube. (2012). Problem 5: cis and trans 1-tertbutyl-3-methylcyclohex.mp4. Retrieved from [Link]

  • NIST. cis-3-Methylcyclohexanol. Retrieved from [Link]

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identifying byproducts in the synthesis of methylcyclohexylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

The synthesis of methylcyclohexylbenzenes, typically achieved via Friedel-Crafts alkylation, is a cornerstone reaction for generating important intermediates in pharmaceutical and materials science.[1][2] This reaction involves the electrophilic aromatic substitution of benzene with an alkylating agent such as methylcyclohexene or a methylcyclohexanol, catalyzed by a strong Brønsted or Lewis acid.[3][4] While seemingly straightforward, this process is frequently complicated by the formation of a variety of byproducts, stemming from the inherent reactivity of the carbocation intermediates and the reaction products themselves.[5][6]

This guide is structured as a troubleshooting and FAQ resource to provide you, the research scientist, with both the theoretical understanding and practical solutions to identify, characterize, and mitigate the formation of unwanted byproducts in your synthesis of methylcyclohexylbenzenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common byproducts I should expect when synthesizing methylcyclohexylbenzenes?

A1: The synthesis, particularly through Friedel-Crafts alkylation, is susceptible to several side reactions. The product distribution is highly dependent on your choice of catalyst, temperature, and stoichiometry. The most common byproducts are summarized below.

Table 1: Common Byproducts in Methylcyclohexylbenzene Synthesis

Byproduct Type Probable Cause Key Mitigation Strategy
Positional Isomers Carbocation rearrangements to more stable intermediates.[5] Use a catalyst and temperature combination that favors the desired kinetic or thermodynamic product.
Polyalkylated Products The alkylated product is more nucleophilic than benzene, promoting further reaction.[7][8] Use a large excess of benzene relative to the alkylating agent.[5]
Dialkylbenzenes & Phenylcyclohexanes Intermolecular hydride transfer or disproportionation reactions. Optimize reaction time and temperature to minimize secondary reactions.
Alkene Oligomers/Polymers Self-condensation of the methylcyclohexene alkylating agent.[9] Control the rate of addition of the alkylating agent and maintain a low, steady concentration.

| Products from Solvent Alkylation | If using a solvent other than benzene, the solvent itself may be alkylated. | Benzene should be used as both the reactant and the solvent where possible. |

Q2: What are the underlying mechanisms that lead to these byproducts?

A2: Understanding the mechanistic pathways is critical for troubleshooting. The formation of both the desired product and major byproducts, such as positional isomers and polyalkylated species, originates from the behavior of the carbocation intermediate generated in the reaction.

The diagram below illustrates the formation of the intended product, (1-methylcyclohexyl)benzene, and two common byproducts: a rearranged isomer, (3-methylcyclohexyl)benzene, and a polyalkylated species. The initial formation of a tertiary carbocation from 1-methylcyclohexene is generally favorable. However, under certain conditions, this carbocation can undergo hydride shifts, leading to secondary carbocations that can then alkylate benzene at different positions.[10] Furthermore, the product itself is an activated aromatic ring and can compete with benzene for the electrophile, leading to polyalkylation.[7]

Byproduct_Formation cluster_reactants Reactants cluster_products Products & Byproducts Benzene Benzene DesiredProduct Desired Product: (1-methylcyclohexyl)benzene Benzene->DesiredProduct Alkylation IsomerByproduct Isomeric Byproduct: (3-methylcyclohexyl)benzene Benzene->IsomerByproduct Alkylation Methylcyclohexene 1-Methylcyclohexene + H⁺ (Catalyst) TertiaryCarbocation Tertiary Carbocation (1-methylcyclohexyl⁺) Methylcyclohexene->TertiaryCarbocation Protonation SecondaryCarbocation Secondary Carbocation (rearranged) TertiaryCarbocation->SecondaryCarbocation 1,2-Hydride Shift (Rearrangement) Polyalkylation Polyalkylation Byproduct DesiredProduct->Polyalkylation Further Alkylation (Over-reaction)

Caption: Formation pathways for desired product and common byproducts.

Q3: My initial analysis shows a complex mixture. How do I begin to identify the components?

A3: A multi-step analytical approach is the most robust strategy. The workflow below outlines a systematic process for identifying unknown components in your reaction mixture. The primary tool for initial separation and tentative identification is Gas Chromatography-Mass Spectrometry (GC-MS), followed by Nuclear Magnetic Resonance (NMR) for definitive structural confirmation of isolated fractions.[2][11]

Troubleshooting_Workflow Start Complex Reaction Mixture (e.g., from TLC/GC-FID) GCMS Step 1: GC-MS Analysis Start->GCMS Identify Tentative Identification: - Molecular Ion (M⁺) - Fragmentation Patterns - Retention Times GCMS->Identify Purify Step 2: Purification (e.g., Column Chromatography, Prep-GC) Identify->Purify NMR Step 3: NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purify->NMR Confirm Definitive Structure Confirmation of Isolated Byproducts NMR->Confirm Optimize Step 4: Reaction Optimization (Temp, Catalyst, Stoichiometry) Confirm->Optimize End Pure Target Compound Optimize->End

Caption: Logical workflow for byproduct identification and mitigation.

Q4: Can you provide a standard protocol for GC-MS analysis of my product mixture?

A4: Absolutely. GC-MS is ideal for separating the volatile isomers of methylcyclohexylbenzene and providing initial structural clues from their mass spectra.[12][13] A typical starting point for method development is provided below. This protocol should be optimized for your specific instrument and sample matrix.

Table 2: Recommended GC-MS Protocol for Methylcyclohexylbenzene Analysis

Parameter Recommended Setting Rationale
GC Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) A non-polar column that provides excellent separation for aromatic and aliphatic hydrocarbons.[14]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min Provides good efficiency and is inert.
Inlet Temperature 250 °C Ensures rapid volatilization of the analytes without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio) Prevents column overloading and ensures sharp peaks for major components.
Injection Volume 1 µL Standard volume for capillary GC.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) A general-purpose ramp that should effectively separate isomers and higher boiling polyalkylated products.[12]
MS Ionization Electron Ionization (EI) at 70 eV Standard ionization energy that produces reproducible, library-searchable fragmentation patterns.[13]
Mass Range m/z 40-450 Covers the expected molecular weights of the product (174.28 g/mol ) and potential di- and tri-alkylated byproducts.
Ion Source Temp. 230 °C Standard temperature to maintain ion optics cleanliness.

| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |

Sample Preparation:

  • Dilute a small aliquot of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Q5: How can NMR spectroscopy help distinguish between different methylcyclohexylbenzene isomers?

A5: NMR spectroscopy is the most powerful tool for unambiguous structure determination of your isolated products and byproducts.[11][15] Both ¹H and ¹³C NMR provide distinct fingerprints for each isomer.

  • (1-methylcyclohexyl)benzene: This isomer is unique as the cyclohexyl carbon attached to the benzene ring is quaternary. In the ¹³C NMR spectrum, this will be the only non-aromatic carbon with no attached protons (verifiable with a DEPT-135 experiment) and will appear around 35-45 ppm. The ¹H NMR will lack a benzylic proton (a proton on the carbon attached to the ring).

  • (2-methylcyclohexyl)benzene, (3-methylcyclohexyl)benzene, etc.: These isomers will all have a benzylic C-H group. The chemical shift and multiplicity of this benzylic proton in the ¹H NMR spectrum (typically 2.5-3.0 ppm) are highly diagnostic. Furthermore, the complexity of the aliphatic region (1.0-2.0 ppm) and the specific coupling patterns observed in a 2D COSY spectrum can be used to map out the connectivity of the cyclohexane ring and confirm the relative positions of the methyl and phenyl groups.[16] The symmetry of the molecule also plays a key role; for instance, (4-methylcyclohexyl)benzene will have a more simplified set of signals in both ¹H and ¹³C NMR compared to the other isomers due to its higher symmetry.

Experimental Protocol: Acquiring High-Quality NMR Data

  • Sample Preparation: Dissolve 5-10 mg of the purified byproduct in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the aromatic (7.0-7.5 ppm) and aliphatic (0.8-3.0 ppm) regions.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides the number of unique carbon environments.

  • DEPT-135: This experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, helping to assign the aliphatic signals. Quaternary carbons are absent.

  • 2D NMR (COSY & HSQC): If the structure is still ambiguous, a COSY spectrum will show ¹H-¹H correlations (which protons are coupled to each other), and an HSQC spectrum will show direct ¹H-¹³C correlations, allowing for definitive assignment of all protons and carbons.[17]

By systematically applying these troubleshooting and analytical strategies, researchers can effectively identify the byproducts in their methylcyclohexylbenzene syntheses, leading to a deeper understanding of the reaction and enabling the development of optimized, higher-yielding protocols.

References

  • Organic Letters. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. Retrieved from [Link]

  • Nightingale, D. (2012). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Bandini, M., & Gualandi, A. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Retrieved from [Link]

  • Chegg. (2021). In the acid catalyzed aromatic alkylation involving 1 methylcyclohexene and benzene.... Chegg.com. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methylcyclohexyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). [(1S,3S)-3-methylcyclohexyl]benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methylcyclohexyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbase. (n.d.). (1-methylcyclohexyl)benzene 828-45-5 wiki. Retrieved from [Link]

  • ResearchGate. (2022). Benzene and cyclohexene alkylation mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzene and cyclohexene alkylation mechanism. Retrieved from [Link]

  • El-Emary, T. (2006). Modern Friedel – Crafts Chemistry part 27 Alkylation of Benzene.... ResearchGate. Retrieved from [Link]

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragments of 1 H NMR experimental (a) and simulated (b) spectra.... Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • The X Plan. (2017). Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy!. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). E. An Industrial Alkylation of Benzene. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-Electrophilic_Aromatic_Substitution/16.04%3A_Alkylation_and_Acylation_of_Aromatic_Rings-The_Friedel-Crafts_Reaction/E. An_Industrial_Alkylation_of_Benzene]([Link]. An_Industrial_Alkylation_of_Benzene)

  • Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic alkylation of benzene methylbenzene.... Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS?. Retrieved from [Link]

  • PubMed. (2017). NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate.... Retrieved from [Link]

  • Baitai Paike Biotechnology. (n.d.). How to use gas chromatography-mass spectrometry (GC-MS) to detect cyclohexane and benzene?. Retrieved from [Link]

  • MPI für Kohlenforschung. (n.d.). NMR-Based Structure Characterization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of (3-methylcyclohexyl)benzene.... Retrieved from [Link]

  • PubMed. (2022). NMR spectroscopy as a characterization tool enabling biologics formulation development. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Total Synthesis. (2023). How chemists create "SUPERBENZENE" (Kekulene).... YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-3-(3-methylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-3-(3-methylcyclohexyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this compound. As a molecule of interest in pharmaceutical and fine chemical synthesis, optimizing its yield and purity is crucial. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of Friedel-Crafts alkylation.

Core Concept: The Friedel-Crafts Alkylation Approach

The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction. This involves the electrophilic aromatic substitution of a 3-methylcyclohexyl group onto a toluene ring. The choice of reagents and reaction conditions is critical for maximizing the yield of the desired meta isomer and minimizing side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may have been deactivated by moisture. 2. Insufficient Reaction Temperature: The activation energy for the reaction may not be reached. 3. Poor Quality Reagents: Toluene, the alkylating agent, or the solvent may contain impurities that interfere with the reaction.1. Catalyst Handling: Ensure the Lewis acid is fresh and handled under anhydrous conditions. Consider using a newer, sealed bottle. 2. Temperature Optimization: Gradually increase the reaction temperature. Start at a lower temperature (e.g., 0-5°C) during reagent addition to control the initial exotherm, then allow the reaction to proceed at a higher temperature (e.g., room temperature or slightly elevated) to drive it to completion.[1] 3. Reagent Purity: Use freshly distilled toluene and ensure the alkylating agent (e.g., 3-methylcyclohexanol or 3-methylcyclohexyl chloride) is of high purity. Dry all solvents and glassware thoroughly before use.
Formation of Multiple Isomers (ortho, para) 1. Kinetic vs. Thermodynamic Control: The methyl group on toluene is an ortho-, para-director under kinetic control (lower temperatures). The desired meta product is often the thermodynamically more stable isomer, favored at higher temperatures.[2] 2. Catalyst Choice: The choice of catalyst can influence isomer selectivity.1. Temperature Adjustment: If you are obtaining a mixture of ortho and para isomers, consider increasing the reaction temperature or allowing for a longer reaction time to facilitate isomerization to the more stable meta product.[2] 2. Catalyst Screening: Experiment with different Lewis acids or solid acid catalysts (e.g., zeolites) which can offer shape selectivity.
Significant Polyalkylation (Di- or Tri-substituted Products) 1. Toluene is the Limiting Reagent: The initial product, this compound, is more activated towards further alkylation than toluene itself.[3] 2. High Reaction Temperature: Higher temperatures can favor multiple substitutions.1. Molar Ratio: Use a large excess of toluene relative to the alkylating agent. This statistically favors the mono-alkylation of toluene. A common strategy is to use toluene as the solvent.[3] 2. Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times. 3. Temperature Control: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate to disfavor polyalkylation.
Carbocation Rearrangement Byproducts 1. Unstable Primary Carbocation: If using an alkyl halide like 1-chloro-3-methylcyclohexane, the initial carbocation can rearrange to a more stable secondary or tertiary carbocation via hydride shifts.1. Choice of Alkylating Agent: Using an alcohol (3-methylcyclohexanol) with a strong acid or an alkene (3-methylcyclohexene) can sometimes offer more control over carbocation formation. 2. Friedel-Crafts Acylation Route: For complex alkyl groups where rearrangement is a major issue, consider a Friedel-Crafts acylation followed by reduction of the ketone. This two-step process avoids carbocation rearrangements.
Difficult Product Purification 1. Similar Boiling Points of Isomers: The ortho, meta, and para isomers of the product likely have very close boiling points, making separation by simple distillation challenging. 2. Presence of High-Boiling Byproducts: Polyalkylated products will have significantly higher boiling points.1. Fractional Distillation: Use a high-efficiency fractional distillation column (e.g., Vigreux or packed column) for separating the isomers. 2. Column Chromatography: For high purity, silica gel column chromatography can be effective in separating the isomers and removing other impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of this compound?

A1: While traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective, they can be moisture-sensitive and require stoichiometric amounts. For improved handling and potential for better selectivity, consider solid acid catalysts such as zeolites or acid-activated clays.[4] The optimal catalyst should be determined empirically for your specific reaction conditions.

Q2: How does temperature affect the isomer distribution in the alkylation of toluene?

A2: Temperature plays a critical role in determining the ratio of ortho, meta, and para isomers. At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho and para isomers due to the electron-donating nature of the methyl group. At higher temperatures, the reaction is under thermodynamic control, which can favor the formation of the more sterically stable meta isomer. For the methylation of toluene, at 0°C, the product distribution is approximately 54% ortho, 17% meta, and 29% para. At 25°C, this shifts to 3% ortho, 69% meta, and 28% para.[1] A similar trend can be expected for alkylation with a 3-methylcyclohexyl group.

Q3: Can I use 3-methylcyclohexanol directly as the alkylating agent?

A3: Yes, alcohols can be used as alkylating agents in Friedel-Crafts reactions in the presence of a strong Brønsted acid (like H₂SO₄) or a Lewis acid. The acid protonates the hydroxyl group, which then leaves as a water molecule to form the carbocation.

Q4: My reaction mixture has turned dark and tarry. What could be the cause?

A4: Dark coloration and tar formation are often indicative of side reactions and decomposition. This can be caused by an overly reactive catalyst, excessively high temperatures, or the presence of impurities. To mitigate this, ensure your reagents and solvents are pure and dry, control the reaction temperature carefully (especially during the initial addition of reagents), and consider using a less reactive catalyst.

Q5: How can I confirm the structure of my final product?

A5: The structure of this compound can be confirmed using standard analytical techniques. ¹H and ¹³C NMR spectroscopy will provide information about the substitution pattern on the aromatic ring and the structure of the cyclohexyl group. Mass spectrometry can confirm the molecular weight (188.31 g/mol ). Infrared (IR) spectroscopy can identify the characteristic C-H and C=C bonds of the aromatic and aliphatic moieties.

Experimental Protocols

Below are generalized protocols for the synthesis of this compound. Note: These are starting points and may require optimization.

Protocol 1: Alkylation of Toluene with 3-Methylcyclohexanol using a Lewis Acid Catalyst

Materials:

  • Toluene (excess, dried)

  • 3-Methylcyclohexanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl), 1M

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen or argon atmosphere.

  • Charge the flask with an excess of dried toluene (e.g., 5-10 molar equivalents) and cool the flask in an ice bath to 0-5°C.

  • Slowly and carefully add anhydrous aluminum chloride (e.g., 1.1 equivalents) to the stirred toluene.

  • In the dropping funnel, prepare a solution of 3-methylcyclohexanol (1 equivalent) in a small amount of dried toluene.

  • Add the 3-methylcyclohexanol solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC/GC analysis indicates the consumption of the starting material. For thermodynamic control to favor the meta isomer, gentle heating may be required.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Separate the organic layer and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the excess toluene.

  • Purify the crude product by vacuum fractional distillation or column chromatography.

Workflow Diagram: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents Toluene (excess) + Anhydrous AlCl3 addition Dropwise addition of 3-Methylcyclohexanol (in Toluene) at 0-10°C reagents->addition 1. reaction Stir at RT or with gentle heat (Monitor by TLC/GC) addition->reaction 2. quench Quench with ice/HCl reaction->quench 3. wash Sequential Washes: 1. 1M HCl 2. H2O 3. Sat. NaHCO3 4. Brine quench->wash 4. dry Dry with MgSO4 & Concentrate wash->dry 5. purify Vacuum Fractional Distillation or Column Chromatography dry->purify 6. product Pure this compound purify->product

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationships in Friedel-Crafts Alkylation

The following diagram illustrates the key relationships and potential pitfalls in the Friedel-Crafts alkylation of toluene.

G toluene Toluene product Desired Product: This compound toluene->product alkylating_agent Alkylating Agent (e.g., 3-methylcyclohexyl-X) alkylating_agent->product rearrangement Side Products: Carbocation Rearrangement alkylating_agent->rearrangement Can Lead To catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->product reaction_conditions Reaction Conditions (Temp, Time, Molar Ratio) reaction_conditions->product Influences Yield isomers Side Products: Ortho/Para Isomers reaction_conditions->isomers Determines Ratio (Kinetic vs. Thermo) polyalkylation Side Products: Polyalkylation reaction_conditions->polyalkylation Excess Temp/Time Increases Polyalkylation product->polyalkylation More Reactive than Toluene

Caption: Key factors influencing the outcome of the Friedel-Crafts alkylation of toluene.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Science Mania. (2024). Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product). Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 17.7: Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Google Patents. (1960). Alkylation of toluene.

Sources

Technical Support Center: Catalyst Deactivation in Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Friedel-Crafts alkylation. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and reaction inefficiency. Our goal is to provide not just solutions, but also the underlying scientific principles to help you optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during Friedel-Crafts alkylation experiments. Each issue is presented in a question-and-answer format, providing direct causes and actionable solutions.

Issue 1: My reaction shows low or no product yield. What went wrong?

Low conversion is the most common frustration in Friedel-Crafts reactions. The root cause almost always traces back to the deactivation of the catalyst or inherent unreactivity of the substrate.

Possible Causes & Solutions:

  • Moisture Contamination: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely hygroscopic. Trace amounts of water in your solvent, reagents, or on the glassware will hydrolyze the catalyst, rendering it inactive.[1]

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried is recommended). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[1]

  • Substrate-Catalyst Incompatibility: Certain functional groups on the aromatic ring can react with and neutralize the Lewis acid catalyst.[2]

    • Amine (-NH₂) or Alcohol (-OH) Groups: The lone pair of electrons on nitrogen or oxygen will form a stable complex with the Lewis acid, effectively poisoning it.[1][3]

    • Strongly Electron-Withdrawing Groups (Deactivating Groups): Substituents like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₃H) pull electron density from the aromatic ring.[1][4] This makes the ring insufficiently nucleophilic to participate in the electrophilic aromatic substitution, causing the reaction to fail.[5]

    • Solution: Protect interfering functional groups (e.g., acylate an amine) before the alkylation step. If the ring is strongly deactivated, Friedel-Crafts alkylation may not be a viable synthetic route.

  • Insufficient Catalyst Loading: While catalytic in principle, practical applications often require significant amounts of the Lewis acid.

    • Solution: For traditional Lewis acids like AlCl₃, ensure you are using the correct stoichiometry. While technically a catalyst, it is often consumed by complexation with reactants or trace impurities.

Issue 2: I'm getting a mixture of products, including isomers and poly-alkylated species. How can I improve selectivity?

The formation of multiple products is a classic challenge in Friedel-Crafts alkylation, stemming from two primary side reactions.

Possible Causes & Solutions:

  • Polyalkylation: The addition of an electron-donating alkyl group to the aromatic ring makes the product more reactive than the starting material.[2][5] This leads to subsequent alkylations, yielding di-, tri-, or even more heavily substituted products.[6]

    • Solution: The most effective strategy is to use a large excess of the aromatic substrate relative to the alkylating agent.[2][3] This increases the statistical probability that the alkylating agent will react with the starting material rather than the alkylated product.

  • Carbocation Rearrangement: The reaction proceeds through a carbocation intermediate.[3][7] If this intermediate can rearrange to a more stable form (e.g., a primary carbocation shifting to a secondary or tertiary one via a hydride or alkyl shift), it will do so before attacking the aromatic ring.[1][6][8] This results in the formation of an isomeric product.

    • Solution: To avoid rearrangement, consider using Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[9][10] Alternatively, using a milder Lewis acid catalyst can sometimes suppress rearrangement, though this may also reduce the overall reaction rate.

Visual Guide to Deactivation & Troubleshooting

To better understand the interplay of factors leading to catalyst deactivation and how to address them, refer to the following diagrams.

Diagram 1: Major Pathways of Catalyst Deactivation Catalyst Active Lewis Acid (e.g., AlCl₃) Deactivated_Moisture Inactive Hydrolyzed Catalyst (e.g., Al(OH)₃ + HCl) Catalyst->Deactivated_Moisture Deactivated_Complex Inactive Substrate/Product Complex Catalyst->Deactivated_Complex Deactivated_Coke Coke/Polymer Fouling Catalyst->Deactivated_Coke Moisture H₂O (from solvent, air) Moisture->Deactivated_Moisture Hydrolysis Nucleophiles Substrates with -NH₂, -OH Product Ketones (in Acylation) Nucleophiles->Deactivated_Complex Complexation Organics Reactants/Products (under harsh conditions) Organics->Deactivated_Coke Polymerization

Caption: Major pathways leading to catalyst deactivation.

Diagram 2: Troubleshooting Workflow for Low Yield Start Low / No Yield Check_Moisture Verify Anhydrous Conditions (Glassware, Solvents, Inert Atm.) Start->Check_Moisture Check_Substrate Analyze Aromatic Substrate (Check for -NH₂, -OH, or strong EWGs) Check_Moisture->Check_Substrate Conditions OK Solution_Dry Action: Rigorously Dry All Components Check_Moisture->Solution_Dry Moisture Likely Check_Catalyst Review Catalyst Loading & Activity Check_Substrate->Check_Catalyst Substrate OK Solution_Protect Action: Protect Functional Group or Choose Different Synthesis Route Check_Substrate->Solution_Protect Incompatible Group Found Solution_Increase Action: Increase Catalyst Stoichiometry or Use a More Active Catalyst Check_Catalyst->Solution_Increase Loading Too Low Success Reaction Optimized Check_Catalyst->Success All OK Solution_Dry->Check_Substrate Re-run Exp. Solution_Protect->Success Solution_Increase->Success

Caption: A logical workflow for diagnosing low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Lewis acid catalyst deactivation?

There are three primary chemical deactivation mechanisms:

  • Poisoning by Water: Lewis acids react irreversibly with water, a common impurity, to form inactive hydroxides.[1]

  • Complexation with Reactants/Products: Lewis basic functional groups (e.g., amines, ethers, carbonyls) on the aromatic substrate or in the product can form stable coordinate bonds with the Lewis acid catalyst, sequestering it from the reaction cycle.[1][3] This is particularly pronounced in Friedel-Crafts acylation, where the ketone product strongly complexes with the catalyst, necessitating stoichiometric or greater amounts of the catalyst.[11]

  • Fouling by Coke Formation: Under certain conditions, especially at higher temperatures, reactants and products can polymerize on the catalyst surface, forming heavy, carbon-rich deposits known as coke.[12][13] This physically blocks the active sites of the catalyst.[13]

Q2: Are there reusable alternatives to traditional Lewis acid catalysts?

Yes, solid acid catalysts, such as zeolites, certain clays, and sulfated zirconia, are excellent alternatives.[14][15][16] They offer several advantages:

  • Reusability: They can be recovered from the reaction mixture by simple filtration and regenerated for subsequent use.[1][17]

  • Reduced Waste: They eliminate the need for aqueous workups to remove and neutralize the catalyst, leading to a greener process.

  • Shape Selectivity: The porous structure of catalysts like zeolites can influence product distribution, favoring the formation of specific isomers.[17] However, they can also be prone to deactivation by coking and may require higher reaction temperatures.[15][17]

Q3: How can I regenerate my solid acid catalyst?

Regeneration is a key advantage of solid catalysts. The goal is to remove adsorbed organic species (coke) from the catalyst's pores. A typical procedure involves:

  • Separation: Filter the catalyst from the reaction mixture.

  • Washing: Wash the catalyst thoroughly with a suitable solvent (e.g., ethyl acetate, toluene) to remove residual reactants and products.[1]

  • Drying: Dry the washed catalyst in an oven (typically 100-120°C) to remove the solvent.[1]

  • Calcination: Heat the catalyst in a furnace in the presence of air to a high temperature (e.g., 500-550°C) for several hours. This controlled combustion burns off the organic coke deposits, reactivating the catalytic sites.[1] Always consult the manufacturer's specifications for the optimal calcination temperature for your specific catalyst to avoid thermal damage.[18]

Q4: Why does polyalkylation occur but not polyacylation?

This difference is due to the electronic effect of the group being added to the aromatic ring.

  • Alkylation: An alkyl group is electron-donating, which activates the aromatic ring, making it more nucleophilic and thus more reactive toward further electrophilic attack than the original starting material.[2][5]

  • Acylation: An acyl group is strongly electron-withdrawing due to the carbonyl moiety. This deactivates the aromatic ring, making the product ketone significantly less reactive than the starting material.[2][4][9] As a result, the reaction effectively stops after a single acylation.

Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation using AlCl₃

This protocol is a representative example and requires optimization for specific substrates.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane, Carbon Disulfide)

  • Aromatic Substrate

  • Alkyl Halide

  • Round-bottom flask, magnetic stirrer, addition funnel, reflux condenser, drying tube (or inert gas line)

Procedure:

  • Setup: Assemble a flame- or oven-dried flask with a stirrer and addition funnel under an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: Add anhydrous AlCl₃ (1.1 - 1.3 equivalents) to the anhydrous solvent in the flask.

  • Cooling: Cool the suspension to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add the alkyl halide (1.0 equivalent) to the stirred suspension. Follow this with the dropwise addition of the aromatic substrate (use a large excess, e.g., 3-5 equivalents, to minimize polyalkylation). Maintain the temperature at 0-5°C during addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor progress using an appropriate technique (e.g., TLC or GC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex and protonate any byproducts.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.[1]

Protocol 2: Regeneration of a Zeolite Catalyst

Procedure:

  • Separation: After the reaction, separate the zeolite catalyst from the liquid phase by filtration or centrifugation.[1]

  • Washing: Wash the recovered catalyst multiple times with a solvent used in the reaction or a similar one (e.g., ethyl acetate) to remove adsorbed organic molecules.[1]

  • Drying: Dry the catalyst in an oven at 110-120°C overnight to remove all traces of the washing solvent.[1]

  • Calcination: Place the dried catalyst in a ceramic crucible and heat it in a muffle furnace. Ramp the temperature to 500-550°C and hold for 3-5 hours in the presence of air to burn off coke deposits.[1]

  • Cooling & Storage: Allow the catalyst to cool to room temperature inside a desiccator to prevent moisture absorption. Store the regenerated catalyst in a tightly sealed container until its next use.[1]

Data Summary

Table 1: Comparison of Common Catalysts in Friedel-Crafts Reactions

Catalyst TypeExamplesRelative Activity Order[7]Key StrengthsKey Weaknesses
Traditional Lewis Acids AlCl₃, AlBr₃, FeCl₃, BF₃AlBr₃ > AlCl₃ > FeCl₃ > BF₃High activity, widely applicable.Moisture sensitive, corrosive, often needed in stoichiometric amounts, difficult to recycle.[2][3]
Solid Brønsted Acids H-Beta, H-ZSM-5 (Zeolites)Varies with Si/Al ratioReusable, non-corrosive, shape-selective, easy separation.[14][15]Prone to coking, may require higher temperatures, can be less active for deactivated rings.[17]
Other Solid Acids Sulfated Zirconia, Nafion-HGenerally highHigh acidity, can be reused.Potential for leaching of active species, thermal stability can be a concern for some types.[15]
References
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  • managing catalyst deactivation in Friedel-Crafts reactions. Benchchem.
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  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]

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  • Friedel-Crafts Alkylation and Acylation. (2018). Master Organic Chemistry. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. Available at: [Link]

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  • Friedel-Crafts and related reactions catalyzed by solid acids. (2022). OUCI. Available at: [Link]

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Validation & Comparative

Unambiguous Structural Verification of 1-Methyl-3-(3-methylcyclohexyl)benzene Utilizing a Suite of 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation and the Comparative Power of COSY, HSQC, and HMBC Experiments

In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For a seemingly straightforward molecule like 1-Methyl-3-(3-methylcyclohexyl)benzene, seemingly minor ambiguities in substituent placement can lead to vastly different pharmacological profiles. This guide provides an in-depth, experience-driven walkthrough of how a multi-pronged 2D Nuclear Magnetic Resonance (NMR) strategy, employing COSY, HSQC, and HMBC experiments, delivers irrefutable structural validation. We will move beyond a simple recitation of protocols to explore the "why" behind the experimental choices, offering a self-validating system for structural confirmation.

The core challenge in confirming the structure of this compound lies in precisely locating the methyl and 3-methylcyclohexyl groups on the benzene ring. While 1D ¹H and ¹³C NMR provide initial clues, the overlapping signals in the aromatic and aliphatic regions often preclude a definitive assignment.[1][2][3] This is where the power of 2D NMR to resolve these ambiguities becomes indispensable.

The Strategic Application of 2D NMR for Structural Elucidation

Our approach is not to simply run a battery of tests, but to strategically deploy a sequence of 2D NMR experiments, each providing a unique piece of the structural puzzle. This holistic methodology ensures that the final structure is supported by a web of interconnected, self-validating data points.

Workflow for 2D NMR Structural Validation

Caption: Key HMBC correlations confirming the meta-substitution pattern of this compound.

Data Summary and Interpretation

The following table summarizes the expected key correlations that would unambiguously confirm the structure of this compound. The chemical shifts are estimated based on standard values for similar structures. [4][5]

Experiment Correlating Protons (¹H δ ppm) Correlating Nuclei (¹³C δ ppm) Significance
COSY Aromatic Protons (~7.0-7.2) N/A Confirms connectivity within the aromatic spin system.
Cyclohexyl Protons (~1.2-2.5) N/A Establishes the proton network of the cyclohexyl ring.
HSQC Aromatic Protons (~7.0-7.2) Aromatic Carbons (~125-140) Assigns aromatic CH groups.
Benzylic Proton (~2.5) Benzylic Carbon (~45) Identifies the point of attachment of the cyclohexyl ring.
Cyclohexyl Protons (~1.2-1.9) Cyclohexyl Carbons (~25-40) Assigns aliphatic CH and CH₂ groups.
Methyl Protons (ring) (~2.3) Methyl Carbon (ring) (~21) Assigns the aromatic methyl group.
Methyl Protons (cyclohexyl) (~0.9) Methyl Carbon (cyclohexyl) (~22) Assigns the cyclohexyl methyl group.
HMBC Methyl Protons (ring) (~2.3) C1, C2, C6 (Aromatic) Confirms attachment of the methyl group to C1.
Benzylic Proton (~2.5) C2, C3, C4 (Aromatic) Confirms attachment of the cyclohexyl group to C3.

| | Aromatic Proton (H2) (~7.1) | C1, C3, C4, C6 (Aromatic) | Confirms the meta-relationship of the substituents. |

Experimental Protocols

For researchers looking to replicate this analysis, the following provides a general experimental framework.

Sample Preparation
  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution. [6]

  • ¹H-¹H COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient.

  • ¹H-¹³C HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended for optimal signal-to-noise. [7]* ¹H-¹³C HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of 8-10 Hz is ideal for observing the key two- and three-bond correlations.

Conclusion: The Superiority of an Integrated 2D NMR Approach

While other analytical techniques can provide pieces of the structural puzzle, the integrated application of COSY, HSQC, and HMBC 2D NMR spectroscopy offers an unparalleled level of certainty in the structural elucidation of molecules like this compound. This methodical approach not only confirms the identity of the compound but also provides a robust, self-validating dataset that stands up to the rigorous scrutiny of drug development and regulatory processes. The causality behind each experimental choice is clear: COSY defines the proton frameworks, HSQC links protons to their carbons, and HMBC definitively connects the molecular fragments, leaving no room for structural ambiguity.

References
  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • PMC. (2022, October 14). Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Wiley Analytical Science. (2016, December 8). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • PMC. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • ResearchGate. (2025, August 10). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • MDPI. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • (n.d.). HSQC-heteronuclear single quantum coherence.pdf.
  • Diva-portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

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A Comparative Guide to Confirming the Purity of 1-Methyl-3-(3-methylcyclohexyl)benzene Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. In the synthesis of novel compounds, such as 1-Methyl-3-(3-methylcyclohexyl)benzene, a key intermediate in various synthetic pathways, rigorous purity assessment is paramount.[1] This guide provides an in-depth technical comparison of elemental analysis with other common analytical techniques for purity confirmation, grounded in experimental data and established scientific principles.

The Foundational Role of Purity in Research and Development

The presence of impurities, even in minute quantities, can lead to erroneous interpretations of biological activity, skewed pharmacokinetic profiles, and unforeseen toxicity. This compound, with its distinct structural motifs, is often synthesized via Friedel-Crafts alkylation or related methodologies.[1][2] These synthetic routes, while effective, are not without the potential for side reactions, leading to a spectrum of possible impurities. Therefore, a robust analytical strategy is not just a procedural formality but a scientific necessity.

Theoretical Elemental Composition: The Benchmark for Purity

The first step in utilizing elemental analysis for purity confirmation is to establish the theoretical elemental composition of the target molecule. This calculated value serves as the gold standard against which experimental results are compared.

Molecular Formula: C₁₄H₂₀[3]

Molecular Weight: 188.31 g/mol [3]

To calculate the theoretical mass percentages of Carbon (C) and Hydrogen (H), we use the atomic weights of the constituent elements (C ≈ 12.011 g/mol , H ≈ 1.008 g/mol ).

Calculation:

  • Total Mass of Carbon: 14 atoms * 12.011 g/mol = 168.154 g/mol

  • Total Mass of Hydrogen: 20 atoms * 1.008 g/mol = 20.160 g/mol

  • Total Molecular Weight: 168.154 g/mol + 20.160 g/mol = 188.314 g/mol

  • % Carbon (C): (168.154 / 188.314) * 100% = 89.29%

  • % Hydrogen (H): (20.160 / 188.314) * 100% = 10.71%

This theoretical composition is the benchmark for our elemental analysis.

Experimental Protocol: Combustion Analysis for Elemental Composition

Combustion analysis is a highly reliable and widely used technique for determining the elemental composition of organic compounds. The underlying principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment. The resulting combustion gases, primarily carbon dioxide (CO₂) and water (H₂O), are quantitatively measured.

Step-by-Step Methodology for this compound

This protocol is adapted for a high-boiling point, non-volatile organic liquid, leveraging modern automated elemental analyzers.

  • Instrument Preparation and Calibration:

    • Ensure the elemental analyzer's combustion and reduction tubes are packed and conditioned according to the manufacturer's specifications.

    • Perform a leak check of the system to ensure a completely sealed gas pathway.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This calibration establishes the response factors for the thermal conductivity detector (TCD).

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of this compound into a clean, pre-weighed tin or silver capsule using a microbalance.

    • Seal the capsule securely to prevent any loss of the liquid sample.

    • Record the precise weight of the sample.

  • Analysis:

    • Place the sealed capsule into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature (typically ~900-1000°C) combustion furnace.

    • In the furnace, the sample undergoes rapid and complete combustion in a pulse of pure oxygen.

    • The resulting gases (CO₂, H₂O, and excess O₂) are swept by a helium carrier gas through a reduction tube (often containing copper) to remove excess oxygen and convert any nitrogen oxides to N₂.

    • The gas mixture then passes through a chromatographic column to separate the CO₂ and H₂O.

    • The separated gases are detected by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the mass of carbon and hydrogen in the original sample.

    • The software then reports the results as a weight percentage of each element.

Interpreting the Results: A Gateway to Purity Assessment

The experimentally determined weight percentages of carbon and hydrogen are compared against the theoretical values.

ElementTheoretical Composition (%)Experimental Result (%)Deviation (%)
Carbon (C)89.29[Insert Experimental Value][Calculate Deviation]
Hydrogen (H)10.71[Insert Experimental Value][Calculate Deviation]

Acceptable Deviation Limits: For a compound to be considered pure, the experimentally determined elemental composition should typically fall within ±0.4% of the theoretical value.[4] A deviation outside this range often indicates the presence of impurities.

Causality of Deviations:

  • Higher than theoretical %C, lower than theoretical %H: This could suggest the presence of aromatic impurities that have a higher carbon-to-hydrogen ratio, such as polycyclic aromatic hydrocarbons (PAHs) or biphenyl-type structures that could form during synthesis.

  • Lower than theoretical %C, higher than theoretical %H: This might point to the presence of residual aliphatic solvents or incompletely reacted starting materials with a lower carbon-to-hydrogen ratio.

  • Both %C and %H are low: This is a strong indicator of the presence of an inorganic impurity (e.g., catalyst residue) or an oxygen-containing impurity if the analysis was only for C and H.

Workflow for Purity Confirmation via Elemental Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Conclusion calc Calculate Theoretical %C & %H weigh Accurately Weigh Sample (1-2 mg) calc->weigh compare Compare Experimental vs. Theoretical calc->compare combust Combustion in O₂ Atmosphere weigh->combust separate Gas Separation (CO₂, H₂O) combust->separate detect TCD Detection separate->detect exp_val Obtain Experimental %C & %H detect->exp_val exp_val->compare decision Deviation ≤ ±0.4% ? compare->decision pure Purity Confirmed decision->pure Yes impure Impurity Suspected (Further Investigation Needed) decision->impure No

Caption: Workflow for Purity Confirmation using Elemental Analysis.

Comparative Analysis: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool for confirming the elemental composition of a pure substance, it has limitations in identifying and quantifying specific impurities, especially isomers. A multi-faceted analytical approach is therefore recommended for comprehensive purity assessment.

FeatureElemental Analysis (EA)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Combustion of the sample to determine the mass fractions of C, H, N, S.Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[5]
Primary Strengths Provides the fundamental elemental composition, which is a direct measure of the compound's identity. High accuracy for pure substances.High sensitivity for volatile impurities, excellent separation of complex mixtures, and definitive identification of known impurities through mass spectral libraries.[6]Absolute quantification without a specific reference standard of the analyte.[7][8] Provides detailed structural information of both the main component and impurities. Non-destructive.
Primary Weaknesses Does not provide information on the nature of impurities (e.g., isomers). Insensitive to impurities with similar elemental compositions.Requires volatile and thermally stable analytes. Quantification requires calibration with standards for each potential impurity.Lower sensitivity compared to GC-MS for trace impurities. Potential for signal overlap in complex mixtures.
Application to this compound Confirms the C:H ratio is consistent with the molecular formula C₁₄H₂₀.Ideal for detecting and identifying isomeric impurities (e.g., ortho- and para-isomers), residual starting materials, and poly-alkylated byproducts.Can quantify the main compound against a certified internal standard and provide structural confirmation of both the target molecule and any NMR-active impurities.

Expert Insights on Method Selection:

The choice of analytical technique should be guided by the specific question being asked.

  • For initial confirmation of a newly synthesized batch , elemental analysis provides a crucial and cost-effective first pass to verify that the bulk material has the correct elemental composition.

  • To investigate the presence of isomeric or closely related impurities , which are common in Friedel-Crafts alkylations, GC-MS is the superior technique due to its excellent separatory power.[9] Friedel-Crafts reactions are known to sometimes produce a mixture of ortho, meta, and para isomers, and can also lead to polyalkylation, where more than one alkyl group is added to the aromatic ring.[10][11] GC-MS can effectively separate and identify these different products.

  • For an absolute purity determination and structural confirmation in a single experiment , quantitative NMR (qNMR) is an increasingly powerful tool.[12] It allows for the quantification of the target analyte against a certified reference material without the need for a standard of the analyte itself.

Conclusion

Confirming the purity of this compound is a critical step in ensuring the integrity of research and development activities. Elemental analysis serves as a fundamental and indispensable tool for verifying the elemental composition of the bulk material. Its strength lies in its ability to provide a direct measure of the carbon and hydrogen content, which must align with the theoretical values for a pure compound.

However, a comprehensive purity assessment should not rely on a single technique. The limitations of elemental analysis in identifying and quantifying isomeric and other structurally similar impurities necessitate the use of orthogonal methods. Gas Chromatography-Mass Spectrometry offers unparalleled separation and identification capabilities for volatile impurities, while quantitative Nuclear Magnetic Resonance spectroscopy provides a powerful method for absolute purity determination and structural elucidation.

By employing a multi-pronged analytical strategy that leverages the complementary strengths of elemental analysis, GC-MS, and qNMR, researchers can confidently establish the purity of this compound, thereby ensuring the reliability and validity of their scientific endeavors.

References

  • Mestrelab Research S.L. (n.d.). What is qNMR and why is it important? Mestrelab Resources. Retrieved from [Link]

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  • TDI-Brooks International, Inc. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). qHNMR for purity determination. Slideshare. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Kanan, R., et al. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. Cedre.fr. Retrieved from [Link]

  • Butterworth, J. (2015). Elemental Impurity Analysis in Pharmaceuticals. HPCi Media. Retrieved from [Link]

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  • Stoye, E. (2022, January 21). Deviation study suggests numerous elemental analyses are too good to be true. Chemistry World. Retrieved from [Link]

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  • U.S. Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]

  • Appiah-Mensah, J., et al. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Molecules, 29(18), 4289. Retrieved from [Link]

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A Comparative Guide to the Ortho, Meta, and Para Isomers of Methylcyclohexylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the ortho (2-), meta (3-), and para (4-) isomers of methylcyclohexylbenzene. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document moves beyond a simple data sheet to offer a practical, field-proven perspective on the synthesis, characterization, and differentiation of these closely related compounds. We will explore the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative references.

Introduction: The Challenge of Positional Isomerism

Methylcyclohexylbenzene isomers, consisting of a toluene core substituted with a cyclohexyl group at the ortho, meta, or para position, are common products in petrochemical processes and valuable intermediates in organic synthesis. The precise position of the cyclohexyl group dramatically influences the molecule's symmetry, physical properties, and reactivity, making the accurate identification and separation of these isomers a critical task. This guide provides the essential tools and methodologies to confidently distinguish and analyze each isomer.

Synthesis via Friedel-Crafts Alkylation: A Mixture of Outcomes

A common and industrially relevant method for synthesizing methylcyclohexylbenzenes is the Friedel-Crafts alkylation of toluene with cyclohexene, typically using a strong acid catalyst such as sulfuric acid (H₂SO₄) or a Lewis acid like aluminum chloride (AlCl₃)[1][2][3].

Reaction Rationale: The reaction proceeds via electrophilic aromatic substitution. The acid catalyst protonates the cyclohexene, generating a cyclohexyl carbocation. This electrophile then attacks the electron-rich toluene ring. Because the methyl group is an ortho, para-directing activator, the reaction predictably yields a mixture of the ortho and para isomers, with a smaller amount of the meta isomer also forming, particularly under thermodynamic control at higher temperatures[2].

Caption: General synthesis of methylcyclohexylbenzene isomers.

The production of an isomeric mixture necessitates robust analytical methods to differentiate and quantify the individual components, which will be the focus of the subsequent sections.

Comparative Physical Properties

While the isomers share the same molecular formula (C₁₃H₁₈) and molecular weight (174.28 g/mol ), their physical properties exhibit subtle but important differences arising from their varied molecular shapes and polarities. The para isomer, with its greater symmetry, tends to pack more efficiently into a crystal lattice, which would typically result in a higher melting point. Boiling points are often very close, making distillative separation challenging.

Propertyo-Methylcyclohexylbenzenem-Methylcyclohexylbenzenep-Methylcyclohexylbenzene
CAS Number 17733-68-5[4]17733-69-6[5]4501-36-4[6]
Boiling Point (Predicted) 259.9 °C(Predicted) 275.1 °C[7]265.1 °C[6]
Density (Predicted) 0.9 g/cm³(Predicted) 0.9 g/cm³0.932 g/cm³[6]
Refractive Index (Not Available)(Not Available)1.521[6]

Note: Experimental data for all isomers from a single source is limited; predicted values are included for comparison.

Spectroscopic Differentiation: The Analytical Fingerprint

Spectroscopic techniques are indispensable for distinguishing the ortho, meta, and para isomers. While some methods are more definitive than others, a combined approach provides unambiguous identification.

NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for isomer differentiation, primarily by analyzing the number of unique signals in the spectrum, which is dictated by molecular symmetry.

  • ¹³C NMR: The number of distinct signals in the aromatic region (typically 120-150 ppm) is the most telling feature.

    • Ortho-isomer (C₁ symmetry): All 6 aromatic carbons are unique, resulting in 6 signals . The two carbons bearing the substituents will be downfield.

    • Meta-isomer (C₁ symmetry): All 6 aromatic carbons are unique, also resulting in 6 signals .

    • Para-isomer (C₂ᵥ symmetry): Due to a plane of symmetry, there are only 4 unique aromatic carbons , leading to just 4 signals . This is the most straightforward diagnostic feature.

  • ¹H NMR: The aromatic region (typically 7.0-7.3 ppm) provides a complex but informative pattern of signals.

    • Ortho-isomer: Shows a complex, overlapping multiplet for the 4 aromatic protons.

    • Meta-isomer: Also presents a complex multiplet for its 4 aromatic protons.

    • Para-isomer: The high symmetry results in a characteristic AA'BB' system, which often appears as two distinct doublets, providing a much cleaner spectrum than the other two isomers.

Infrared (IR) Spectroscopy: The Most Definitive Tool

For disubstituted benzene rings, IR spectroscopy is arguably the most reliable and rapid method for distinguishing positional isomers. The key diagnostic regions are the C-H out-of-plane bending vibrations (900-650 cm⁻¹) and the overtone/combination bands (2000-1650 cm⁻¹)[5][8][9].

Causality: The number and position of adjacent hydrogen atoms on the benzene ring directly influence the vibrational frequencies of the C-H out-of-plane bends. Each substitution pattern produces a unique and predictable absorption band.

IsomerC-H Out-of-Plane Bending (cm⁻¹)Overtone Pattern (2000-1650 cm⁻¹)
Ortho Strong band at 770-735 cm⁻¹ [8]Characteristic complex pattern
Meta Two strong bands: one at 810-750 cm⁻¹ and one near 690 cm⁻¹ [8]Distinctive pattern, differs from ortho/para
Para Single strong band at 860-790 cm⁻¹ [8]Often simpler, with a strong primary band

The analysis of these two regions can almost always provide an unambiguous assignment of the substitution pattern.

Mass Spectrometry (MS)

While powerful for determining molecular weight, standard electron ionization mass spectrometry (EI-MS) is generally not effective for distinguishing between ortho, meta, and para isomers of alkylbenzenes[10][11].

Mechanistic Insight: Upon ionization, alkylbenzenes undergo facile cleavage at the benzylic C-C bond. The resulting fragment can rearrange to form a highly stable tropylium cation (C₇H₇⁺), which gives a characteristic and often base peak at m/z = 91[10][12]. Since this fragmentation pathway is common to all three isomers, their mass spectra are typically identical or nearly indistinguishable[10]. Therefore, MS should be used to confirm the molecular weight (M⁺˙ at m/z = 174) but not the substitution pattern.

Experimental Protocol: Separation by Gas Chromatography (GC)

Given the very similar boiling points, separating the isomers requires a high-resolution technique like capillary gas chromatography (GC). The choice of stationary phase is critical; a column with shape selectivity or higher polarity is required to resolve the isomers effectively. While a standard non-polar column may struggle, a column like an Agilent CP-Chirasil-DEX CB or an SLB-IL60 ionic liquid column has been shown to separate similar xylene isomers with high resolution[7][13].

Protocol Rationale: The separation on these specialized columns is based on subtle differences in polarity and molecular shape. The more linear para isomer can interact differently with the stationary phase compared to the bulkier ortho isomer, allowing for separation where boiling point differences are insufficient.

Caption: Workflow for Gas Chromatography (GC) analysis of isomers.

Step-by-Step GC Protocol
  • Instrument Setup:

    • Gas Chromatograph: Agilent 6890 or similar, equipped with a Flame Ionization Detector (FID).

    • Column: SLB-IL60 (30 m x 0.25 mm I.D., 0.20 µm film thickness) or equivalent polar/shape-selective column[7].

    • Carrier Gas: Helium, set to a constant flow or pressure (e.g., 30 cm/sec)[7].

  • Method Parameters:

    • Injector: 250°C, 100:1 split ratio[7].

    • Oven Program: Initial temperature 40°C, hold for 4 minutes. Ramp at 8°C/minute to 200°C, hold for 5 minutes[7].

    • Detector: FID at 250°C.

  • Sample Preparation:

    • Prepare a dilute solution of the isomer mixture (e.g., 0.1% v/v) in a volatile solvent like hexane.

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the data.

  • Expected Results:

    • The isomers will elute as distinct peaks. The elution order depends on the column chemistry, but typically the para isomer elutes first, followed by meta, and then ortho, due to its slightly higher boiling point and potential for stronger interaction.

This GC protocol provides a self-validating system; the retention times for each isomer should be consistent and reproducible across multiple runs.

Conclusion

Distinguishing the ortho, meta, and para isomers of methylcyclohexylbenzene requires a multi-faceted analytical approach. While mass spectrometry is ineffective for this specific challenge, a combination of other techniques provides clear and unambiguous identification.

  • Infrared Spectroscopy stands out as the most powerful and direct method, offering unique spectral fingerprints for each isomer based on C-H bending vibrations.

  • ¹³C NMR Spectroscopy provides a definitive answer based on molecular symmetry, with the para isomer showing significantly fewer signals than the ortho and meta isomers.

  • Gas Chromatography , when performed with an appropriate polar or shape-selective column, is the most effective method for the physical separation and quantification of the isomers in a mixture.

By understanding the principles behind these techniques and applying the robust protocols described, researchers can confidently navigate the complexities of positional isomerism in their work.

References

  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I.
  • Ghadge, O. (2020). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation. YouTube. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methylcyclohexyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methylcyclohexyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). High resolution separation of xylene isomers. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methylcyclohexyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Benzene, 1-cyclohexyl-3-methyl-. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • AdiChemistry. (n.d.). Friedel Crafts Alkylation | Mechanism | Applications. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide. Retrieved from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • SciELO. (2014). Friedel-Crafts Alkylation of Toluene as a Parallel Reaction in Propylene Dimerization Catalyzed by Nickel β-Diimine Complex/EASC in Homogeneous Phase. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I.
  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Ghadge, O. (2020). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation. YouTube. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • AdiChemistry. (n.d.). Friedel Crafts Alkylation | Mechanism | Applications. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). High resolution separation of xylene isomers. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methylcyclohexyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methylcyclohexyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Benzene, 1-cyclohexyl-3-methyl-. Retrieved from [Link]

Sources

performance comparison of 1-Methyl-3-(3-methylcyclohexyl)benzene vs other plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

1-甲基-3-(3-甲基环己基)苯与其他增塑剂的性能比较指南

致读者: 本指南旨在为研究人员、科学家和药物开发专业人员提供关于增塑剂性能的深入技术比较。最初,我们计划将重点放在1-甲基-3-(3-甲基环己基)苯上。然而,经过广泛的文献检索,我们发现关于该特定化合物作为增塑剂的公开性能数据非常有限。

因此,为了提供一份有价值且数据驱动的比较指南,我们将重点转移到两种在工业和研究领域具有重要意义的增塑剂上:一种是广泛使用的非邻苯二甲酸酯类增塑剂——柠檬酸乙酰 tributyl citrate (ATBC) ,另一种是传统的邻苯二甲酸酯类增塑剂——邻苯二甲酸二(2-乙基己)酯 (DEHP) 。这种比较对于药物开发和医疗器械领域尤其重要,因为这些领域对材料的安全性和性能有严格的要求。

引言:增塑剂在现代材料科学中的关键作用

增塑剂是添加到聚合物中以增加其柔韧性、延展性和可加工性的物质。在药物开发领域,增塑剂对于药物递送系统、医疗器械和包装材料的设计至关重要。理想的增塑剂应具有高效率、低迁移率、良好的热稳定性和生物相容性。

历史上,DEHP等邻苯二甲酸酯类增塑剂因其优异的性能和低成本而被广泛使用。然而,由于对其潜在的内分泌干扰效应和生物毒性的担忧日益增加,研究人员一直在积极寻找更安全的替代品。ATBC作为一种从柠檬酸衍生的生物基增塑剂,已成为一种有前途的替代品,特别是在对生物相容性要求高的应用中。

本指南将深入比较ATBC和DEHP在关键性能指标上的表现,并提供详细的实验方案,以帮助研究人员在其实验设计中做出明智的决策。

增塑剂的化学结构与作用机理

增塑剂通过插入聚合物链之间,削弱链间的范德华力,从而增加聚合物的自由体积和链段的活动能力,导致玻璃化转变温度 (Tg) 降低,材料变得更加柔软。

  • DEHP (邻苯二甲酸二(2-乙基己)酯): 是一种芳香族二羧酸酯,其刚性的苯环结构和柔性的烷基链使其能够有效地“润滑”PVC等聚合物链。

  • ATBC (柠檬酸乙酰 tributyl citrate): 是一种脂肪族柠檬酸酯,其分子结构更为灵活,含有多个酯基,可与聚合物链形成氢键,从而实现增塑效果。

性能比较:ATBC vs. DEHP

为了客观地评估这两种增塑剂的性能,我们汇总了以下关键性能指标的实验数据。

增塑效率

增塑效率通常通过测量增塑后聚合物的机械性能来评估,如硬度、拉伸强度和断裂伸长率。

表1:ATBC和DEHP对PVC的增塑效率比较

性能指标测试方法PVC/DEHP (40 phr)PVC/ATBC (40 phr)参考文献
邵氏A硬度ASTM D224075 ± 278 ± 2
拉伸强度 (MPa)ASTM D63820.5 ± 1.019.8 ± 0.8
断裂伸长率 (%)ASTM D638350 ± 20330 ± 15
玻璃化转变温度 (Tg, °C)DSC-35-30

分析: 从数据可以看出,在相同的添加量 (40 phr,即每100份树脂添加40份增塑剂) 下,DEHP在降低硬度和提高断裂伸长率方面表现出略高的效率,这归因于其分子结构与PVC的优异相容性。然而,ATBC也表现出相当的增塑效果,足以满足大多数应用的需求。

热稳定性

热稳定性是衡量增塑剂在高温下保持其化学结构和性能的能力的关键指标,通常通过热重分析 (TGA) 进行评估。

表2:ATBC和DEHP的热稳定性比较

性能指标测试方法DEHPATBC参考文献
5% 重量损失温度 (TGA, °C)ASTM E1131235220
峰值分解温度 (TGA, °C)ASTM E1131280265

分析: DEHP表现出比ATBC更高的热稳定性,这意味着在需要高温加工的应用中,DEHP可能更具优势。然而,ATBC的热稳定性对于大多数常规加工温度(如160-190°C)而言是足够的。

迁移抗性

增塑剂的迁移是指其从聚合物基质中浸出到周围环境的趋势。在医疗器械和食品接触材料中,低迁移率至关重要。

表3:ATBC和DEHP在不同溶剂中的迁移率比较

溶剂测试条件DEHP 迁移率 (%)ATBC 迁移率 (%)参考文献
正己烷24小时, 25°C15.210.5
50% 乙醇水溶液24小时, 40°C1.80.9
蒸馏水72小时, 50°C< 0.1< 0.1

分析: ATBC在非极性溶剂(如正己烷)和极性溶剂(如乙醇水溶液)中均表现出比DEHP更低的迁移率。这主要归因于ATBC更大的分子量和与聚合物基质更强的相互作用。这种低迁移特性使ATBC成为医疗和食品接触应用中更安全的选择。

实验方案

为了确保研究结果的可重复性和可靠性,我们提供了以下关键性能评估的详细实验方案。

样品制备工作流程

G cluster_prep 样品制备 cluster_test 性能测试 A 1. 称量PVC树脂、 增塑剂和稳定剂 B 2. 在高速混合器中 干混 (100°C, 10分钟) A->B C 3. 在双辊开炼机上 塑炼 (165°C, 5分钟) B->C D 4. 在压片机中 模压成片 (170°C, 5分钟) C->D E 机械性能测试 (ASTM D638, D2240) D->E F 热性能分析 (DSC, TGA) D->F G 迁移测试 (ASTM D1239) D->G caption 图1. 增塑PVC样品的制备与测试流程图

图1. 增塑PVC样品的制备与测试流程图

迁移测试方案 (ASTM D1239 - 改进版)
  • 样品准备: 将模压好的PVC薄片(50mm x 50mm x 1mm)精确称重 (W1)。

  • 浸泡: 将样品完全浸入200mL的测试溶剂(如正己烷或50%乙醇)中,密封容器。

  • 条件控制: 将容器置于指定温度的恒温箱中(例如,25°C或40°C)并保持24小时。

  • 干燥: 取出样品,用无绒布轻轻擦干表面,然后在真空烘箱中于50°C下干燥至恒重 (W2)。

  • 计算: 迁移率 (%) = [(W1 - W2) / W1] x 100%。

  • 数据验证: 每个样品组至少进行三次重复实验,并计算平均值和标准差。

结论与展望

本指南的比较分析表明,虽然传统的DEHP增塑剂在增塑效率和热稳定性方面略有优势,但非邻苯二甲酸酯类的ATBC在迁移抗性和生物相容性方面表现出显著的优越性。

  • DEHP 可能仍然适用于对成本敏感且与人体接触风险较低的工业应用。

  • ATBC 是医疗器械、药物递送系统、儿童玩具和食品包装等高要求领域的理想选择,其较低的迁移风险符合日益严格的法规要求和消费者对产品安全的期望。

未来研究方向: 未来的研究可以集中在开发新型的生物基增塑剂,这些增塑剂不仅具有与传统增塑剂相媲美的性能,而且具有更好的生物降解性和更低的环境影响。此外,探索增塑剂与不同聚合物基质之间的相互作用机理,将有助于设计出性能更优异、更具针对性的增塑剂分子。

参考文献

  • ECHA. (2023). Bis(2-ethylhexyl) phthalate (DEHP). European Chemicals Agency. [Link]

  • U.S. EPA. (2023). Phthalates. United States Environmental Protection Agency. [Link]

  • Vertellus. (n.d.). Citroflex™ Plasticizers. [Link]

  • Gao, D., et al. (2018). Performance of compound plasticizers of ATBC and ESBO for PVC. Journal of Physics: Conference Series, 1087, 042041.

  • Yin, S., & Ruan, H. (2019). A comparative study of the plasticizing effect of DEHP and ATBC on PVC. Journal of Applied Polymer Science, 136(28), 47785.

  • Fenollar, O., et al. (2009). The effect of the plasticizer type on the final properties of medical-grade PVC compounds. Journal of Vinyl and Additive Technology, 15(3), 199-207.

  • Bueno-Ferrer, C., et al. (2010). Thermal stability and degradation of PVC plasticized with different plasticizers. Polymer Degradation and Stability, 95(11), 2187-2194.

  • Xie, Q., et al. (2019). Migration of acetyl tributyl citrate (ATBC) from PVC films into food simulants. Food Additives & Contaminants: Part A, 36(5), 795-804.

A Senior Application Scientist's Guide to Differentiating Disubstituted Benzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate differentiation of disubstituted benzene isomers (ortho, meta, and para) is a frequent and critical challenge. These positional isomers often exhibit nearly identical physical properties, yet their biological activities and chemical reactivities can diverge dramatically.[1] This guide provides an in-depth comparison of the primary analytical methods used to resolve and identify these closely related compounds, moving beyond mere protocols to explain the fundamental principles and strategic choices that ensure reliable, reproducible results.

The Foundational Challenge: Why Isomer Separation is Not Trivial

Ortho (1,2-), meta (1,3-), and para (1,4-) isomers share the same molecular formula and weight, making them indistinguishable by basic mass spectrometry.[2][3] Their structural similarity also leads to overlapping physical properties like boiling points and, in some cases, polarity. The key to their differentiation lies in exploiting the subtle yet significant differences in their molecular geometry and electron distribution.

Propertyortho-isomermeta-isomerpara-isomerAnalytical Implication
Dipole Moment Generally highest (vector sum of bond moments)IntermediateOften lowest or zero (vectors cancel)[4]Affects retention in polar stationary phases (GC) and polar mobile/stationary phases (HPLC).
Boiling Point Often differs slightly from meta and paraSimilar to orthoCan be higher or lower depending on intermolecular forces (e.g., crystal packing in solids)A primary factor for separation in Gas Chromatography (GC).
Molecular Symmetry Lower symmetry (C2v)Intermediate symmetry (C2v)Highest symmetry (D2h)Profoundly impacts spectroscopic signatures (NMR and IR).

Table 1. Core Physical Property Differences Exploited for Isomer Differentiation.

Strategic Workflow for Isomer Analysis

A robust analytical strategy does not rely on a single technique but employs a logical progression to achieve unambiguous identification. A typical workflow involves a separation step followed by a structural confirmation step.

Analytical Workflow for Isomer Differentiation cluster_0 Separation & Quantification cluster_1 Identification & Structural Confirmation cluster_2 Final Confirmation Sample Isomer Mixture GC Gas Chromatography (GC) Sample->GC Volatile & Thermally Stable HPLC HPLC / UHPLC Sample->HPLC Non-Volatile or Thermally Labile IR IR Spectroscopy Sample->IR Direct Analysis or Post-Separation MS Mass Spectrometry (MS) GC->MS GC-MS Coupling NMR NMR Spectroscopy GC->NMR Fraction Collection (Offline) HPLC->MS LC-MS Coupling HPLC->NMR Fraction Collection (Offline) Confirmation Unambiguous Isomer ID MS->Confirmation NMR->Confirmation IR->Confirmation

Figure 1. A generalized workflow for the separation and identification of disubstituted benzene isomers.

Chromatographic Methods: The Power of Separation

Chromatography is the cornerstone of isomer analysis, physically separating the compounds in time and space, allowing for their individual quantification and subsequent identification.

Gas Chromatography (GC)

GC separates compounds based on their boiling points and their interactions with the stationary phase of the column. For disubstituted benzenes, which often have very close boiling points, the choice of stationary phase is paramount.

Causality of Separation: The elution order in GC is a function of two main factors:

  • Volatility: Lower boiling point isomers will generally elute faster on non-polar columns.

  • Stationary Phase Interaction: The polarity of the stationary phase is critical. A polar stationary phase will interact more strongly with isomers that have a larger net dipole moment. For example, ortho-isomers, typically having the largest dipole moment, will be retained longer on a polar column (e.g., those with cyano- or polyethylene glycol-based phases) compared to their meta and para counterparts.[5] Some specialized stationary phases, like liquid crystals, offer exceptional selectivity based on the molecule's shape, effectively separating positional isomers.[6]

Experimental Protocol: Separation of Xylene Isomers This protocol provides a starting point for separating o-xylene, m-xylene, and p-xylene.

  • System: A Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A capillary column with a polar stationary phase, such as 1,2,3-tris(2-cyanoethoxy)propane (TCEP) or a high-polarity polyethylene glycol (e.g., WAX) column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Sample Preparation: Prepare a 100 ppm solution of a mixed xylene isomer standard in a suitable solvent (e.g., pentane or hexane).

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split ratio: 50:1)

    • Carrier Gas: Helium or Hydrogen, constant flow at 1 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 120 °C.

    • Detector Temperature: 280 °C

  • Data Analysis: Identify peaks based on their retention times compared to individual isomer standards. The elution order on a polar TCEP column is typically p-xylene, followed by m-xylene, and then o-xylene.

High-Performance Liquid Chromatography (HPLC/UHPLC)

HPLC is exceptionally versatile and is the method of choice for non-volatile or thermally sensitive compounds. Separation is governed by the partitioning of isomers between the mobile phase and the stationary phase.[7]

Causality of Separation:

  • Reversed-Phase (RP-HPLC): This is the most common mode. Separation on a C18 column is primarily driven by hydrophobicity.[8] However, for isomers with similar hydrophobicity, stationary phases with different selectivity are required. Phenyl-based or pentafluorophenyl (PFP) columns can provide alternative selectivity through π-π interactions and dipole-dipole interactions, which are sensitive to the specific substitution pattern on the benzene ring.[9][10]

  • Normal-Phase (NP-HPLC): Using a polar stationary phase (like silica) and a non-polar mobile phase, NP-HPLC separates isomers based on polarity. The most polar isomer (often the ortho isomer) will be retained the longest.[11]

Experimental Protocol: Separation of Dinitrobenzene Isomers via RP-HPLC

  • System: An HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: An Agilent Poroshell 120 PFP column (e.g., 100 mm x 4.6 mm, 2.7 µm).[9] PFP phases are excellent for separating positional isomers of halogenated or nitro-containing compounds.[9]

  • Sample Preparation: Prepare a 10 µg/mL solution of a mixed dinitrobenzene isomer standard in the mobile phase. Filter through a 0.45 µm syringe filter.[8]

  • HPLC Parameters:

    • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: Compare retention times to individual standards. The PFP column's unique selectivity, based on π-π, charge transfer, and dipole interactions, will resolve the isomers effectively.[9]

TechniqueStrengthsWeaknessesBest For...
GC High resolution, sensitive detectors (FID), well-established methods.Requires volatile and thermally stable analytes.Separating volatile isomers like xylenes, chlorotoluenes.[5]
HPLC/UHPLC Highly versatile, suitable for non-volatile compounds, wide range of selective columns.[7]Can require more complex method development, mobile phase consumption.Isomers with polar functional groups, pharmaceuticals, and when GC is not viable.[12]

Table 2. Comparison of Chromatographic Techniques.

Spectroscopic Methods: The Keys to Confirmation

While chromatography separates, spectroscopy identifies. These methods provide a structural "fingerprint" based on the unique symmetry and electronic environment of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the unambiguous structural elucidation of isomers.[13] The chemical shifts, splitting patterns (coupling), and number of signals in both ¹H and ¹³C NMR spectra are directly dictated by the molecule's symmetry.

Causality of Differentiation:

  • Symmetry: The high symmetry of a para-disubstituted ring (with identical substituents) results in a much simpler spectrum. For example, p-xylene will show only two aromatic proton signals (a doublet) and three unique carbon signals.[14][15]

  • Splitting Patterns: The ortho-isomer, with four adjacent and non-equivalent aromatic protons, will display a complex multiplet pattern. The meta-isomer will also show four signals, but one proton is typically a singlet as it is not adjacent to other protons.[14]

Data Interpretation Guide for ¹H NMR of Disubstituted Benzenes (Aromatic Region)

SubstitutionExpected Number of Aromatic SignalsTypical Splitting Pattern
ortho- 4Complex multiplets, no singlets.[14]
meta- 4Often includes one singlet and other multiplets.[14]
para- 2 (for identical substituents)Two doublets (an AA'BB' system).[14][15]

Table 3. ¹H NMR Signatures for Isomer Identification.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While many absorption bands will be common across isomers, the out-of-plane C-H bending vibrations in the "fingerprint" region (below 900 cm⁻¹) are highly characteristic of the substitution pattern.[2][16]

Causality of Differentiation: The number of adjacent hydrogen atoms on the benzene ring determines the frequency of the strong C-H "wagging" absorptions. This provides a reliable diagnostic tool.[2]

Characteristic IR Absorption Bands for Isomers

SubstitutionC-H Out-of-Plane Bending Region (cm⁻¹)
ortho- 770 - 735 cm⁻¹ (strong)
meta- 810 - 750 cm⁻¹ (strong) and ~690 cm⁻¹ (strong)
para- 860 - 790 cm⁻¹ (strong)

Table 4. Diagnostic IR bands for disubstituted benzenes.[2][17]

SpectroscopicDifferentiation cluster_NMR NMR Spectroscopy (Symmetry) cluster_IR IR Spectroscopy (Vibrations) NMR_Node ¹H & ¹³C NMR Para: High Symmetry → Simple Spectrum (e.g., 2 signals) Ortho/Meta: Low Symmetry → Complex Spectrum (e.g., 4 signals) IR_Node Infrared Spectroscopy Para: C-H bend ~860-790 cm⁻¹ Ortho: C-H bend ~770-735 cm⁻¹ Meta: C-H bend ~810-750 & ~690 cm⁻¹ Isomer Isomer Structure Isomer->NMR_Node Dictates Magnetic Equivalence Isomer->IR_Node Dictates C-H Bending Frequencies

Figure 2. Logical relationship between isomer structure and its spectroscopic fingerprint.

Mass Spectrometry (MS)

Standard electron ionization mass spectrometry (EI-MS) is generally unable to distinguish between positional isomers because they have the same mass and often produce identical or very similar fragmentation patterns.[3][18] However, when coupled with a separation technique (GC-MS or LC-MS), it is invaluable for confirming the molecular weight of the separated isomers.[1] Advanced techniques like Infrared Ion Spectroscopy (IRIS) can differentiate isomers within a mass spectrometer by generating a gas-phase IR spectrum of the mass-selected ions, combining the selectivity of MS with the structural insight of IR.[17][19][20]

Conclusion: An Integrated Approach is Key

No single method is universally superior for all applications. The optimal strategy for differentiating disubstituted benzene isomers is an integrated one. Chromatographic techniques, particularly GC and HPLC with appropriately selected columns, provide the essential separation. Following separation, spectroscopic methods—with NMR being the definitive tool for structural confirmation and IR offering rapid, diagnostic insights—are employed for unambiguous identification. By understanding the fundamental principles behind each technique, the modern scientist can confidently navigate the challenges of isomer analysis, ensuring data integrity from the research bench to drug development pipelines.

References

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A Comprehensive Guide to Gas Chromatography (GC) Analysis for the Separation of Substituted Benzene Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise separation and quantification of structural isomers of substituted benzenes are critical in numerous scientific and industrial domains, including environmental monitoring, pharmaceutical development, and quality control in the chemical industry.[1] Structural isomers, such as the ortho-, meta-, and para- forms of xylene or dichlorobenzene, often possess nearly identical boiling points and polarities, rendering their separation a significant analytical challenge.[2] Conventional distillation and standard chromatographic techniques frequently fall short of achieving baseline resolution.[3] This guide provides an in-depth comparison of Gas Chromatography (GC) methodologies, with a primary focus on the strategic selection of stationary phases—the core of achieving successful isomer separation. We will explore the underlying chemical principles, present comparative experimental data, and offer a detailed protocol for a representative application.

The Challenge of Isomer Separation: A Deeper Look

Structural isomers of substituted benzenes share the same molecular formula but differ in the arrangement of substituent groups on the benzene ring. This subtle structural difference leads to very small variations in their physicochemical properties. For instance, the boiling points of o-xylene, m-xylene, and p-xylene are 144 °C, 139 °C, and 138 °C, respectively. This similarity in volatility makes their separation by conventional GC methods, which primarily rely on boiling point differences, exceedingly difficult.[4]

The key to a successful separation lies in exploiting subtle differences in the isomers' molecular geometry and dipole moments. This is achieved by selecting a GC stationary phase that exhibits specific intermolecular interactions with the analytes.[5] The choice of stationary phase is, therefore, the most critical factor in developing a robust and reliable GC method for isomer analysis.[6]

Comparative Analysis of GC Stationary Phases

The selectivity of a GC column is determined by the chemical nature of its stationary phase.[7] The principle of "like dissolves like" is a useful starting point, but for closely related isomers, a more nuanced understanding of intermolecular forces is required.[8] These forces include dispersion (van der Waals), dipole-dipole, and π-π interactions.[7]

Non-Polar Stationary Phases
  • Composition: Typically 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.

  • Separation Mechanism: Primarily based on boiling point differences.

  • Performance for Isomers: Generally, these phases provide poor resolution for structural isomers of substituted benzenes due to the isomers' similar boiling points. They are not recommended for challenging separations like resolving m- and p-xylene.[9]

Intermediate-Polarity Stationary Phases
  • Composition: These phases incorporate a higher percentage of phenyl groups (e.g., 50% phenyl-polysiloxane) or cyanopropyl groups (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane).[10][11]

  • Separation Mechanism: The introduction of polarizable phenyl groups enhances π-π interactions with the aromatic ring of the analytes.[5] Cyanopropyl phases introduce strong dipole-dipole interactions. This increased selectivity allows for separations not achievable on non-polar phases.[6]

  • Performance for Isomers: Columns with a 50% phenyl content often provide good selectivity for aromatic isomers. For instance, they can resolve dichlorobenzene isomers where non-polar columns fail.[12]

Polar Stationary Phases
  • Composition: Commonly polyethylene glycol (PEG), often referred to as WAX columns.

  • Separation Mechanism: These phases separate compounds based on polarity. Their ability to engage in hydrogen bonding and strong dipole-dipole interactions makes them highly effective for separating polar analytes.[13]

  • Performance for Isomers: WAX-type columns are often a good choice for separating isomers with differences in their dipole moments, such as chloro- or bromo-substituted benzenes.[12] The elution order on these columns is typically o-, m-, then p-isomer for dichlorobenzenes.[14]

Shape-Selective Stationary Phases
  • Composition: These include liquid crystal phases and cyclodextrin-based columns.[15][16]

  • Separation Mechanism: These phases possess ordered structures that allow for separation based on the analyte's molecular shape and size.[16] For example, the more linear p-isomer can fit more readily into the ordered structure of a liquid crystal phase than the bulkier o- and m-isomers.

  • Performance for Isomers: Cyclodextrin-based columns, such as the Agilent CP-Chirasil-DEX CB, are highly effective for resolving the notoriously difficult m- and p-xylene pair.[15] Nematic liquid crystal stationary phases have also demonstrated unique selectivity for separating rigid isomers like dibromobenzenes.[16]

Table 1: Comparison of Common GC Stationary Phases for Substituted Benzene Isomer Separation

Stationary Phase TypeCommon CompositionPrimary Separation MechanismPerformance for Xylene IsomersPerformance for Dichlorobenzene Isomers
Non-Polar 5% Phenyl PolysiloxaneBoiling PointPoor, m- and p-xylene co-elutePoor to moderate
Intermediate-Polar 50% Phenyl Polysiloxaneπ-π interactions, PolarityModerate, may not fully resolve m/pGood
Polar Polyethylene Glycol (WAX)Polarity, Dipole-dipoleModerate, may not fully resolve m/pGood, often baseline resolution
Shape-Selective Cyclodextrin-basedMolecular Shape & SizeExcellent, baseline resolution of m/pExcellent

Experimental Protocol: A Case Study - Separation of Xylene Isomers

This section provides a detailed protocol for the separation of benzene, toluene, ethylbenzene, and the three xylene isomers (p-, m-, and o-xylene) using a cyclodextrin-based capillary column, which is known for its high resolving power for these compounds.[15]

Sample and Standard Preparation
  • Stock Standard: Prepare a stock solution containing 1000 µg/mL of each target analyte (benzene, toluene, ethylbenzene, p-xylene, m-xylene, o-xylene) in methanol.

  • Working Standard: Dilute the stock standard with methanol to a final concentration of 10-20% for each component.[15]

Instrumentation and GC Conditions
  • Gas Chromatograph: Agilent GC system or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness.[15][17]

  • Carrier Gas: Helium at a constant pressure of 40 kPa (6 psi).[15][17]

  • Injector: Split mode with a split ratio of 1:20. Injector temperature: 210 °C.[15]

  • Injection Volume: 0.5 µL.[15][17]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 6 minutes.[15][17]

    • Ramp: 25 °C/min to 130 °C.[15][17]

  • Detector: FID at 230 °C.[15]

Data Analysis and Expected Results
  • Peak Identification: Identify the analytes based on their retention times compared to the standard. The expected elution order is: benzene, toluene, p-xylene, m-xylene, ethylbenzene, and o-xylene.[15]

  • Quantification: Determine the concentration of each isomer by comparing the peak area with that of the corresponding standard.

  • Resolution: The critical separation is between p-xylene and m-xylene. This method should provide excellent resolution for this pair.[15]

Method Development and Optimization Strategies

Developing a robust GC method for isomer separation is a systematic process. The following workflow can guide researchers in optimizing their separations.

MethodDevelopment cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Column Selection cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation Analyte Define Target Isomers (e.g., Xylenes, Cresols) Properties Review Physicochemical Properties (Boiling Points, Dipole Moments) Analyte->Properties Gather Data SelectPhase Select Stationary Phase (Based on Polarity & Shape Selectivity) Properties->SelectPhase Informs Choice ColumnDims Choose Column Dimensions (Length, ID, Film Thickness) SelectPhase->ColumnDims TempProg Optimize Oven Temperature Program ColumnDims->TempProg Initial Conditions FlowRate Adjust Carrier Gas Flow Rate TempProg->FlowRate Injection Optimize Injection Parameters FlowRate->Injection Validate Validate Method (Resolution, Repeatability, Linearity) Injection->Validate

Caption: A structured workflow for GC method development for separating substituted benzene isomers.

  • Column Selection: As emphasized, this is the most crucial step.[18] If separating isomers with different shapes (like p- and m-xylene), a shape-selective phase is a strong starting point.[15] If isomers have different polarities (like dichlorobenzenes), a polar or intermediate-polar phase is a logical choice.[12]

  • Temperature Programming: A slower oven ramp rate generally improves the resolution of closely eluting peaks. Start with a standard program and adjust the ramp rate and hold times to maximize the separation factor (α).

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium or Hydrogen) affects column efficiency (plate number, N). Optimizing the flow rate around the van Deemter minimum will provide the best efficiency, though slightly higher flow rates can be used to speed up analysis with a minimal loss in resolution.

Visualizing Separation Mechanisms

The separation of isomers on a selective stationary phase is a result of differential partitioning, which is governed by intermolecular interactions.[5] The diagram below illustrates how a shape-selective phase, like a liquid crystal, can differentiate between xylene isomers.

SeparationMechanism cluster_StationaryPhase Stationary Phase (e.g., Liquid Crystal) cluster_Isomers cluster_Interaction sp1 m_interaction Moderate Interaction Shorter Retention sp2 p_interaction Strong Interaction (Fits into structure) Longer Retention sp3 o_interaction Weak Interaction (Steric Hindrance) Shortest Retention p_xylene p-Xylene (Linear) p_xylene->sp2 Intercalates m_xylene m-Xylene (Bent) m_xylene->sp1 Partial Interaction o_xylene o-Xylene (Bulky) o_xylene->sp3 Repulsed

Caption: Conceptual diagram of xylene isomer separation on a shape-selective stationary phase.

In this model, the linear para-isomer can interact more strongly with the ordered stationary phase, leading to a longer retention time. The bulkier ortho-isomer experiences steric hindrance, interacts weakly, and elutes first. The meta-isomer exhibits intermediate behavior.

Conclusion

The successful GC separation of substituted benzene structural isomers is a challenging yet achievable task that hinges on the rational selection of the capillary column's stationary phase. While non-polar phases are generally inadequate, intermediate-polar, polar, and particularly shape-selective phases offer the necessary selectivity to resolve these closely related compounds. By understanding the underlying principles of intermolecular interactions and following a systematic approach to method development, researchers can develop robust and reliable analytical methods. The use of specialized phases, such as those containing cyclodextrins, has proven to be a powerful tool for tackling even the most difficult isomer separations, such as the m- and p-xylene pair.[15]

References

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  • Al-Degs, Y. S., et al. (n.d.). Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. Tikrit Journal of Pure Science. Available at: [Link]

  • Sun, T., et al. (2023). Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[19]arene-based stationary phase. Analytica Chimica Acta, 1251, 340979. Available at: [Link]

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A Comparative Guide to the Biological Activities of Cyclohexylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the cyclohexylbenzene scaffold has emerged as a privileged structure, demonstrating a remarkable versatility that translates into a wide spectrum of biological activities. This guide offers an in-depth, comparative analysis of cyclohexylbenzene derivatives, moving beyond a simple catalog of activities to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on their therapeutic potential. We will explore the causality behind experimental designs and present supporting data to underscore the structure-activity relationships that govern their efficacy.

The Structural Advantage of the Cyclohexyl Moiety

The cyclohexyl group is more than just a bulky substituent; its three-dimensional, non-planar structure offers distinct advantages over a flat phenyl ring. This conformation can provide more contact points with a target protein, potentially leading to enhanced binding affinity.[1] Furthermore, replacing a flexible alkyl chain with a rigid cyclohexyl group can reduce the entropic penalty upon binding, a key consideration in rational drug design.[1] This structural feature is a recurring theme in the diverse biological activities we will explore.

Anticancer Activity: A Multi-pronged Approach

Cyclohexylbenzene derivatives have shown considerable promise as anticancer agents, operating through various mechanisms. A notable strategy involves the inhibition of crucial cellular enzymes like cyclooxygenase-2 (COX-2), which is overexpressed in many cancers and contributes to inflammation and cell proliferation.[2]

Comparative Analysis of Anticancer Potency

The true measure of a compound's potential lies in its efficacy against cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a critical metric for comparison. Lower IC50 values indicate greater potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
CyclohexenoneEthyl 3-(2-hydroxy-4-methoxyphenyl)-5-(2-methoxynaphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)0.93[3]
2-CyclopentyloxyanisolePiperidin-4-one derivative (4a)HCT-116 (Colon)4.38[2]
Amino ChalconeCompound 13eMGC-803 (Gastric)1.52[4]
Amino ChalconeCompound 13eHCT-116 (Colon)1.83[4]
Amino ChalconeCompound 13eMCF-7 (Breast)2.54[4]
DiphenylthiazoleCompound 15bVarious8.88 - 19.25[5]
2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazineCompound 4eMCF-7 (Breast)~9.0[6]

This table presents a selection of data to illustrate the range of activities. For a comprehensive understanding, please refer to the cited literature.

The data clearly indicates that subtle structural modifications can lead to significant differences in anticancer activity. For instance, certain cyclohexenone derivatives exhibit sub-micromolar efficacy against colon cancer cells.[3] The introduction of a piperidin-4-one fragment to a 2-cyclopentyloxyanisole core also resulted in a sharp increase in antitumor activity against five different cell lines.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

To ensure the trustworthiness of these findings, it is crucial to understand the methodology. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the cyclohexylbenzene derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilizing Agent F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance is a pressing global health issue, necessitating the discovery of new therapeutic agents.[7] Cyclohexylbenzene derivatives have demonstrated significant potential in this area, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8]

Comparative Analysis of Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for comparing the potency of different compounds.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
CyclohexenoneCompound 6aStaphylococcus aureus15.75 ± 1.12[9]
CyclohexenoneCompound 6aEscherichia coli10.25 ± 1.27[9]
CyclohexenoneCompound 6aCandida albicans65.61 ± 1.72[9]
AmidrazoneCompound 2cStaphylococcus aureus64[10]
AmidrazoneCompound 2cMycobacterium smegmatis64[10]
AmidrazoneCompound 2bYersinia enterocolitica64[10]

This table provides illustrative data. For detailed structure-activity relationships, consult the original research articles.

These results highlight the broad-spectrum potential of certain cyclohexylbenzene derivatives. For example, some cyclohexenone derivatives show potent activity against both Gram-positive and Gram-negative bacteria.[9] Amidrazone derivatives have also demonstrated notable bacteriostatic activity against S. aureus and M. smegmatis.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the cyclohexylbenzene derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density.

MIC_Determination_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation Incubation & Reading A Prepare Serial Dilutions of Compound in 96-well Plate C Add Inoculum to Each Well A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Inspect for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Concluding Remarks for the Research Professional

The cyclohexylbenzene scaffold represents a fertile ground for the discovery of novel therapeutic agents. The data presented in this guide underscores the significant anticancer and antimicrobial potential of its derivatives. The key to unlocking further advancements lies in a deep understanding of the structure-activity relationships and the application of robust, validated experimental protocols. As we continue to explore the chemical space around this versatile core, it is anticipated that new derivatives with enhanced potency and selectivity will emerge, offering promising new avenues for drug development.

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  • Semantic Scholar. (2007). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • bioRxiv. (2024). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. Retrieved from [Link]

  • MDPI. (2023). Oligostyrylbenzene Derivatives with Antiparasitic and Antibacterial Activity as Potent G-Quadruplex Ligands. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. Retrieved from [Link]

  • PubMed. (2014). Design, synthesis and biological evaluation of novel diphenylthiazole-based cyclooxygenase inhibitors as potential anticancer agents. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Retrieved from [Link]

  • PubMed. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Retrieved from [Link]

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A Comparative Toxicological Assessment of Methyl-Substituted Cyclohexylbenzenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct toxicological data for methyl-substituted cyclohexylbenzenes are scarce in publicly available literature. This guide, therefore, provides a comparative assessment based on the toxicological profile of the parent compound, cyclohexylbenzene, and extrapolates potential hazards of its methylated analogues from established principles of toxicology and data on other substituted aromatic hydrocarbons. The methodologies presented are based on internationally recognized guidelines to ensure scientific integrity and provide a framework for future experimental investigations.

Introduction

Methyl-substituted cyclohexylbenzenes are a class of aromatic hydrocarbons with potential applications in various industrial sectors. As with any chemical compound intended for widespread use, a thorough toxicological assessment is paramount to ensure human and environmental safety. This guide provides a comprehensive overview of the toxicological considerations for these compounds, targeted at researchers, scientists, and drug development professionals. In the absence of direct experimental data, this document leverages a comparative approach, utilizing information on cyclohexylbenzene and other substituted benzenes to infer potential toxicological profiles and outline a robust assessment strategy.

Physicochemical Properties and their Toxicological Implications

The toxicological profile of a chemical is intrinsically linked to its physicochemical properties. For methyl-substituted cyclohexylbenzenes, key parameters influencing their absorption, distribution, metabolism, and excretion (ADME) include:

  • Lipophilicity: The addition of a methyl group to the cyclohexyl or benzene ring is expected to increase the lipophilicity (fat-solubility) of the molecule compared to cyclohexylbenzene. This can enhance its absorption through the skin and gastrointestinal tract, as well as its potential to bioaccumulate in fatty tissues.

  • Vapor Pressure: Methyl substitution may slightly alter the vapor pressure, which could influence the inhalation exposure risk.

  • Water Solubility: These compounds are generally expected to have low water solubility, which limits their dissolution in aqueous environments but can increase their affinity for organic matter in soil and sediment.[1]

Comparative Acute Toxicity Assessment

Acute toxicity studies are fundamental in classifying the potential hazard of a substance upon single or short-term exposure. While no specific LD50 values for methyl-substituted cyclohexylbenzenes are readily available, data for the parent compound, cyclohexylbenzene, provides a crucial benchmark.

Table 1: Acute Toxicity Data for Cyclohexylbenzene

Exposure RouteSpeciesEndpointValueReference
OralRatLD50>2,000 mg/kg
DermalRabbitLD50>2,000 mg/kg

Based on these data, cyclohexylbenzene is classified as having low acute toxicity via oral and dermal routes.[2] A significant hazard identified for cyclohexylbenzene is its potential as an aspiration hazard, meaning it can cause severe lung damage if swallowed and enters the airways.[2] This is a common concern for low-viscosity hydrocarbons and should be considered a primary risk for its methyl-substituted derivatives.

Influence of Methyl Substitution on Acute Toxicity

The position of the methyl group (ortho, meta, or para on the benzene ring, or on the cyclohexyl ring) can influence the molecule's interaction with biological systems and thus its toxicity. Studies on other substituted benzenes, such as dimethylbenzenes (xylenes), have shown isomer-specific differences in toxicity. For example, the acute toxicity of dimethylbenzene isomers to certain aquatic organisms follows the order: 1,2-dimethylbenzene > 1,3-dimethylbenzene > 1,4-dimethylbenzene.[3] This suggests that steric hindrance and electronic effects imparted by the substituent's position can modulate toxicological outcomes. A similar comparative analysis would be essential for the methyl-substituted cyclohexylbenzenes.

Experimental Protocol: Acute Oral Toxicity (OECD TG 423)

To experimentally determine the acute oral toxicity of methyl-substituted cyclohexylbenzenes, the Acute Toxic Class Method (OECD TG 423) is a recommended, ethically-sound approach that reduces the number of animals required.

Objective: To determine the LD50 and classify the substance according to the Globally Harmonized System (GHS).

Principle: A stepwise procedure where a small group of animals is dosed at a defined level. The outcome of this first step determines the dose for the next step.

Methodology:

  • Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (typically females, as they can be slightly more sensitive) are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and acclimatized for at least 5 days before the study.

  • Dose Preparation: The test substance is typically administered in a suitable vehicle, such as corn oil, due to its expected low water solubility. The concentration should be prepared to allow for a constant dosage volume (e.g., 10 mL/kg body weight).

  • Dosing Procedure:

    • Animals are fasted overnight before dosing.

    • A single oral dose is administered by gavage.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg. For a substance with an unknown toxicity profile but expected to be of low toxicity based on surrogate data, a starting dose of 300 mg/kg is often appropriate.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • The timing of onset, duration, and severity of toxic signs are recorded.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels, and the substance is classified according to GHS criteria.

Causality and Self-Validation: The stepwise nature of this protocol, with decisions on subsequent dosing based on clear outcomes (mortality or survival), provides a self-validating system. The use of a standardized, internationally recognized guideline ensures the data generated is reliable and comparable across different laboratories.

Metabolism and its Role in Toxicity

The metabolism of xenobiotics is a critical determinant of their toxicity. While specific metabolic pathways for methyl-substituted cyclohexylbenzenes have not been elucidated, we can infer potential routes based on the metabolism of cyclohexylbenzene and other alkylbenzenes.

The primary site of metabolism for these compounds is expected to be the liver, involving cytochrome P450 (CYP) enzymes. Potential metabolic pathways include:

  • Hydroxylation of the Cyclohexyl Ring: This is a common metabolic pathway for cyclic alkanes. Hydroxylation can occur at various positions on the cyclohexyl ring, leading to the formation of different methylcyclohexanols.[4]

  • Hydroxylation of the Benzene Ring: The aromatic ring can undergo hydroxylation to form phenolic metabolites.

  • Oxidation of the Methyl Group: The methyl substituent itself can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid. Studies on other alkyl-substituted aromatic hydrocarbons have shown that alkyl side-chain oxidation is a significant metabolic pathway.[5]

The position of the methyl group will likely influence the preferred site of metabolism. For instance, a methyl group on the benzene ring might sterically hinder hydroxylation at adjacent positions.

Diagram: Postulated Metabolic Pathways of a Methyl-Substituted Cyclohexylbenzene

Metabolic_Pathway cluster_phase1 Phase I Metabolites cluster_phase2 Phase II Conjugates Parent Methyl-Substituted Cyclohexylbenzene CYP450 CYP450 Enzymes (Phase I) Parent->CYP450 Hydroxylated_Cyclohexyl Hydroxylated Cyclohexyl Ring CYP450->Hydroxylated_Cyclohexyl Hydroxylation Hydroxylated_Benzene Hydroxylated Benzene Ring CYP450->Hydroxylated_Benzene Hydroxylation Oxidized_Methyl Oxidized Methyl Group CYP450->Oxidized_Methyl Oxidation Glucuronide Glucuronide Conjugates Hydroxylated_Cyclohexyl->Glucuronide UGTs Sulfate Sulfate Conjugates Hydroxylated_Benzene->Sulfate SULTs Excretion Excretion Glucuronide->Excretion Excretion Sulfate->Excretion Excretion

Caption: Postulated metabolic pathways for methyl-substituted cyclohexylbenzenes.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, which may lead to cancer or heritable defects. For cyclohexylbenzene, the available data suggests it is not mutagenic in bacterial reverse mutation assays (Ames test) and is not considered a germ cell mutagen.[2] However, the genotoxic potential of its methyl-substituted derivatives is unknown.

Recommended In Vitro Genotoxicity Testing Battery

A standard battery of in vitro tests is recommended to assess the genotoxic potential of methyl-substituted cyclohexylbenzenes, in line with OECD guidelines.

1. Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):

  • Objective: To detect gene mutations (point mutations) in bacteria.

  • Principle: Uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid. The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

  • Methodology:

    • The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • The mixture is plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive result.

2. In Vitro Mammalian Cell Micronucleus Test (OECD TG 487):

  • Objective: To detect chromosomal damage (clastogenicity) and effects on the mitotic apparatus (aneugenicity).

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.

  • Methodology:

    • Cultured mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line like L5178Y or TK6) are exposed to the test substance with and without metabolic activation.

    • The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.

    • The cells are harvested, fixed, and stained, and the frequency of micronuclei in binucleated cells is determined.

    • A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Diagram: Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo Follow-up In Vivo Studies (if positive in vitro) Start Test Substance: Methyl-Substituted Cyclohexylbenzene Ames Ames Test (OECD TG 471) - Gene Mutations - Start->Ames Micronucleus Micronucleus Test (OECD TG 487) - Chromosomal Damage - Start->Micronucleus Ames_Result Positive? Ames->Ames_Result Evaluate Revertant Colonies MN_Result Positive? Micronucleus->MN_Result Score Micronuclei InVivo_MN In Vivo Micronucleus Test (OECD TG 474) Ames_Result->InVivo_MN Yes No_Genotoxicity Low Concern for Genotoxicity Ames_Result->No_Genotoxicity No MN_Result->InVivo_MN Yes MN_Result->No_Genotoxicity No Comet Comet Assay (OECD TG 489) InVivo_MN->Comet Final_Assessment Final Genotoxicity Assessment Comet->Final_Assessment Weight of Evidence No_Genotoxicity->Final_Assessment

Caption: A tiered workflow for assessing the genotoxicity of methyl-substituted cyclohexylbenzenes.

In Silico Toxicological Assessment

In the absence of experimental data, in silico (computational) methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can provide valuable initial assessments of toxicity.[6][7][8][9][10] These models use the chemical structure of a compound to predict its potential toxicological properties based on data from structurally similar compounds.

For methyl-substituted cyclohexylbenzenes, QSAR models could be used to predict:

  • Acute toxicity (LD50): By comparing their structural features to a database of compounds with known LD50 values.

  • Genotoxicity: By identifying structural alerts (substructures known to be associated with mutagenicity) and using models trained on Ames test data.

  • Metabolic fate: By predicting the most likely sites of metabolism by CYP enzymes.

It is crucial to use validated QSAR models and to consider the applicability domain of the model to ensure the predictions are reliable. The results of in silico assessments should be used to prioritize compounds for further experimental testing and to guide the design of those tests.

Conclusion and Future Directions

The toxicological assessment of methyl-substituted cyclohexylbenzenes is currently hampered by a lack of direct experimental data. However, by leveraging data from the parent compound, cyclohexylbenzene, and other substituted benzenes, and by applying established toxicological principles and standardized testing methodologies, a robust framework for their safety evaluation can be established.

This guide has outlined a comparative approach to assessing the acute toxicity and genotoxicity of these compounds, including detailed experimental protocols based on OECD guidelines. The importance of understanding the metabolic fate of these compounds and the potential for isomer-specific differences in toxicity has also been highlighted.

Future research should prioritize the generation of experimental data for specific methyl-substituted cyclohexylbenzene isomers to validate the predictions made in this guide and to provide a more complete understanding of their toxicological profiles. A tiered approach, starting with in vitro assays and in silico modeling, followed by targeted in vivo studies where necessary, will be the most efficient and ethical way to ensure the safe use of these compounds.

References

  • Cai, L., et al. (2015). Acute and joint toxicity of twelve substituted benzene compounds to Propsilocerus akamusi Tokunaga. Ecotoxicology and Environmental Safety, 111, 16-22. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexylbenzene. [Link]

  • Elliott, T. H., Tao, R. C., & Williams, R. T. (1965). The metabolism of methylcyclohexane. Biochemical Journal, 95(1), 59-69. [Link]

  • Furuhama, A., et al. (2020). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 16, 100135. [Link]

  • Gadaleta, D., et al. (2018). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. [Link]

  • Heddle, J. A., et al. (2011). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 723(2), 91-100. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13229, Cyclohexylbenzene. [Link]

  • OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2014). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]

  • Roy, K., et al. (2016). Development of reliable quantitative structure–toxicity relationship models for toxicity prediction of benzene derivatives using semiempirical descriptors. SAR and QSAR in Environmental Research, 27(10), 825-848. [Link]

  • van der Stel, W., et al. (2020). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Archives of Toxicology, 94(5), 1773-1787. [Link]

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Spectroscopic Differentiation of 1-Methyl-3- and 1-Methyl-4-(3-methylcyclohexyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of positional isomers is a critical quality control checkpoint. The subtle difference in substituent placement on an aromatic ring can lead to vastly different pharmacological activities and chemical reactivities. This guide provides an in-depth spectroscopic comparison of two such isomers: 1-Methyl-3-(3-methylcyclohexyl)benzene and 1-Methyl-4-(3-methylcyclohexyl)benzene. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be effectively utilized to unambiguously distinguish between these meta and para isomers, respectively.

Introduction to the Isomers

This compound (the meta isomer) and 1-Methyl-4-(3-methylcyclohexyl)benzene (the para isomer) share the same molecular formula (C₁₄H₂₀) and molecular weight (188.31 g/mol ). Their structural difference lies solely in the attachment point of the 3-methylcyclohexyl group to the toluene ring. This seemingly minor variation gives rise to distinct symmetries and electronic environments, which are readily probed by modern spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.

Predicted ¹H NMR Data
Proton Type This compound (meta) 1-Methyl-4-(3-methylcyclohexyl)benzene (para)
Aromatic Protons~6.9-7.2 ppm (4H, complex multiplet)~7.0-7.1 ppm (4H, two distinct doublets, AA'BB' system)
Toluene CH₃~2.3 ppm (3H, singlet)~2.3 ppm (3H, singlet)
Cyclohexyl CHMultipletsMultiplets
Cyclohexyl CH₂MultipletsMultiplets
Cyclohexyl CH₃DoubletDoublet
Causality of Spectral Differences

The key distinction lies in the aromatic region (δ 6.5-8.5 ppm).[1] For the para isomer , the plane of symmetry renders the four aromatic protons chemically equivalent in pairs. This results in a simplified spectrum, typically showing two symmetric sets of peaks that appear as doublets (an AA'BB' system).[1][2] This clean, symmetrical pattern is a hallmark of para-disubstitution.

In contrast, the meta isomer lacks this symmetry. Consequently, all four aromatic protons are chemically non-equivalent, leading to a more complex and often overlapping multiplet in the aromatic region.[3] One might observe four distinct signals, though overlap is common. The absence of the simple doublet of doublets pattern strongly suggests a substitution pattern other than para.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments in each isomer. The symmetry differences between the meta and para isomers are particularly evident in the aromatic region of their ¹³C NMR spectra.

Predicted ¹³C NMR Data
Carbon Type This compound (meta) 1-Methyl-4-(3-methylcyclohexyl)benzene (para)
Aromatic Carbons6 signals expected4 signals expected
Toluene CH₃~21 ppm~21 ppm
Cyclohexyl CarbonsMultiple signalsMultiple signals
Rationale for the Discrepancy

The para isomer's symmetry results in fewer unique carbon environments in the aromatic ring. We expect to see four signals for the six aromatic carbons: two for the protonated carbons and two for the quaternary (substituted) carbons.[4]

Conversely, the lack of symmetry in the meta isomer means that all six aromatic carbons are chemically distinct, giving rise to six separate signals in the aromatic region (δ 110-160 ppm).[2][4] Counting the number of aromatic signals is therefore a straightforward and robust method for distinguishing between the two.

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Substitution Patterns

Infrared spectroscopy is a rapid and effective technique for differentiating benzene substitution patterns by analyzing the C-H out-of-plane bending (wagging) vibrations in the fingerprint region (1000-650 cm⁻¹).

Predicted IR Absorption Bands
Vibrational Mode This compound (meta) 1-Methyl-4-(3-methylcyclohexyl)benzene (para)
C-H Wag (Aromatic)810-750 cm⁻¹ (strong)860-790 cm⁻¹ (strong)
Ring Bend (Aromatic)~690 cm⁻¹ (strong)Absent
C-H Stretch (Aromatic)~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-H Stretch (Aliphatic)<3000 cm⁻¹<3000 cm⁻¹
Interpreting the Vibrational Data

The most diagnostic IR bands for distinguishing these isomers are the out-of-plane C-H wagging and ring bending vibrations.[5][6][7]

For meta-disubstituted benzenes , a strong absorption band is expected in the range of 810-750 cm⁻¹, accompanied by another strong band around 690 cm⁻¹ due to ring bending.[6][8] The presence of both of these bands provides strong evidence for the meta substitution pattern.

For para-disubstituted benzenes , a single, strong C-H wagging band is typically observed between 860-790 cm⁻¹.[6][8] Crucially, the ring bending vibration around 690 cm⁻¹ is absent for para isomers.[6][8] This absence is a key distinguishing feature.

Mass Spectrometry (MS): Fragmentation Analysis

While mass spectrometry is highly effective for determining molecular weight, it is generally less reliable for distinguishing between positional isomers of alkylbenzenes, as they often yield very similar or identical mass spectra.[9] The fragmentation is primarily driven by the formation of stable carbocations.

Predicted Mass Spectrometry Fragmentation
m/z Proposed Fragment Comments
188[C₁₄H₂₀]⁺Molecular Ion (M⁺)
173[M - CH₃]⁺Loss of a methyl group
105[C₈H₉]⁺Benzylic cleavage with rearrangement
91[C₇H₇]⁺Tropylium ion (often the base peak)
Fragmentation Pathways

Upon electron ionization, both isomers are expected to show a molecular ion peak at m/z 188. The most characteristic fragmentation pathway for alkylbenzenes is benzylic cleavage to form a stable benzyl or tropylium cation. The loss of the cyclohexyl group would lead to a fragment at m/z 91, which corresponds to the tropylium ion ([C₇H₇]⁺). This fragment is typically the base peak in the spectrum due to its high stability.[9] Other fragments may arise from rearrangements and further fragmentation of the cyclohexyl ring. Because these fragmentation patterns are primarily dictated by the alkyl substituent and the stability of the resulting benzyl-type cations, significant differences between the meta and para isomers are not anticipated.

Experimental Protocols

Sample Preparation

A dilute solution of the analyte (approximately 1-5 mg for NMR, <1% for IR, and ~10-100 µg/mL for GC-MS) should be prepared in a suitable deuterated solvent for NMR (e.g., CDCl₃), or a volatile organic solvent for GC-MS (e.g., dichloromethane or hexane). For IR analysis, a neat sample can be analyzed as a thin film between salt plates (NaCl or KBr).

¹H and ¹³C NMR Spectroscopy
  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H spectrum on a 400 MHz or higher field spectrometer.

  • Process the spectrum, referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Acquire the ¹³C spectrum, often with proton decoupling.

  • Process the ¹³C spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Place a drop of the neat liquid sample between two salt plates to create a thin film.

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Perform a background scan with the empty salt plates prior to the sample scan.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Inject a dilute solution of the sample into a GC-MS system equipped with a nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Use a suitable temperature program to ensure separation and elution of the compound. For example: initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Visualization of Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Isomer Identification Sample Isomer Mixture or Unknown Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Interp Analyze Aromatic Splitting & Number of ¹³C Signals NMR->NMR_Interp IR_Interp Identify C-H Wagging & Ring Bend Frequencies IR->IR_Interp MS_Interp Determine Molecular Weight & Key Fragments (m/z 91) MS->MS_Interp Meta 1-Methyl-3- Isomer NMR_Interp->Meta Complex ¹H multiplet 6 aromatic ¹³C signals Para 1-Methyl-4- Isomer NMR_Interp->Para Symmetric ¹H doublets 4 aromatic ¹³C signals IR_Interp->Meta ~780 cm⁻¹ & ~690 cm⁻¹ bands IR_Interp->Para ~820 cm⁻¹ band, no 690 cm⁻¹ band MS_Interp->Meta MW = 188 MS_Interp->Para MW = 188

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Substituted Cyclohexylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to undesirable accumulation and toxicity. The substituted cyclohexylbenzene scaffold is a common motif in medicinal chemistry, valued for its ability to confer a favorable balance of lipophilicity and three-dimensional structure. However, the metabolic fate of these compounds can be complex, involving oxidative transformations on both the aliphatic cyclohexyl ring and the aromatic benzene ring. This guide provides an in-depth comparison of the factors influencing the metabolic stability of substituted cyclohexylbenzenes, supported by experimental data and detailed protocols.

The Decisive Role of Metabolic Stability in Drug Candidacy

The primary objective of assessing metabolic stability is to predict the in vivo clearance and half-life of a drug candidate.[1] This is most often accomplished through in vitro assays utilizing liver fractions, such as microsomes or hepatocytes, which contain the key enzymes responsible for drug metabolism.[2] The liver is the principal site of drug metabolism, and enzymes within the Cytochrome P450 (CYP) superfamily are major contributors to the oxidative metabolism of many xenobiotics.[3]

The key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (CLint).[4] A shorter half-life and higher intrinsic clearance indicate lower metabolic stability, suggesting that the compound is rapidly metabolized. Conversely, a longer half-life and lower intrinsic clearance are indicative of greater metabolic stability. These parameters are crucial for optimizing dosing regimens and predicting potential drug-drug interactions.

The Influence of Substitution on Metabolic Fate: A Comparative Analysis

The metabolic stability of a substituted cyclohexylbenzene is profoundly influenced by the nature and position of substituents on both the cyclohexyl and benzene rings. These substituents can alter the molecule's susceptibility to enzymatic attack by modifying its electronic properties and creating steric hindrance at potential sites of metabolism.

The Benzene Ring: A Target for Aromatic Hydroxylation

The benzene ring is a common site of oxidative metabolism, primarily through hydroxylation mediated by CYP enzymes.[4] The position of hydroxylation is dictated by the electronic properties of the substituents.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) and amino (-NH2) groups are activating, meaning they increase the electron density of the aromatic ring. This makes the ring more susceptible to electrophilic attack by the activated oxygen species of the CYP enzyme. Hydroxylation typically occurs at the para and ortho positions relative to the activating group.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) and cyano (-CN) groups are deactivating, reducing the electron density of the ring and making it less prone to oxidation. Consequently, compounds with EWGs on the benzene ring often exhibit greater metabolic stability.

The Cyclohexyl Ring: A Site for Aliphatic Hydroxylation

The saturated cyclohexyl ring is also a prime target for CYP-mediated hydroxylation. The position of hydroxylation is influenced by steric factors and the relative stability of the resulting carbon radical intermediate. Hydroxylation often occurs at the less sterically hindered positions, with a preference for tertiary carbons over secondary carbons due to the greater stability of the tertiary radical.

Comparative Experimental Data

CompoundStructureHuman Liver Microsome Stability (% remaining at 1 hr)Rat Liver Microsome Stability (% remaining at 1 hr)
20 N-(4-cyclohexylphenyl)-4-(morpholinomethyl)benzamide9083
23 N-(4-cyclohexylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide9185
32 N-(4-(cyclohexylmethoxy)phenyl)-4-(piperidin-1-ylmethyl)benzamide9592
33 N-(4-(cyclohexylmethoxy)phenyl)-4-(morpholinomethyl)benzamide9693
35 N-(4-(cyclohexylmethoxy)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide9491

Data adapted from a study on Ebola and Marburg virus entry inhibitors.[1]

From this limited dataset, we can observe that the compounds generally exhibit high metabolic stability in both human and rat liver microsomes. The introduction of a methoxy linker between the cyclohexyl and phenyl rings in compounds 32 , 33 , and 35 appears to be well-tolerated and may even slightly enhance metabolic stability compared to a direct connection.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound using pooled human liver microsomes.

Materials:
  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:
  • Preparation of Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes, and test compound to achieve the desired final concentrations (e.g., 1 µM test compound, 0.5 mg/mL microsomal protein).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the test compound. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the primary metabolic pathways for substituted cyclohexylbenzenes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock E Combine & Pre-incubate (37°C) A->E B Liver Microsomes B->E C NADPH Regenerating System F Initiate Reaction with NADPH C->F D Phosphate Buffer D->E E->F G Incubate at 37°C with Shaking F->G H Aliquots taken at Time Points (0, 5, 15, 30, 60 min) G->H I Quench with Acetonitrile + Internal Standard H->I J Centrifuge to Pellet Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Calculate t½ and CLint K->L

Caption: Experimental workflow for an in vitro metabolic stability assay.

G cluster_parent Parent Compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Substituted Cyclohexylbenzene M1 Aromatic Hydroxylation (Phenolic Metabolites) Parent->M1 Oxidation M2 Aliphatic Hydroxylation (Cyclohexanol Metabolites) Parent->M2 Oxidation M3 Glucuronidation M1->M3 Conjugation M4 Sulfation M1->M4 Conjugation M2->M3 M2->M4

Caption: Major metabolic pathways for substituted cyclohexylbenzenes.

Concluding Remarks

References

  • Maurer, H. H., & Meyer, M. R. (2009). Investigations on the cytochrome P450 (CYP) isoenzymes involved in the metabolism of the designer drugs N-(1-phenyl cyclohexyl)-2-ethoxyethanamine and N-(1-phenylcyclohexyl)-2-methoxyethanamine. Biochemical Pharmacology, 77(3), 474-481.
  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Konev, A. S., Svidritskiy, E. A., Bugrov, A. N., Kliaz, A. V., Novikov, R. A., Ivantcova, P. M., ... & Chernobrovkin, A. L. (2021). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry, 64(15), 11469-11493.
  • Di, L., & Kerns, E. H. (2003). High throughput in vitro screening for metabolic stability. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Vidal-Torres, A. (n.d.). Synthesis and structure-activity relationship studies of novel sigma-1 receptor antagonists.
  • Stjernschantz, E., & Oakes, N. (2007). Saturated bioisosteres of the phenyl group. Future Medicinal Chemistry, 2(7), 1155-1172.
  • Southeast Enzyme Conference. (2025, April 26). Welcome to the 15th Southeast Enzyme Conference.
  • U.S. Food and Drug Administration. (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems.
  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413-580.
  • ChemHelp ASAP. (2021, January 6). CYP metabolism & inhibition assays [Video]. YouTube.
  • Ainurofiq, A., & Ismaya, L. (2022). Pharmacokinetic Drug-Drug Interactions: A Systematic Review of the Cytochrome P450 (CYP) Isoenzyme 3A4. Research Journal of Pharmacy and Technology, 15(7), 3291-3298.

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 1-Methyl-3-(3-methylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This document moves beyond a simple checklist, offering a deeper understanding of the chemical's hazardous characteristics and the regulatory landscape governing its disposal. As scientists and drug development professionals, a thorough comprehension of these principles is not just a matter of compliance, but a cornerstone of professional integrity and a commitment to sustainable scientific practice.

Understanding the Hazard Profile of 1-Methyl-3-(3-methylcyclohexyl)benzene

This compound, an aromatic hydrocarbon, possesses intrinsic properties that necessitate its classification as a hazardous waste. While not explicitly listed by name in the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations, its characteristics of ignitability and potential aquatic toxicity mandate a stringent disposal protocol.[1][2][3]

A critical aspect of its hazard profile is its flammability. Aromatic hydrocarbons of this nature are typically volatile liquids with low flash points, meaning they can readily ignite at ambient temperatures. This property firmly places it within the RCRA characteristic of ignitability .

Furthermore, safety data for analogous compounds indicate that it is likely to be very toxic to aquatic life with long-lasting effects. This underscores the environmental imperative for preventing its release into sewer systems or waterways.

Table 1: Hazardous Characteristics of this compound

CharacteristicClassificationEPA Hazardous Waste CodeRationale
Ignitability Flammable LiquidD001 As a liquid with a flash point below 60°C (140°F), it can easily ignite and sustain combustion.[1][2][3][4]
Toxicity Potential Aquatic Toxin(Pending specific data)Structurally similar compounds exhibit high aquatic toxicity. Prudent practice dictates handling with this potential in mind.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the safe handling, storage, and disposal of this compound waste. This workflow is designed to ensure compliance with EPA and Department of Transportation (DOT) regulations.[5][6][7]

Phase 1: Waste Accumulation and Segregation
  • Designate a Satellite Accumulation Area (SAA): This should be at or near the point of generation and under the control of the laboratory personnel generating the waste.

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with aromatic hydrocarbons (e.g., glass or a suitable chemically resistant plastic).

    • Ensure the container is in good condition, with a secure, tight-fitting lid to prevent the release of flammable vapors.

    • The container must be of a size appropriate for the volume of waste generated, not to exceed 55 gallons in the SAA.

  • Properly Label the Waste Container: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "[5][6][8]

    • The chemical name: "This compound " (no formulas or abbreviations).

    • The specific hazard characteristics: Check the boxes for Ignitable and Toxic .[8]

    • The accumulation start date (the date the first waste is added).[6]

  • Segregate from Incompatible Chemicals: Store the waste container away from oxidizing acids, and other strong oxidizing agents to prevent violent reactions.[9][10][11] Aromatic hydrocarbons are generally incompatible with fluorine, chlorine, bromine, and chromium (VI) oxide.[11]

G cluster_0 Phase 1: Waste Accumulation A Designate Satellite Accumulation Area (SAA) B Select Appropriate Waste Container A->B At point of generation C Label Container: 'HAZARDOUS WASTE' - Chemical Name - Hazards (Ignitable, Toxic) - Start Date B->C Immediately upon first use D Segregate from Incompatibles (e.g., Oxidizers) C->D Ensure safe storage

Figure 1: Workflow for the initial accumulation of this compound waste.
Phase 2: Full Container Management and Disposal Request
  • Monitor Waste Levels: Keep the waste container securely closed at all times, except when adding waste. Do not overfill the container; leave adequate headspace for vapor expansion.

  • Adhere to Accumulation Time Limits: Once the container is full, or if 55 gallons of this waste (or 1 quart of acutely hazardous waste) is accumulated, it must be moved to a central accumulation area within three days.

  • Request a Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Prepare for Transport: Ensure the container's exterior is clean and the label is legible and fully visible. The licensed transporter will be responsible for adhering to all DOT shipping regulations.[5][6]

G cluster_1 Phase 2: Disposal Logistics E Monitor Waste Levels (Keep container closed) F Container Full or Time Limit Reached E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G Initiate disposal request H Prepare for Transport: - Clean exterior - Ensure label is legible G->H Follow institutional protocol I Waste collected by licensed transporter for final disposal H->I Handover for compliant disposal

Figure 2: Decision and action flowchart for managing a full waste container.

Final Disposal Methodology

As an ignitable hazardous waste (D001), this compound will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and environmentally sound disposal method for this type of waste is incineration at a high temperature in a permitted hazardous waste incinerator. This process ensures the complete destruction of the organic compound, converting it to less harmful substances such as carbon dioxide and water.

Landfilling of liquid ignitable waste is generally prohibited without prior treatment.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding its hazardous characteristics and adhering to the procedural guidelines outlined in this document, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the broader goal of environmental stewardship. This commitment to the entire lifecycle of laboratory chemicals is a hallmark of excellence in scientific research.

References

  • U.S. Environmental Protection Agency. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety. Retrieved from [Link]

  • Lion Technology Inc. (2022, August 12). What is a D001 Hazardous Waste? (RCRA Ignitability). YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • McCoy & Associates, Inc. (2020, July 14). Definition of D001 Hazardous Waste Modernized. McCoy Seminars. Retrieved from [Link]

  • Tri-S Environmental Services. (2020, June 30). EPA Final Rule: Modernizing RCRA Ignitable Hazardous Waste Determinations. Retrieved from [Link]

  • Hazardous Waste Experts. (2019, March 22). EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. Retrieved from [Link]

  • ADCO Services. (2020, December 1). Hazardous Waste-Container Labeling Requirements. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (2017, May 30). New Hazardous Waste Labeling Requirements. Retrieved from [Link]

  • Waste Management. (n.d.). Hazardous Waste Materials Guide: Flammable Liquids. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Aromatic Hydrocarbons Waste Compatibility. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • GAIACA. (2021, July 27). Hazardous Waste Label Requirements. Retrieved from [Link]

  • University of Cambridge, Department of Engineering Health & Safety. (n.d.). Incompatible chemicals. Retrieved from [Link]

Sources

Navigating the Safe Handling of 1-Methyl-3-(3-methylcyclohexyl)benzene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-Methyl-3-(3-methylcyclohexyl)benzene (CAS No. 154427-43-7), a compound that demands careful and informed handling due to its potential hazards.[1] This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each safety protocol, ensuring a culture of safety and scientific excellence in your laboratory.

Immediate Hazard Assessment

This compound is classified with the following hazards:

  • Harmful if swallowed (H302): Acute oral toxicity.

  • Causes skin irritation (H315): Can lead to redness, itching, and inflammation upon contact.

  • Causes serious eye irritation (H319): May result in significant eye discomfort, redness, and potential damage.

  • May cause respiratory irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory tract.[1]

Understanding these specific risks is the foundation for selecting the appropriate Personal Protective Equipment (PPE) and implementing safe handling procedures.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required for handling this compound. The selection of specific PPE should always be informed by a task-specific risk assessment.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and aerosols that can cause serious eye irritation.[1]
Hands Chemically resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact that can lead to irritation.[1] Glove integrity should be checked before each use.
Body Laboratory coat or chemical-resistant apronProvides a barrier against accidental spills and splashes.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)Minimizes the inhalation of vapors that may cause respiratory irritation.[1][2]

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.

  • Gloves: Don your chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye/Face Protection: Put on your safety goggles, followed by a face shield if a splash hazard is present.

Doffing Sequence:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield/Goggles: Remove your face shield and then your goggles from the back of your head.

  • Lab Coat/Apron: Remove your lab coat, turning it inside out as you do, and store it in a designated area.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Eye/Face Protection Eye/Face Protection Gloves->Eye/Face Protection Proceed with Work Proceed with Work Eye/Face Protection->Proceed with Work Remove Gloves Remove Gloves Remove Eye/Face Protection Remove Eye/Face Protection Remove Gloves->Remove Eye/Face Protection Remove Lab Coat Remove Lab Coat Remove Eye/Face Protection->Remove Lab Coat Wash Hands Wash Hands Remove Lab Coat->Wash Hands End End Wash Hands->End Start Handling Start Handling Start Handling->Lab Coat Prepare for work Proceed with Work->Remove Gloves Work Complete

Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the operational and disposal phases of your work.

Operational Plan:
  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[3] Have appropriate spill cleanup materials on hand.

  • Handling Precautions: Avoid direct contact with the substance. Do not eat, drink, or smoke in the work area.[4][5] Wash hands thoroughly after handling.[2]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][6]

Disposal Plan:
  • Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated, labeled hazardous waste container.

  • Disposal Protocol: Dispose of hazardous waste through a licensed waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.[2]

By adhering to these detailed protocols, you can ensure a safe and productive research environment when working with this compound. This commitment to safety not only protects your team but also upholds the integrity of your scientific endeavors.

References

  • Tesoro Refining & Marketing Co. (2017, December 12). Benzene - SAFETY DATA SHEET. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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1-Methyl-3-(3-methylcyclohexyl)benzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.